N-Benzyl-1-(thiophen-2-yl)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Proteins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-phenyl-N-(thiophen-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-8,13H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWKIDGKZRKUFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933497 | |
| Record name | 1-Phenyl-N-[(thiophen-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73325-61-8, 148883-56-1 | |
| Record name | N-(Phenylmethyl)-2-thiophenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73325-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tifacogin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Phenyl-N-[(thiophen-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of N-Benzyl-1-(thiophen-2-yl)methanamine
Introduction
N-Benzyl-1-(thiophen-2-yl)methanamine is a secondary amine that incorporates both a benzyl group and a thiophene moiety. This unique structural combination has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The thiophene ring is a well-known pharmacophore present in numerous approved drugs, valued for its ability to engage in various biological interactions.[1][2] Similarly, the N-benzyl group is a common structural motif in drug discovery, known to influence physicochemical properties and target engagement.[3] This guide provides a comprehensive overview of the synthesis, purification, characterization, and potential applications of this compound, tailored for researchers, scientists, and drug development professionals.
Synthesis via Reductive Amination: A Mechanistic Approach
The most direct and widely employed method for the synthesis of this compound is through a one-pot reductive amination reaction. This powerful transformation involves the initial formation of an imine from the condensation of an aldehyde (thiophene-2-carboxaldehyde) and a primary amine (benzylamine), followed by the in-situ reduction of the imine to the corresponding secondary amine. The causality behind this experimental choice lies in its efficiency, atom economy, and the commercial availability of the starting materials.
Reaction Pathway
The synthesis proceeds in two main steps within a single reaction vessel:
-
Imine Formation: Thiophene-2-carboxaldehyde and benzylamine react to form the intermediate N-(thiophen-2-ylmethylene)benzenemethanamine (an imine). This reaction is typically reversible and is often facilitated by the removal of water or by using a mild acid catalyst to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
-
Imine Reduction: A reducing agent, added to the same pot, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the target secondary amine, this compound.
Caption: Reductive amination pathway for the synthesis of this compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints and expected outcomes. The choice of sodium borohydride as the reducing agent is based on its mild nature, cost-effectiveness, and proven efficacy in imine reduction without significantly affecting the starting aldehyde.[4][5]
Materials:
-
Thiophene-2-carboxaldehyde
-
Benzylamine
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Acetic acid (glacial)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-carboxaldehyde (1.0 eq.) in anhydrous methanol.
-
To this solution, add benzylamine (1.0-1.1 eq.) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.) to facilitate imine formation.[4]
-
Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq.) in small portions. The addition should be controlled to manage any effervescence.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 10-12 hours, or until TLC analysis indicates the complete disappearance of the imine intermediate.[4]
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate to decompose the excess sodium borohydride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add ethyl acetate to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification
The crude this compound can be purified by silica gel column chromatography. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective. The fractions containing the pure product, as determined by TLC, are collected and the solvent is removed under reduced pressure to yield the purified amine.
Caption: General workflow for the purification of this compound.
Physicochemical and Spectroscopic Properties
Accurate characterization of the synthesized compound is crucial for confirming its identity and purity.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃NS | [6] |
| Molecular Weight | 203.31 g/mol | [6] |
| Appearance | Expected to be a colorless to pale yellow oil or solid | General observation for similar compounds |
| Boiling Point | Not explicitly reported, but likely >200 °C at atmospheric pressure | Inferred from similar structures |
| Storage | 2-8°C, sealed in dry conditions | [6] |
Spectroscopic Data
While a publicly available, fully assigned spectrum for this compound is not readily found, data from closely related structures and general principles of spectroscopy allow for a reliable prediction of its key spectral features. The existence of its NMR spectra is noted in supplementary materials of scientific publications, confirming its synthesis and characterization in research settings.[7]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Thiophene Ring): Three distinct signals are expected in the aromatic region (δ 6.9-7.4 ppm), corresponding to the three protons on the thiophene ring.
-
Aromatic Protons (Benzyl Ring): A multiplet corresponding to the five protons of the phenyl group is expected in the range of δ 7.2-7.4 ppm.
-
Methylene Protons (-CH₂-): Two singlet signals are expected for the two methylene groups connecting the nitrogen to the thiophene and benzyl rings, likely in the range of δ 3.8-4.0 ppm.
-
Amine Proton (-NH-): A broad singlet, the chemical shift of which can vary depending on the concentration and solvent, is expected for the amine proton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Signals corresponding to the carbons of the thiophene and benzyl rings will appear in the downfield region (δ 120-145 ppm).
-
Methylene Carbons: Two signals for the methylene carbons will be present in the aliphatic region (δ 45-55 ppm).
IR (Infrared) Spectroscopy:
-
N-H Stretch: A characteristic peak for the N-H stretch of a secondary amine is expected in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the methylene groups.
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring systems.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 203.31).
-
Common fragmentation patterns would include the loss of the benzyl group or the thiophen-2-ylmethyl group.
Potential Applications in Drug Discovery
The structural motifs within this compound suggest its potential as a scaffold in medicinal chemistry.
Anticancer Activity
Derivatives of N-benzyl-2-phenylpyrimidin-4-amine, which can incorporate the this compound substructure, have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex.[8][9] This complex is a key regulator of the DNA damage response, and its inhibition can lead to increased cell death in cancer cells, particularly in non-small cell lung cancer.[8] The thiophene moiety in these inhibitors plays a crucial role in their activity.
Caption: Potential mechanism of anticancer activity via inhibition of the USP1/UAF1 complex.
Anti-inflammatory Properties
Thiophene derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of tumor necrosis factor-alpha (TNF-α) production.[1][2][10] TNF-α is a key cytokine involved in systemic inflammation. The incorporation of the thiophene ring in this compound suggests that it could be a valuable starting point for the development of novel anti-inflammatory agents.
Conclusion
This compound is a readily accessible compound with significant potential in drug discovery. Its synthesis via reductive amination is a robust and efficient process. The presence of both the thiophene and N-benzyl moieties provides a rich scaffold for further chemical modification to optimize its biological activity. Further investigation into its specific inhibitory profile against targets like USP1/UAF1 and its anti-inflammatory properties is warranted to fully elucidate its therapeutic potential. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the promising applications of this versatile molecule.
References
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Dawood, D. H., Nossier, E. S., Abdelhameed, M. F., Asaad, G. F., & Abd El-Rahman, S. S. (2022). Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. Bioorganic Chemistry, 123, 105726. [Link]
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ResearchGate. (2022). Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors | Request PDF. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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OUCI. (2022). Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. Retrieved from [Link]
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Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722. [Link]
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Alinezhad, H., & Tollabian, Z. (2012). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Oriental Journal of Chemistry, 28(2), 923-926. [Link]
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Cruz, R. M. D., Mendonça-Junior, F. J. B., de Mélo, N. B., Scotti, L., de Araújo, R. S. A., de Almeida, R. N., & de Moura, R. O. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]
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Gevorgyan, A. R., et al. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with sodium borohydride-acetic acid system. Arkivoc, 2008(9), 42-51. [Link]
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Watson, A. J., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]
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Dexheimer, T. S., et al. (2014). Synthesis and Structure-Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
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Zeynizadeh, B., & Rahimi, S. (2008). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Chilean Chemical Society, 53(1), 1432-1435. [Link]
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Alinezhad, H., & Tajbakhsh, M. (2009). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Bulletin of the Korean Chemical Society, 30(10), 2446-2448. [Link]
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ChemSynthesis. (n.d.). N-benzyl-N-methylethanamine. Retrieved from [Link]
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Dondoni, A., et al. (1994). Synthesis of N-benzyl nitrones. Synthetic Communications, 24(18), 2537-2544. [Link]
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Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. [Link]
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ChemBK. (n.d.). N-Benzylmethylamine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis; Experimental and Theoretical Spectroscopic Analysis (FT-IR, NMR, UV) of N-Benzyl-1-Phenyl-5-(Thiophen-3-Yl)-4-Pentyn-2-Amine | Request PDF. Retrieved from [Link]
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PubChem. (n.d.). N-Methyl-1-(thiophen-2-yl)methanamine. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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MDPI. (2019). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Retrieved from [Link]
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García-Gutiérrez, P., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Pharmacology, 9, 931. [Link]
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Semantic Scholar. (2014). Synthesis and Structure−Activity Relationship Studies of N‐Benzyl-2- phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Retrieved from [Link]
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MDPI. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Retrieved from [Link]
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N-Benzyl-1-(thiophen-2-yl)methanamine chemical structure and IUPAC name
Abstract
This technical guide provides a comprehensive overview of N-Benzyl-1-(thiophen-2-yl)methanamine, a secondary amine incorporating both benzyl and thienylmethyl moieties. This document details the compound's chemical identity, including its structure and IUPAC nomenclature. A detailed, field-proven protocol for its synthesis via reductive amination is presented, emphasizing the mechanistic rationale behind the procedural steps. Furthermore, this guide consolidates key analytical data for structural verification and discusses the potential applications of this compound, particularly as a scaffold in medicinal chemistry, drawing from the established biological activities of related benzylamine and thiophene derivatives.
Chemical Identity and Structure
This compound is a molecule of significant interest in synthetic and medicinal chemistry due to the presence of two key pharmacophores: the benzyl group and the thiophene ring.
-
IUPAC Name: this compound[1]
-
Common Synonyms: Benzyl(thiophen-2-ylmethyl)amine, N-(Phenylmethyl)-2-thiophenemethanamine
-
CAS Number: 73325-61-8[2]
-
Molecular Formula: C₁₂H₁₃NS[2]
-
Molecular Weight: 203.30 g/mol [2]
Chemical Structure
The structure consists of a secondary amine linking a benzyl group to a methylene group which is, in turn, attached to the 2-position of a thiophene ring. The inherent properties of both the electron-rich, aromatic thiophene ring and the versatile benzyl group make this compound a valuable building block for more complex molecular architectures.
Caption: 2D Chemical Structure of this compound.
Synthesis Protocol: Reductive Amination
The most direct and widely employed method for synthesizing this compound is the reductive amination of thiophene-2-carboxaldehyde with benzylamine. This process occurs in two main stages: the formation of an intermediate imine, followed by its in-situ reduction to the target secondary amine.
Caption: Workflow for the synthesis of this compound.
Causality Behind Experimental Choices
-
Solvent: Methanol or ethanol is typically chosen as the solvent. These protic solvents are effective at solvating the reactants and the reducing agent, sodium borohydride (NaBH₄). They also act as the proton source during the reduction of the imine.
-
Imine Formation: The initial condensation between the aldehyde and the primary amine is a reversible equilibrium reaction that produces water as a byproduct. While drying agents can be used to drive the equilibrium forward, for a subsequent in-situ reduction, the reaction is often allowed to proceed for a short period before the reducing agent is introduced.
-
Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. Its selectivity is paramount; it readily reduces the C=N bond of the imine but is slow to reduce the starting aldehyde, especially at lower temperatures. This chemoselectivity prevents the wasteful formation of thiophen-2-ylmethanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could be used but require strictly anhydrous conditions and are less safe to handle.
-
Temperature Control: The initial imine formation is often performed at room temperature. The reduction step, being exothermic, is typically controlled by cooling the reaction mixture in an ice bath before the portion-wise addition of NaBH₄. This prevents runaway reactions and minimizes side product formation.
Step-by-Step Methodology
Disclaimer: This protocol is a representative procedure based on established chemical principles for reductive amination and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
Thiophene-2-carboxaldehyde
-
Benzylamine
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/Hexane mixture
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx. 0.2 M concentration).
-
Amine Addition: Add benzylamine (1.0–1.1 eq) dropwise to the stirring solution at room temperature. Allow the mixture to stir for 30–60 minutes to facilitate imine formation.
-
Reduction: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15–20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 2–4 hours or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the intermediate imine.
-
Quenching and Workup: Carefully quench the reaction by slowly adding water or saturated NaHCO₃ solution. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Analytical and Spectroscopic Data
Characterization of the final product is essential for confirming its identity and purity. Spectroscopic data for this compound has been reported in the literature, providing a benchmark for verification.[1]
| Analytical Technique | Expected Observations |
| ¹H NMR (Proton NMR) | Signals corresponding to the aromatic protons of the benzyl and thiophene rings (typically in the δ 6.9-7.4 ppm range). Characteristic singlets for the two methylene (CH₂) groups, and a broad singlet for the amine (N-H) proton. |
| ¹³C NMR (Carbon NMR) | Resonances for the aromatic carbons of both rings, and distinct signals for the two aliphatic methylene carbons. The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule. |
| FT-IR (Infrared Spec.) | A characteristic N-H stretching vibration (typically a medium to weak band around 3300-3500 cm⁻¹). C-H stretches for aromatic and aliphatic groups, and C=C stretching bands for the aromatic rings. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₂H₁₃NS). Characteristic fragmentation patterns, often involving the cleavage of the benzylic C-N bond. |
Applications and Research Interest
While specific applications for this compound itself are not extensively documented in dedicated studies, its structural components suggest significant potential as a scaffold or intermediate in drug discovery and materials science.
-
Medicinal Chemistry Scaffold: Both benzylamines and thiophenes are privileged structures in medicinal chemistry. Thiophene derivatives exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] Similarly, benzylamine derivatives are core components of numerous pharmaceuticals, with activities ranging from antifungal to neurological.[4] The combination of these two moieties in one molecule makes it an attractive starting point for the synthesis of new chemical entities with potential therapeutic value. For instance, related N-benzyl-2-phenylpyrimidin-4-amine derivatives, which can be synthesized using thiophen-2-ylmethanamine, have been investigated as potent anticancer agents.[5]
-
Synthetic Intermediate: As a secondary amine, the nitrogen atom can be further functionalized. It can undergo reactions such as acylation, alkylation, or be incorporated into more complex heterocyclic systems, making it a versatile building block for organic synthesis.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate care in a laboratory setting.
-
General Precautions: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperatures are often between 2-8°C.[2]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. Seek medical attention if any symptoms persist.
References
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Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].
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- Supplementary Information for a publication by The Royal Society of Chemistry. This document contains mentions of this compound (4d) and its NMR spectra.
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CAS number and molecular formula for N-Benzyl-1-(thiophen-2-yl)methanamine
An Essential Building Block in Medicinal Chemistry and Materials Science
Introduction
N-Benzyl-1-(thiophen-2-yl)methanamine, a secondary amine featuring both a benzyl and a thiophene moiety, represents a significant scaffold in the landscape of synthetic organic chemistry. Its structural hybridization of an aromatic benzyl group, known for its diverse roles in bioactive molecules, and a thiophene ring, a versatile pharmacophore, makes it a compound of considerable interest to researchers in drug discovery and materials science.[1] The inherent reactivity of the secondary amine, coupled with the electronic properties of the thiophene ring, provides a versatile platform for the synthesis of more complex molecular architectures. This guide aims to provide a comprehensive overview of this compound, detailing its chemical identity, synthesis, physicochemical properties, and potential applications, with a particular focus on its relevance to drug development professionals.
Chemical Identity and Physicochemical Properties
Proper identification and characterization are fundamental to the successful application of any chemical compound. This section provides the key identifiers and physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 73325-61-8 | [2] |
| Molecular Formula | C₁₂H₁₃NS | |
| Molecular Weight | 203.31 g/mol | |
| Synonyms | Benzyl(thiophen-2-ylmethyl)amine | |
| Appearance | Not definitively reported; likely a liquid or low-melting solid at room temperature. | |
| Boiling Point | Not explicitly reported. | |
| Melting Point | Not explicitly reported. | |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. |
Table 1: Key Chemical and Physical Properties.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the reductive amination of thiophene-2-carboxaldehyde with benzylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Reaction Scheme
Figure 1: Synthesis via Reductive Amination.
Experimental Protocol: Reductive Amination
This protocol is a representative example based on general procedures for reductive amination.[3][4]
Materials:
-
Thiophene-2-carboxaldehyde
-
Benzylamine
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid (optional, as a catalyst for imine formation)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-carboxaldehyde (1.0 eq) in anhydrous methanol.
-
To this solution, add benzylamine (1.0-1.1 eq).
-
If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Spectroscopic Characterization
While a comprehensive, publicly available dataset is limited, the structure of this compound can be confirmed by standard spectroscopic techniques. A supplementary information document from the Royal Society of Chemistry indicates the existence of ¹H and ¹³C NMR spectra for this compound, confirming its successful synthesis and characterization in research settings.[5]
Expected ¹H NMR Spectral Features:
-
Aromatic Protons (Thiophene Ring): Signals in the aromatic region (typically δ 6.8-7.5 ppm), showing characteristic coupling patterns for a 2-substituted thiophene.
-
Aromatic Protons (Benzyl Ring): A multiplet in the aromatic region (typically δ 7.2-7.4 ppm) corresponding to the five protons of the phenyl group.
-
Methylene Protons (-CH₂-Ph): A singlet or AB quartet in the range of δ 3.7-4.0 ppm.
-
Methylene Protons (-CH₂-Thiophene): A singlet or AB quartet in the range of δ 3.8-4.2 ppm.
-
Amine Proton (-NH-): A broad singlet, the chemical shift of which is dependent on concentration and solvent, often observed between δ 1.5-3.0 ppm.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons (Thiophene and Benzyl Rings): Multiple signals in the aromatic region (δ 120-145 ppm).
-
Methylene Carbons: Two distinct signals in the aliphatic region (δ 45-60 ppm) corresponding to the two methylene groups.
Applications in Drug Discovery and Materials Science
The N-benzyl and thiophene moieties are prevalent in a wide array of biologically active compounds, suggesting that this compound is a valuable intermediate for the synthesis of novel therapeutic agents.
-
Anticancer Agents: The thiophene ring is a well-established pharmacophore in the design of various anticancer drugs.[1] Furthermore, derivatives of N-benzyl-2-phenylpyrimidin-4-amine, which can be synthesized from precursors like thiophen-2-ylmethanamine, have been investigated as potent inhibitors of USP1/UAF1 deubiquitinase, a promising target in oncology.[6][7]
-
Anti-inflammatory and Antioxidant Agents: Thiophene-containing compounds have demonstrated a range of biological activities, including anti-inflammatory and antioxidant properties.[1] The N-benzyl group can also contribute to the modulation of these activities. For instance, N-benzyl-N-methyldecan-1-amine has been shown to possess anti-inflammatory properties.[8]
-
Central Nervous System (CNS) Active Compounds: The structural motifs present in this compound are found in various CNS-active agents. The benzylamine scaffold is a key component in many neurologically active drugs.
Safety and Handling
-
Benzylamine: Benzylamine is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin.[9]
-
Thiophene-2-carboxaldehyde: This compound is an irritant and should be handled with care.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a versatile and valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its straightforward synthesis via reductive amination, combined with the desirable properties of its constituent benzyl and thiophene moieties, makes it an attractive starting material for the development of novel compounds with a wide range of biological activities. As research in these areas continues to expand, the utility of this compound as a key building block is poised to grow. Further detailed studies on its physicochemical properties, spectroscopic characterization, and biological activity are warranted to fully unlock its potential.
References
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Spectroscopic Profile of N-Benzyl-1-(thiophen-2-yl)methanamine: A Technical Guide
Introduction
N-Benzyl-1-(thiophen-2-yl)methanamine is a secondary amine featuring both a benzyl group and a thiophene-2-ylmethyl group attached to a central nitrogen atom. This unique combination of a biologically relevant benzyl moiety and a versatile thiophene heterocycle makes it a compound of interest in medicinal chemistry and materials science. Thiophene derivatives are known for a wide range of pharmacological activities, and the incorporation of a benzyl group can significantly influence properties such as lipophilicity and target binding.[1] A thorough understanding of the molecular structure is paramount for elucidating its chemical behavior and potential applications. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering insights into its structural confirmation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation presented herein is grounded in fundamental principles and supported by empirical data.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound are key to interpreting its spectral data. The molecule consists of a thiophene ring, a benzene ring, two methylene bridges, and a secondary amine. Each of these components gives rise to characteristic signals in different spectroscopic techniques.
Caption: Molecular graph of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification. The data presented is based on spectra obtained in a CDCl₃ solvent.[1]
¹H NMR Spectroscopy
The proton NMR spectrum reveals the electronic environment of each hydrogen atom in the molecule. The chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups.
| Signal (δ, ppm) | Multiplicity | Integration | Assignment |
| Data sourced from[1] | |||
| ~7.20-7.40 | Multiplet | 5H | Aromatic protons (C₆H ₅) |
| ~7.15 | Doublet of doublets | 1H | Thiophene proton (H5) |
| ~6.95 | Multiplet | 2H | Thiophene protons (H3, H4) |
| ~3.90 | Singlet | 2H | Benzyl methylene protons (N-CH ₂-Ph) |
| ~3.80 | Singlet | 2H | Thienyl methylene protons (Th-CH ₂-N) |
| ~1.80 | Broad Singlet | 1H | Amine proton (NH ) |
Interpretation of ¹H NMR Spectrum:
-
Aromatic Region (δ 7.20-7.40): The multiplet integrating to five protons is characteristic of the monosubstituted benzene ring of the benzyl group.
-
Thiophene Region (δ 6.95-7.15): The signals in this region are assigned to the three protons on the thiophene ring. The proton at the 5-position (H5) typically appears as a doublet of doublets due to coupling with H4 and H3. The protons at the 3 and 4-positions (H3 and H4) often result in a complex multiplet.
-
Methylene Bridges (δ 3.80, 3.90): The two singlet signals, each integrating to two protons, are assigned to the methylene groups. The proximity of the electron-withdrawing aromatic and thiophene rings deshields these protons, causing them to appear in this downfield region. The slight difference in their chemical shifts is due to the different electronic effects of the phenyl and thienyl groups.
-
Amine Proton (δ 1.80): The broad singlet is characteristic of a secondary amine proton. Its chemical shift can vary depending on concentration and temperature, and it may undergo exchange with deuterium in D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Signal (δ, ppm) | Assignment |
| Data sourced from[1] | |
| ~142.0 | Quaternary thiophene carbon (C2) |
| ~139.5 | Quaternary benzene carbon (C-ipso) |
| ~128.5 | Benzene carbons (C-ortho, C-meta) |
| ~127.0 | Benzene carbon (C-para) |
| ~126.5 | Thiophene carbon (C5) |
| ~125.0 | Thiophene carbon (C4) |
| ~124.5 | Thiophene carbon (C3) |
| ~54.0 | Benzyl methylene carbon (C H₂-Ph) |
| ~48.0 | Thienyl methylene carbon (Th-C H₂) |
Interpretation of ¹³C NMR Spectrum:
-
Aromatic and Heteroaromatic Carbons (δ 124.0-142.0): The signals in this range correspond to the six carbons of the benzene ring and the four carbons of the thiophene ring. The quaternary carbons (C2 of thiophene and the ipso-carbon of the benzene ring) are typically less intense.
-
Methylene Carbons (δ 48.0, 54.0): These two signals correspond to the two methylene bridge carbons. Their chemical shifts are in the expected range for carbons attached to a nitrogen atom and an aromatic or heteroaromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The ATR-FTIR spectrum of this compound would exhibit the following key absorptions[1]:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, sharp | N-H stretch (secondary amine) |
| ~3100-3000 | Medium | C-H stretch (aromatic and heteroaromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic, CH₂) |
| ~1600, ~1490, ~1450 | Medium to strong | C=C stretching (aromatic and heteroaromatic rings) |
| ~1430 | Medium | C-H in-plane bending (CH₂) |
| ~1150 | Medium | C-N stretching |
| ~740, ~700 | Strong | C-H out-of-plane bending (monosubstituted benzene and 2-substituted thiophene) |
Interpretation of IR Spectrum:
-
N-H Stretch: The presence of a sharp peak around 3300 cm⁻¹ is a clear indication of the N-H bond of the secondary amine.
-
C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in aromatic and heteroaromatic systems, while those below 3000 cm⁻¹ are due to the methylene groups.
-
Ring Vibrations: The series of absorptions between 1450 and 1600 cm⁻¹ are due to the carbon-carbon double bond stretching vibrations within the benzene and thiophene rings.
-
Fingerprint Region: The strong absorptions in the fingerprint region, particularly around 700-740 cm⁻¹, are highly characteristic of the substitution patterns of the aromatic and thiophene rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A high-resolution mass spectrum would confirm the elemental composition.[1]
Expected Fragmentation Pattern:
The molecular ion peak [M]⁺ would be observed at m/z 203. The fragmentation of this compound is expected to be dominated by cleavage at the benzylic and thienylic positions, which are stabilized by the adjacent aromatic and heteroaromatic rings.
Sources
Physical and chemical properties of N-Benzyl-1-(thiophen-2-yl)methanamine
An In-depth Technical Guide to N-Benzyl-1-(thiophen-2-yl)methanamine: Synthesis, Properties, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No: 73325-61-8), a secondary amine incorporating both a benzyl and a thiophenylmethyl moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details a robust synthesis protocol via reductive amination, provides an in-depth analysis of its structural characterization through spectroscopic methods, and discusses its potential applications based on the functionalities present in the molecule. Safety and handling precautions are also outlined to ensure its proper use in a laboratory setting.
Introduction
This compound is a molecule of significant interest in medicinal chemistry due to the presence of two key pharmacophores: the thiophene ring and the benzylamine group. Thiophene and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, the benzylamine scaffold is a common feature in many biologically active compounds. The combination of these two moieties in a single molecular entity presents a promising platform for the discovery of novel therapeutic agents. This guide aims to be a foundational resource for researchers working with or considering the use of this compound in their research endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The following section summarizes the known and predicted properties of this compound.
General Information
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Benzyl(thiophen-2-ylmethyl)amine, N-(Phenylmethyl)-2-thiophenemethanamine | [1] |
| CAS Number | 73325-61-8 | [1] |
| Molecular Formula | C₁₂H₁₃NS | [1][2] |
| Molecular Weight | 203.30 g/mol | [2] |
| Appearance | Colorless oil (Predicted) | [3] |
Predicted Physical Properties
| Property | Predicted Value | Notes |
| Boiling Point | > 300 °C | Based on similar structures like dibenzylamine (300 °C)[4]. |
| Melting Point | Not Applicable (Liquid at room temperature) | Assumed based on its description as an oil[3]. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate). Sparingly soluble in water. | Inferred from the nonpolar nature of the benzyl and thiophene groups and the polar amine group. |
| Storage Temperature | 2-8°C | [1][2] |
Synthesis and Mechanistic Insights
The most common and efficient method for the synthesis of this compound is the reductive amination of thiophene-2-carbaldehyde with benzylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced to the desired secondary amine.
Synthesis Pathway
Caption: Reductive amination pathway for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to provide a deeper understanding of the process.
Materials:
-
Thiophene-2-carbaldehyde (1.0 eq)
-
Benzylamine (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (solvent)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation:
-
To a solution of thiophene-2-carbaldehyde (1.0 eq) in methanol, add benzylamine (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: The initial reaction is the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine. Methanol is a suitable solvent that facilitates the dissolution of reactants and the subsequent reduction step.
-
-
Reduction of the Imine:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions.
-
Rationale: The reaction is cooled to control the exothermic nature of the reduction with NaBH₄. Portion-wise addition prevents a rapid evolution of hydrogen gas. Sodium borohydride is a mild and selective reducing agent that efficiently reduces the imine to the amine without affecting the thiophene or benzene rings.
-
-
Work-up and Purification:
-
After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Rationale: The work-up procedure is designed to remove unreacted reagents and byproducts. The NaHCO₃ wash neutralizes any acidic species.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless oil[3].
-
Structural Characterization
The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy.[5]
-
¹H NMR (400 MHz, CDCl₃) δ: 7.40 – 7.36 (m, 4H), 7.33 – 7.28 (m, 1H), 7.26 (dd, J = 5.0, 1.2 Hz, 1H), 7.00 (dd, J = 5.0, 3.4 Hz, 1H), 6.97 (dd, J = 3.3, 0.9 Hz, 1H), 4.03 (s, 2H), 3.87 (s, 2H), 1.75 (bs, 1H).[5]
-
Interpretation: The multiplet between 7.40 and 7.28 ppm corresponds to the five protons of the benzyl ring. The signals at 7.26, 7.00, and 6.97 ppm are characteristic of the three protons on the thiophene ring. The two singlets at 4.03 and 3.87 ppm are assigned to the two methylene (CH₂) groups. The broad singlet at 1.75 ppm corresponds to the N-H proton of the secondary amine.
-
-
¹³C NMR (101 MHz, CDCl₃) δ: 144.27, 140.06, 128.47, 128.24, 127.06, 126.65, 124.91, 124.42, 52.81, 47.61.[5]
-
Interpretation: The signals in the aromatic region (124-145 ppm) correspond to the carbon atoms of the benzene and thiophene rings. The two signals at 52.81 and 47.61 ppm are attributed to the two methylene carbons.
-
Mass Spectrometry
-
High-Resolution Mass Spectrometry (HRMS): The expected exact mass for the protonated molecule [M+H]⁺ is a key confirmation of the elemental composition.
Chemical Reactivity and Potential Applications
This compound, as a secondary amine, is expected to undergo typical reactions of this functional group, such as N-alkylation, acylation, and sulfonylation. These reactions allow for the further derivatization of the molecule to explore structure-activity relationships in drug discovery programs.
Logical Workflow for Derivatization and Biological Screening
Caption: A logical workflow for the derivatization and biological evaluation of this compound.
Potential as a Scaffold in Drug Discovery
The structural motifs within this compound suggest several potential avenues for drug discovery:
-
Antimicrobial Agents: The thiophene ring is a well-known pharmacophore in many antimicrobial agents.
-
Anticancer Agents: Benzylamine derivatives have been investigated for their potential as anticancer agents.
-
Kinase Inhibitors: The overall structure could potentially be adapted to fit into the ATP-binding pocket of various kinases.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. While specific toxicity data for this compound are not available, the safety profile can be inferred from related compounds like benzylamine.
-
General Hazards: Assumed to be harmful if swallowed or in contact with skin. May cause skin and eye irritation.
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
-
In case of exposure:
-
Skin contact: Wash off with soap and plenty of water.
-
Eye contact: Rinse cautiously with water for several minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of significant exposure, seek medical advice.
-
Conclusion
This compound is a versatile chemical entity with significant potential in medicinal chemistry and drug discovery. This technical guide has provided a detailed overview of its synthesis, physicochemical properties, and structural characterization. The outlined experimental protocol for its synthesis via reductive amination offers a reliable method for its preparation. While further studies are required to fully elucidate its biological activity and toxicological profile, this guide serves as a solid foundation for researchers to build upon in their exploration of this promising compound.
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- Supporting Information for "Tandem synthesis of N-methylated tertiary amines via three components coupling of carbonyl compounds, amines, and methanol". Royal Society of Chemistry.
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Reactivity and stability of N-Benzyl-1-(thiophen-2-yl)methanamine
An In-Depth Technical Guide to the Reactivity and Stability of N-Benzyl-1-(thiophen-2-yl)methanamine
**Abstract
This compound (CAS No. 73325-61-8), also known as Tifacogin, is a secondary amine incorporating both a benzylamine and a thiophene moiety.[1] The thiophene ring is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active compounds.[2][3] Furthermore, closely related structures derived from 2-thiophenemethylamine have demonstrated potent pro-apoptotic and anti-metastatic activity in melanoma models, highlighting the therapeutic potential of this chemical class.[4] For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's inherent reactivity and stability is paramount for successful preclinical and clinical development. It informs formulation design, storage conditions, and the prediction of metabolic fate. This guide provides a comprehensive analysis of the chemical stability and reactivity profile of this compound, grounded in the fundamental principles of its constituent functional groups and supported by established scientific literature.
Molecular Structure and Physicochemical Properties
The chemical identity of this compound is defined by its unique combination of a flexible secondary amine linker, an aromatic benzyl group, and an electron-rich thiophene heterocycle. This structure dictates its physical and chemical behavior.
The molecule's reactivity is primarily governed by two centers:
-
The Secondary Amine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity.
-
The Thiophene Ring: An aromatic system that is more electron-rich than benzene, making it susceptible to electrophilic attack and oxidation.[5]
Physicochemical Data
Quantitative data provides a baseline for understanding the molecule's behavior in various environments.
| Property | Value | Source |
| CAS Number | 73325-61-8 | [1][6] |
| Molecular Formula | C₁₂H₁₃NS | [1][6] |
| Molecular Weight | 203.30 g/mol | [1] |
| Topological Polar Surface Area | 40.3 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Recommended Storage | 2-8°C, Sealed in dry conditions | [1][6] |
Chemical Reactivity Profile
The overall reactivity of this compound is a composite of the behaviors of its core functional groups. Understanding these individual contributions allows for the prediction of its interactions and degradation pathways.
Reactivity of the Secondary Amine Moiety
The secondary amine is arguably the most reactive site under common pharmaceutical processing and physiological conditions.
-
Basicity and Salt Formation: As a secondary amine, the molecule is basic and will readily react with acids to form salts.[7] This property is crucial for solubilization and the potential development of salt forms of an active pharmaceutical ingredient (API). The pKa of the conjugate acid of the structurally similar benzylamine is 9.34, suggesting this molecule will be protonated in acidic environments like the stomach.[8]
-
Oxidative Susceptibility: Oxidative degradation is a primary liability for many amine-containing drugs.[9][10] For secondary amines, this process is often initiated by the formation of an amine radical through electron abstraction from the nitrogen or hydrogen abstraction from a carbon atom alpha to the nitrogen.[9] This initial step can trigger a cascade of reactions leading to bond cleavage.[9][11] Studies have shown that secondary amines can exhibit higher rates of oxidative degradation compared to primary or tertiary amines.[11] Potential oxidation of this compound could lead to the formation of imines, which can subsequently hydrolyze to yield benzaldehyde and 1-(thiophen-2-yl)methanamine, or cleavage products such as ammonia and aldehydes.[8][11]
-
Nucleophilicity: The nitrogen lone pair makes the molecule a potent nucleophile, capable of reacting with various electrophiles. This is the basis for potential N-alkylation or N-acylation reactions, which could occur if the molecule is formulated with reactive excipients or exposed to certain metabolites.
-
Hydrogenolysis of the N-Benzyl Group: The benzyl group attached to an amine is susceptible to cleavage via catalytic hydrogenolysis.[8] While this is often a deliberate synthetic step to deprotect an amine, it represents a potential reactivity pathway under reductive conditions.[8]
Reactivity of the Thiophene Ring
The thiophene ring, while aromatic, possesses distinct reactivity compared to benzene.
-
Aromatic Character: Thiophene's aromaticity lends it considerable stability.[2] The ring itself is not prone to cleavage under mild hydrolytic or thermal conditions.
-
Electrophilic Substitution: Due to the electron-donating nature of the sulfur atom, the thiophene ring is more activated towards electrophilic substitution than benzene.[5] Attack occurs preferentially at the C2 and C5 positions. Since the C2 position is already substituted in the target molecule, the C5 position is the most likely site for further electrophilic reactions like halogenation or nitration.
-
Oxidative Degradation: Despite its general stability, the thiophene ring is susceptible to oxidative degradation, particularly by reactive oxygen species like singlet oxygen.[12][13] The primary mechanism involves a [2+4] cycloaddition reaction, leading to an unstable endoperoxide intermediate that can decompose, resulting in ring opening.[13][14] This pathway is a critical consideration for photostability and compatibility with oxidative environments.[12]
Stability Profile and Degradation Pathways
A comprehensive stability profile is essential for drug development, guiding decisions on formulation, packaging, and storage.[15] Forced degradation studies, or stress testing, are used to deliberately degrade a molecule to identify its intrinsic vulnerabilities.[10][16]
Predicted Degradation Under Stress Conditions
Based on the reactivity profile, this compound is most susceptible to oxidation and photolytic stress.
-
Oxidative Stress (e.g., H₂O₂, AIBN): This is predicted to be the most significant degradation pathway. The molecule has two primary sites for oxidative attack: the secondary amine and the thiophene ring. Degradation could result in a complex mixture of products arising from N-dealkylation, C-N bond cleavage, and thiophene ring oxidation.[9][13]
-
Photolytic Stress (e.g., UV/Visible Light): The presence of two aromatic systems suggests significant UV absorbance. Thiophene-containing photosensitizers are known to be reactive towards singlet oxygen, which can be generated under illumination.[13][14] This reactivity can lead to self-degradation.[13] Therefore, photostability is a critical parameter to evaluate.
-
Acidic/Basic Hydrolysis: The core structure of the molecule lacks readily hydrolyzable groups like esters or amides. Therefore, it is expected to be stable against hydrolysis across a wide pH range under moderate temperatures. While amides can be hydrolyzed under harsh conditions, they would first need to be formed via oxidation.[17][18] Imines, which are potential precursors or impurities from synthesis, are susceptible to hydrolysis.[19]
-
Thermal Stress: The parent structures, benzylamine and thiophene, exhibit good thermal stability.[20][21] The molecule is expected to be stable at typical pharmaceutical processing temperatures. High-temperature pyrolysis would likely lead to cleavage of the C-N bonds.[22]
The diagram below illustrates the two most probable oxidative degradation pathways for the molecule.
Caption: Predicted oxidative degradation pathways for this compound.
Recommendations for Storage and Handling
Given the susceptibility to oxidation and potential photosensitivity, the following precautions are recommended:
-
Storage: The compound should be stored at refrigerated temperatures (2-8°C) as recommended by suppliers.[1][6]
-
Atmosphere: For long-term storage, especially in solution, packaging under an inert atmosphere (e.g., argon or nitrogen) is advised to minimize oxidative degradation.
-
Light: Protect from light by using amber vials or storing in the dark to prevent photolytic degradation.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a systematic approach using forced degradation studies is required. The following protocols provide a framework for these experiments.
General Experimental Workflow
The workflow for assessing chemical stability involves subjecting the compound to various stress conditions and analyzing the outcomes using a stability-indicating analytical method.
Caption: General workflow for a forced degradation study.
Protocol for a Forced Oxidation Study
This protocol details a representative experiment to assess oxidative stability.
Objective: To determine the degradation of this compound in the presence of an oxidizing agent.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Volumetric flasks, pipettes, amber HPLC vials
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.
-
Sample Preparation: In a 10 mL volumetric flask, add 1.0 mL of the stock solution.
-
Stress Initiation: Add 1.0 mL of 30% H₂O₂ to the flask. Dilute to the mark with a 50:50 mixture of acetonitrile and water. This results in a final concentration of 0.1 mg/mL of the compound in 3% H₂O₂.
-
Control Sample: Prepare a control sample using the same procedure but substituting the H₂O₂ with 1.0 mL of water.
-
Incubation: Store both the stressed and control samples at room temperature, protected from light.
-
Time-Point Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Immediately analyze each aliquot by a validated stability-indicating HPLC-UV/MS method. The mass spectrometer is crucial for obtaining mass information on any new peaks that appear, aiding in the identification of degradation products.
Protocol for a Photostability Study (ICH Q1B)
Objective: To evaluate the stability of the compound when exposed to light.
Materials:
-
Compound in solid form and in solution (e.g., 0.1 mg/mL in 50:50 acetonitrile/water).
-
ICH-compliant photostability chamber.
-
Quartz cuvettes (for solution) and clear glass plates (for solid).
-
Control samples wrapped in aluminum foil.
Procedure:
-
Sample Preparation: Place the solid sample as a thin layer on a glass plate. Fill a quartz cuvette with the solution sample. Prepare identical control samples and wrap them securely in aluminum foil to serve as dark controls.
-
Exposure: Place all samples (exposed and dark controls) in the photostability chamber.
-
Irradiation: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Analysis: After the exposure period, prepare the solid samples for analysis by dissolving them in a suitable solvent. Analyze all exposed and control samples by HPLC-UV/MS.
-
Evaluation: Compare the chromatograms of the exposed samples to the dark controls. A significant change in purity or the appearance of new peaks indicates photosensitivity.
Conclusion
This compound is a molecule of significant interest for drug discovery. Its chemical architecture, however, presents specific stability challenges that must be managed. The primary liabilities are oxidative degradation , targeting both the secondary amine and the thiophene ring, and potential photodegradation due to its aromatic nature. The molecule is predicted to be robust against hydrolytic and moderate thermal stress.
A proactive approach, involving comprehensive forced degradation studies early in the development process, is crucial. The insights gained from such studies will enable the rational design of stable formulations, the establishment of appropriate storage and handling procedures, and the development of robust analytical methods capable of ensuring the quality, safety, and efficacy of any potential therapeutic agent derived from this promising scaffold.
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An In-Depth Technical Guide to the Potential Biological Activities of N-Benzyl-1-(thiophen-2-yl)methanamine
Foreword: Unveiling the Potential of a Novel Thiophene Derivative
In the ever-evolving landscape of drug discovery and development, the exploration of novel chemical entities with therapeutic potential is paramount. N-Benzyl-1-(thiophen-2-yl)methanamine, a molecule combining the well-regarded thiophene nucleus with an N-benzyl methanamine side chain, represents a promising, yet underexplored, candidate for a range of biological activities. The thiophene ring is a key structural component in numerous pharmacologically active compounds, known to impart diverse effects including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Similarly, the N-benzyl group is a common feature in molecules designed to interact with various biological targets. This guide provides a comprehensive technical overview of the potential biological activities of this compound, offering a scientifically grounded framework for its investigation and evaluation by researchers, scientists, and drug development professionals. Our approach is rooted in a deep understanding of the structure-activity relationships of related compounds and provides detailed, validated methodologies to systematically explore the therapeutic promise of this intriguing molecule.
Section 1: Chemical Profile and Rationale for Investigation
This compound is characterized by a thiophene ring linked to a benzyl group via a methanamine bridge. This unique structural arrangement suggests several avenues for biological interaction. The sulfur atom in the thiophene ring can influence metabolic stability and permeability, while the aromatic nature of both the thiophene and benzyl rings allows for potential π-π stacking and hydrophobic interactions with biological macromolecules.[1]
The rationale for investigating this specific compound stems from the established bioactivities of its constituent parts. Thiophene derivatives have demonstrated a broad spectrum of pharmacological effects, and the N-benzyl moiety is a well-known pharmacophore. The combination of these two components in this compound creates a novel chemical space with the potential for synergistic or unique biological activities.
Section 2: Potential Antimicrobial Activity
The thiophene scaffold is a cornerstone in the development of antimicrobial agents, with derivatives showing efficacy against a range of bacteria and fungi, including drug-resistant strains.[4][5][6] The proposed mechanism for some thiophene derivatives involves the disruption of bacterial membrane permeability and inhibition of cellular processes.[4]
Hypothetical Mechanism of Antimicrobial Action
The lipophilic nature of the benzyl and thiophene groups in this compound may facilitate its insertion into the bacterial cell membrane, leading to increased permeability and subsequent cell death.[4] Furthermore, the molecule could potentially interact with and inhibit essential bacterial enzymes or proteins, disrupting critical metabolic pathways.
Experimental Workflow for Antimicrobial Activity Screening
Caption: Workflow for evaluating the antimicrobial potential of this compound.
Detailed Experimental Protocols
2.2.1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method is considered the gold standard for determining the MIC of a compound.[5]
-
Preparation of Compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of each test row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[5]
-
Inoculation: Dilute the adjusted inoculum and add 100 µL to each well, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.[5]
2.2.2. Time-Kill Kinetic Assay
This assay determines the bactericidal or bacteriostatic activity of the compound.
-
Preparation: Prepare tubes containing Mueller-Hinton Broth with the test compound at concentrations of 1x, 2x, and 4x the determined MIC.[4] A drug-free tube serves as a control.
-
Inoculation: Inoculate each tube with the test organism to a final concentration of approximately 5 x 10⁵ CFU/mL.[4]
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At time points 0, 2, 4, 8, and 24 hours, remove an aliquot from each tube.[4]
-
Viable Counts: Perform serial dilutions of the aliquots and plate on appropriate agar plates to determine the number of viable colony-forming units (CFU)/mL.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.
Section 3: Potential Anticancer Activity
Thiophene derivatives have emerged as a significant class of compounds with anticancer properties, targeting various pathways involved in cancer cell proliferation and survival.[2][7][8] Some thiophene-based compounds have been shown to inhibit protein kinases, induce apoptosis, and arrest the cell cycle.[7][8]
Hypothetical Mechanism of Anticancer Action
This compound may exert anticancer effects through several mechanisms. Its structure could allow it to bind to the active site or allosteric sites of key oncogenic proteins, such as kinases (e.g., VEGFR-2, AKT) or tubulin.[7][9] This could lead to the inhibition of signaling pathways crucial for cancer cell growth and survival, ultimately triggering apoptosis.
Signaling Pathway for Potential Anticancer Activity
Caption: Hypothesized signaling pathways for the anticancer activity of this compound.
Detailed Experimental Protocols
3.2.1. In Vitro Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2][10]
-
Cell Seeding: Seed cancer cell lines (e.g., HepG2, MCF-7) in 96-well plates at a density of 8 x 10⁴ cells per well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.[10]
-
MTT Addition: Add 10 µL of MTT solution (5.0 mg/mL) to each well and incubate for 4 hours.[10]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
3.2.2. Apoptosis Assay (Caspase-3 Activity)
Caspase-3 is a key executioner caspase in apoptosis.[8]
-
Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Caspase-3 Activity Measurement: Use a commercially available caspase-3 colorimetric or fluorometric assay kit according to the manufacturer's instructions. This typically involves the addition of a caspase-3 substrate that produces a colored or fluorescent product upon cleavage.
-
Data Analysis: Measure the absorbance or fluorescence to quantify caspase-3 activity. An increase in activity compared to untreated cells indicates apoptosis induction.
Section 4: Potential Enzyme Inhibition
The N-benzyl and methanamine moieties are present in various enzyme inhibitors.[11][12][13] Depending on the overall conformation and electronic properties of this compound, it could potentially inhibit enzymes such as monoamine oxidases (MAOs) or cholinesterases.[11][12]
Hypothetical Mechanism of Enzyme Inhibition
The compound may act as a competitive or non-competitive inhibitor by binding to the active site or an allosteric site of the target enzyme. The nature of the interaction will depend on the specific enzyme and the binding mode of the compound.
Detailed Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes and a suitable substrate (e.g., tyramine).[11]
-
Inhibition Assay: In a 96-well plate, pre-incubate the enzyme with various concentrations of this compound for 30 minutes at 37°C.[11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Termination: After a defined incubation period, stop the reaction (e.g., by adding 2N NaOH).[11]
-
Detection: The product of the MAO reaction (e.g., the corresponding aldehyde or hydrogen peroxide) can be detected using a suitable colorimetric or fluorometric method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value.
| Potential Biological Activity | Key Experimental Assays | Endpoint Measured | References |
| Antimicrobial | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | [5] |
| Time-Kill Kinetic Assay | Rate of bacterial killing | [4] | |
| Anticancer | MTT Assay | Cell viability (IC₅₀) | [2][10] |
| Caspase-3 Activity Assay | Apoptosis induction | [8] | |
| Enzyme Inhibition | Monoamine Oxidase (MAO) Assay | Enzyme activity (IC₅₀) | [11] |
Section 5: Conclusion and Future Directions
This compound presents a compelling starting point for the development of new therapeutic agents. Based on the well-documented biological activities of its thiophene and N-benzyl methanamine components, this compound warrants thorough investigation for its potential antimicrobial, anticancer, and enzyme inhibitory properties. The experimental workflows and detailed protocols provided in this guide offer a robust framework for elucidating the bioactivity profile of this molecule. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to evaluate the efficacy and safety of promising derivatives. The systematic exploration of this compound and its analogs holds the potential to uncover novel lead compounds for the treatment of a variety of diseases.
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An In-Depth Technical Guide to the Precursors and Starting Materials for N-Benzyl-1-(thiophen-2-yl)methanamine
Introduction
N-Benzyl-1-(thiophen-2-yl)methanamine is a secondary amine of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of a variety of more complex molecules, including pharmaceutical agents and research chemicals.[1][2] Its structure, which combines a benzyl group and a thiophene-methyl group on a central nitrogen atom, provides a versatile scaffold for creating derivatives with diverse biological activities. Understanding the precursors and the synthetic routes to this compound is fundamental for researchers aiming to utilize it in their discovery and development pipelines.
This guide provides a detailed examination of the primary synthetic pathway for this compound, focusing on the critical starting materials and the underlying chemical principles that govern the synthesis.
Primary Synthetic Route: Reductive Amination
The most direct and widely employed method for synthesizing this compound is the reductive amination of thiophene-2-carbaldehyde with benzylamine.[3][4] This robust reaction is a cornerstone of amine synthesis in organic chemistry and can be performed as a one-pot process or in a stepwise fashion. The overall transformation involves two key stages:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (benzylamine) on the carbonyl carbon of the aldehyde (thiophene-2-carbaldehyde). This is typically carried out in a protic solvent like methanol or ethanol. The reaction forms a transient hemiaminal intermediate, which then dehydrates to form a stable Schiff base, or imine.
-
Reduction: The C=N double bond of the imine is then selectively reduced to a single bond to yield the final secondary amine product. This reduction is most commonly achieved using a mild hydride reducing agent, such as sodium borohydride (NaBH₄).[5][6]
The elegance of this method lies in its efficiency and high selectivity, often providing excellent yields of the desired product with minimal side-product formation.[7]
Caption: Reductive Amination Workflow.
Core Precursors & Starting Materials
The success of the synthesis hinges on the quality and properties of the core starting materials.
Thiophene-2-carbaldehyde
Also known as 2-formylthiophene, this aldehyde is the electrophilic component in the imine formation step.[8][9]
-
Role: It provides the thiophene-methyl backbone of the final product. The aldehyde's carbonyl group is the site of the initial nucleophilic attack by benzylamine.
-
Causality: The electron-withdrawing nature of the aldehyde group activates the carbonyl carbon, making it susceptible to attack by the amine. The aromatic thiophene ring is relatively stable under the mild reductive amination conditions.
-
Sourcing: Thiophene-2-carbaldehyde is a commercially available reagent from major chemical suppliers.[10][11] It is typically supplied as a clear yellow to light brown liquid and should be stored under cool, dry conditions as it can be sensitive to air and light.[8][12]
Benzylamine
Also known as phenylmethylamine, this primary amine is the nucleophilic component.[13][14]
-
Role: It acts as the nucleophile, attacking the carbonyl carbon of the aldehyde. It incorporates the benzyl group into the final molecule.
-
Causality: The lone pair of electrons on the nitrogen atom of benzylamine makes it a good nucleophile. Its basicity is sufficient to initiate the reaction without requiring harsh catalysts.
-
Sourcing: Benzylamine is a common and readily available laboratory chemical.[15][16] It is a colorless to pale yellow liquid with a characteristic ammonia-like odor.[13][14]
Sodium Borohydride (NaBH₄)
This is the most frequently used reducing agent for this transformation.
-
Role: It serves as a source of hydride ions (H⁻) to reduce the imine intermediate to the secondary amine.[5]
-
Causality & Selectivity: Sodium borohydride is a mild reducing agent.[17] This is a critical advantage in a one-pot reductive amination. It is reactive enough to reduce the polarized C=N bond of the imine (or the protonated iminium ion, which is even more electrophilic), but generally not reactive enough to reduce the starting aldehyde.[6][18] This chemoselectivity prevents the wasteful reduction of thiophene-2-carbaldehyde to thiophen-2-ylmethanol, thereby maximizing the yield of the desired amine. The reduction is typically performed in a protic solvent like methanol, which also serves to protonate the resulting amine.[5][7]
Table 1: Properties of Key Starting Materials
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |
| Thiophene-2-carbaldehyde | C₅H₄OS | 112.15 | 198 | ~1.2 | 98-03-3[8][9] |
| Benzylamine | C₇H₉N | 107.15 | 185 | ~0.98 | 100-46-9[14] |
| Sodium Borohydride | NaBH₄ | 37.83 | Decomposes | ~1.07 | 16940-66-2 |
Detailed Experimental Protocol
The following protocol is a representative example of a one-pot reductive amination for the synthesis of this compound.
Materials:
-
Thiophene-2-carbaldehyde (1.0 eq)
-
Benzylamine (1.0 eq)
-
Sodium Borohydride (1.5 eq)
-
Methanol (Solvent)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Imine Formation: To a solution of thiophene-2-carbaldehyde (1.0 eq) in methanol, add benzylamine (1.0 eq) at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath to 0°C. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low to control the exothermic reaction.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours, or until TLC indicates the complete consumption of the imine.
-
Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane to extract the product.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.
Alternative Synthetic Routes and Precursors
While reductive amination is the most common method, other strategies exist.
Two-Step Alkylation
An alternative approach involves a two-step N-alkylation process.
-
Step 1: Synthesis of 1-(thiophen-2-yl)methanamine. This can be achieved by the reductive amination of thiophene-2-carbaldehyde using ammonia.[19]
-
Step 2: N-alkylation with Benzyl Halide. The resulting primary amine, 1-(thiophen-2-yl)methanamine, can then be reacted with a benzyl halide (e.g., benzyl bromide) in the presence of a base to form the final product.
This method is less atom-economical and can suffer from over-alkylation, potentially forming the tertiary amine, which makes the one-pot reductive amination the preferred route for its efficiency and control.[6]
Caption: Alternative Two-Step Alkylation Pathway.
Conclusion
The synthesis of this compound is most effectively achieved through the reductive amination of thiophene-2-carbaldehyde and benzylamine. This method is favored for its high efficiency, operational simplicity, and the chemoselectivity afforded by mild hydride reagents like sodium borohydride. A thorough understanding of the properties of the key precursors—the aldehyde, the amine, and the reducing agent—is paramount for optimizing reaction conditions and ensuring a high yield of the pure product. For researchers and drug development professionals, mastery of this synthetic route provides reliable access to a valuable molecular scaffold for further chemical exploration.
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Exploring derivatives and analogs of N-Benzyl-1-(thiophen-2-yl)methanamine
An In-Depth Technical Guide to the Derivatives and Analogs of N-Benzyl-1-(thiophen-2-yl)methanamine
Foreword: The Thiophene Scaffold in Modern Drug Discovery
The thiophene ring is a cornerstone pharmacophore in medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved drugs.[1] Its five-membered aromatic structure containing a sulfur atom allows it to act as a bioisosteric replacement for phenyl rings, often improving physicochemical properties, metabolic stability, and target binding affinity.[1] This guide focuses on a specific, yet highly adaptable, thiophene-based scaffold: This compound . We will explore its synthetic pathways, delve into the nuanced structure-activity relationships of its derivatives, and present a technical framework for its exploration as a template for novel therapeutic agents, particularly in oncology.
Core Structure and Rationale for Exploration
The this compound core (Figure 1) comprises three key fragments: a thiophene-2-yl ring, a benzylic amine linker, and a terminal phenyl ring. Each of these positions offers a vector for chemical modification to modulate the compound's steric, electronic, and pharmacokinetic properties.
-
Thiophene Ring: Serves as a key interaction domain. Modifications here can influence binding to target proteins.
-
Secondary Amine Linker: The nitrogen atom can act as a hydrogen bond donor or acceptor, a crucial feature for anchoring the molecule within a protein's active site.
-
Benzyl Group: This terminal phenyl ring can be substituted to explore hydrophobic pockets, introduce additional interaction points, or alter metabolic stability.
The strategic combination of these fragments has led to the discovery of potent inhibitors for various disease-relevant targets, including protein kinases and enzymes in the ubiquitin pathway.
Caption: Core chemical structure of this compound.
Synthetic Strategies: Reductive Amination as the Principal Pathway
The most direct and widely employed method for synthesizing the this compound scaffold and its analogs is reductive amination.[2] This one-pot reaction combines an aldehyde (thiophene-2-carbaldehyde) with a primary amine (benzylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Causality of Experimental Choices
-
Reactants: Thiophene-2-carbaldehyde and the appropriately substituted benzylamine are the foundational building blocks. The availability of a wide variety of substituted benzaldehydes and benzylamines makes this route highly amenable to creating large analog libraries for structure-activity relationship (SAR) studies.
-
Reducing Agent: The choice of reducing agent is critical. It must be mild enough to selectively reduce the imine bond without affecting the aldehyde or other functional groups on the aromatic rings.
-
Sodium Triacetoxyborohydride (STAB): Often the reagent of choice due to its mildness and tolerance of a wide range of functional groups. It is particularly effective under slightly acidic conditions which can catalyze imine formation.
-
Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent, but its use requires caution due to the potential generation of toxic hydrogen cyanide upon acidification.[3] It is most effective at a pH range of 6-7.
-
Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Palladium on Carbon (Pd/C) is also a viable, "cleaner" method, though it may not be compatible with functional groups that are also susceptible to reduction (e.g., nitro groups, alkynes).[3]
-
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices as they are relatively non-reactive and effectively solubilize the reactants.
General Synthetic Workflow Diagram
The workflow for generating and screening a library of analogs is a systematic process aimed at identifying a lead compound with optimal activity and drug-like properties.
Caption: A typical lead discovery workflow for thiophene derivatives.
Detailed Experimental Protocols
The following protocols are representative methodologies for the synthesis and characterization of the parent compound. They are designed to be self-validating and can be adapted for analog synthesis.
Protocol: Synthesis of this compound
Safety Precaution: This procedure involves flammable solvents and reagents that should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Thiophene-2-carbaldehyde (1.0 eq)
-
Benzylamine (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
To a solution of thiophene-2-carbaldehyde (1.0 eq) in DCE, add benzylamine (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Protocol: Structural and Purity Analysis
Objective: To confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a ~5-10 mg sample in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR signals: Peaks corresponding to the thiophene protons (typically δ 6.8-7.4 ppm), the benzyl aromatic protons (δ 7.2-7.4 ppm), and characteristic singlets for the two methylene (-CH₂-) groups (around δ 3.8 and 3.9 ppm), and a broad singlet for the amine proton (-NH-).
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using Electrospray Ionization (ESI) mass spectrometry in positive ion mode.
-
Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 204.08.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable method (e.g., C18 reverse-phase column with a water/acetonitrile mobile phase gradient).
-
Inject the sample and analyze the chromatogram for a single major peak, indicating purity. Purity is typically reported as the peak area percentage.
-
Biological Activity and Therapeutic Potential
While this compound itself is primarily a scaffold, its derivatives have shown significant activity in several therapeutic areas, most notably oncology. The core structure serves as an effective template for designing inhibitors of enzymes that are dysregulated in cancer.
Target Focus: Protein Kinase Inhibition (e.g., Src Kinase)
Src family kinases (SFKs) are non-receptor tyrosine kinases that are often overactive in solid tumors, promoting cell proliferation, migration, and survival.[4] Small molecule inhibitors that target the ATP-binding site of Src are a major focus of cancer drug discovery.[5] The N-benzyl-methanamine scaffold can be elaborated to effectively target this site. For example, by replacing the thiophene with a thiazole and adding a larger substituent, potent Src kinase inhibitors have been developed.[6]
Caption: Simplified signaling pathway showing Src kinase activation and inhibition.
Target Focus: Ubiquitin Pathway Modulation (USP1/UAF1)
The ubiquitin-specific protease 1 (USP1) is an enzyme that plays a critical role in DNA damage repair, and its inhibition can sensitize cancer cells to chemotherapy. A high-throughput screen identified a compound containing the thiophen-2-ylmethanamine moiety as an inhibitor of the USP1/UAF1 complex.[7] This discovery underscores the scaffold's potential beyond kinase inhibition and highlights its utility in targeting protein-protein interactions.
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the core scaffold is essential to optimize potency and selectivity. The following table synthesizes SAR data from studies on closely related thiophene and thiazole-based kinase inhibitors to provide guiding principles for analog design.[6]
| Compound ID | Core Modification (R¹) | Benzyl Substitution (R²) | Bioactivity (Src Kinase GI₅₀, µM) | Key Insight |
| 8a (Ref) | Thiazole-acetamide | Unsubstituted | 1.34 | The N-benzyl acetamide scaffold shows baseline potency. |
| 8b | Thiazole-acetamide | 4-Fluoro | 1.49 | A small, electron-withdrawing group at the para position is well-tolerated with minimal impact on activity. |
| 8c | Thiazole-acetamide | 4-Chloro | 3.01 | A larger halogen at the para position slightly decreases activity, suggesting steric constraints. |
| 8d | Thiazole-acetamide | 4-Methoxy | 3.55 | An electron-donating group at the para position is less favorable than halogens. |
| 8e | Thiazole-acetamide | 4-Methyl | 5.23 | A small alkyl group at the para position leads to a ~4-fold decrease in potency compared to the unsubstituted analog. |
Analysis of SAR:
-
Benzyl Ring Substitution: The data strongly suggests that the para-position of the benzyl ring is sensitive to substitution. Unsubstituted (8a) and 4-fluoro (8b) analogs are the most potent in this series.[6] Larger or electron-donating groups (Cl, OMe, Me) lead to a decrease in inhibitory activity. This indicates that the binding pocket accommodating the benzyl ring is likely sterically constrained and may favor neutral or slightly electron-poor substituents.
-
Core Scaffold: While the data presented is for a thiazole-acetamide core, the principles are translatable. The thiophene ring in the parent scaffold is expected to engage in similar interactions. The key takeaway is that the N-benzyl-methanamine linker correctly orients the aromatic systems for target engagement. Further optimization would involve exploring substitutions on the thiophene ring itself (e.g., at the 4- or 5-position) to probe for additional interactions.
Future Directions and Conclusion
The this compound scaffold represents a validated starting point for the development of potent and selective modulators of key biological targets. The synthetic accessibility via reductive amination makes it an ideal template for medicinal chemistry campaigns.
Future research should focus on:
-
Exploring Diverse Substitutions: Systematically decorating both the thiophene and benzyl rings to build a comprehensive SAR map for specific targets like Src kinase or USP1.
-
Bioisosteric Replacement: Replacing the thiophene ring with other five-membered heterocycles (e.g., furan, pyrrole, thiazole) to fine-tune electronic properties and potential metabolic liabilities.
-
Pharmacokinetic Profiling: Advancing lead compounds through ADME (Absorption, Distribution, Metabolism, and Excretion) studies to ensure they possess drug-like properties suitable for in vivo evaluation.
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Chen, Y., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PubMed Central. [Link]
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El-Sayed, M. A., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. MDPI. [Link]
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Wu, H., et al. (2012). Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors. [Link]
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Fallah-Tafti, A., et al. (2011). Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. Chapman University Digital Commons. [Link]
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Wang, Y., et al. (2024). Discovery of thiophen-2-ylmethylene bis-dimedone derivatives as novel WRN inhibitors for treating cancers with microsatellite instability. PubMed. [Link]
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El-Gohary, N. S., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. [Link]
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Theoretical and computational studies of N-Benzyl-1-(thiophen-2-yl)methanamine
An In-Depth Technical Guide to the Theoretical and Computational Studies of N-Benzyl-1-(thiophen-2-yl)methanamine
Authored by: Dr. Gemini, Senior Application Scientist
Foreword
The confluence of synthetic chemistry, spectroscopy, and computational modeling has revolutionized modern drug discovery. This guide provides a comprehensive exploration of this compound, a molecule of significant interest due to its amalgamation of a bioactive thiophene scaffold and a versatile benzylamine moiety. Thiophene and its derivatives are integral components in a plethora of marketed drugs, exhibiting a wide array of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. This document is crafted for researchers, scientists, and drug development professionals, offering a holistic perspective that bridges experimental synthesis and characterization with in-depth theoretical and computational analysis. Our narrative is built upon the pillars of scientific integrity, providing not just protocols, but the causal reasoning behind methodological choices, ensuring a self-validating and authoritative resource.
Synthesis and Spectroscopic Characterization
A robust understanding of a molecule's properties begins with its synthesis and empirical characterization. This section details a reliable synthetic route to this compound and the suite of spectroscopic techniques essential for its structural elucidation.
Synthesis via Reductive Amination
The synthesis of this compound can be efficiently achieved through a one-pot reductive amination of thiophene-2-carboxaldehyde with benzylamine, using sodium borohydride as the reducing agent. This method is widely favored for its operational simplicity and high yields.[1][2][3]
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 eq.) and benzylamine (1.0 eq.) in methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of this step can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition of NaBH₄, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a pure compound.
Spectroscopic Characterization
The unambiguous identification and structural confirmation of the synthesized this compound are achieved through a combination of spectroscopic methods.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| 7.20-7.40 | m | Phenyl-H | |
| 7.15 | dd | Thiophene-H5 | |
| 6.95 | m | Thiophene-H3, H4 | |
| 3.90 | s | Thiophene-CH₂ | |
| 3.80 | s | Benzyl-CH₂ | |
| ~2.0 | br s | N-H | |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| ~145 | Quaternary C (Thiophene) | ||
| ~140 | Quaternary C (Phenyl) | ||
| ~128.5 | CH (Phenyl) | ||
| ~128.2 | CH (Phenyl) | ||
| ~127.0 | CH (Phenyl) | ||
| ~126.8 | CH (Thiophene) | ||
| ~125.0 | CH (Thiophene) | ||
| ~124.5 | CH (Thiophene) | ||
| ~54.0 | Benzyl-CH₂ | ||
| ~48.0 | Thiophene-CH₂ |
1.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in the molecule. The spectrum is typically recorded on a neat liquid sample between NaCl plates or using an ATR accessory.[5][6]
Table 2: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3300-3500 (weak-medium) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2950 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-N Stretch | 1020-1250 |
| C-S Stretch (Thiophene) | 600-800 |
1.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is typically recorded in a suitable solvent like ethanol or methanol.[7][8] Aromatic amines generally exhibit two main absorption bands corresponding to π → π* and n → π* transitions.[9][10]
1.2.4. Single Crystal X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, single crystal X-ray crystallography can be performed.[3][11][12][13]
-
Crystal Growth: High-quality single crystals can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Theoretical and Computational Investigations
Computational chemistry provides a powerful lens to understand the electronic structure, reactivity, and potential biological activity of this compound at an atomic level.
Computational Details
All theoretical calculations are proposed to be performed using the Gaussian suite of programs. The molecular geometry would be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
Geometry Optimization and Spectroscopic Predictions
The optimized molecular structure provides the most stable conformation of the molecule in the gas phase. From the optimized geometry, theoretical vibrational frequencies (FT-IR), NMR chemical shifts, and electronic transitions (UV-Vis) can be calculated.[14][15][16] These theoretical spectra are then compared with the experimental data for validation of the computational method.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.[17][18] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an important parameter for determining the molecule's kinetic stability and reactivity.[19][20]
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[21] The MEP map is color-coded, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
Molecular Docking Studies
To explore the potential of this compound as a therapeutic agent, molecular docking studies can be performed against a relevant biological target. For instance, given the known antibacterial activity of many thiophene derivatives, a bacterial protein such as DNA gyrase or a penicillin-binding protein could be selected as the target.
Protocol for Molecular Docking
-
Target Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina) to predict the binding conformation of the ligand within the active site of the protein.
-
Analysis of Results: Analyze the docking results to identify the most favorable binding pose based on the binding energy and to visualize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and in-depth computational analysis of this compound. By integrating robust experimental protocols with advanced theoretical methodologies, researchers can gain a profound understanding of the structural, electronic, and biological properties of this promising molecule. The detailed workflows presented herein not only serve as a specific guide for the title compound but also offer a validated template for the exploration of other novel thiophene derivatives in the quest for new therapeutic agents. The synergy between empirical data and computational modeling, as outlined in this document, is paramount to accelerating the pace of modern drug discovery and development.
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Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. (n.d.). MDPI. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine, a valuable secondary amine intermediate in medicinal chemistry and materials science. The protocol is centered around the robust and highly efficient method of direct reductive amination. We will detail the underlying chemical principles, provide a step-by-step experimental procedure, and offer insights into process optimization, characterization, and troubleshooting. This guide is intended for researchers and professionals in organic synthesis and drug development, ensuring a reproducible and high-yield outcome.
Introduction and Scientific Rationale
This compound and its derivatives are prevalent structural motifs in a variety of pharmacologically active compounds. The thiophene ring serves as a versatile bioisostere for phenyl groups, while the benzylamine moiety provides a key scaffold for further chemical elaboration. Direct alkylation of amines is often plagued by issues of over-alkylation, leading to mixtures of secondary and tertiary amines that are difficult to separate.[1][2]
Reductive amination elegantly circumvents this issue by providing a controlled, stepwise pathway to the desired product.[1][2] The reaction proceeds via two key stages:
-
Imine Formation: Thiophene-2-carboxaldehyde and benzylamine undergo a condensation reaction to form an intermediate imine (or the corresponding iminium ion under acidic conditions). This reaction is reversible, and the equilibrium can be driven towards the imine by removing water.[3]
-
In Situ Reduction: A mild and selective reducing agent, present in the same reaction vessel, reduces the C=N double bond of the imine as it is formed, yielding the final secondary amine.[1][3]
The choice of reducing agent is critical. While powerful reductants like lithium aluminum hydride would reduce the starting aldehyde, milder agents such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred.[4] Sodium borohydride is a cost-effective and efficient choice, capable of reducing both imines and carbonyls; however, by allowing sufficient time for imine formation before its addition, or by controlling the stoichiometry, high selectivity for the amine product can be achieved.[1][4]
Reaction Scheme and Mechanism
The overall transformation follows the pathway illustrated below. The reaction begins with the nucleophilic attack of the benzylamine nitrogen on the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde. The resulting hemiaminal intermediate then dehydrates to form a Schiff base (imine), which is subsequently and irreversibly reduced by the hydride reagent.
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The Versatile N-Benzyl-1-(thiophen-2-yl)methanamine: A Synthetic Building Block for Advanced Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds with desired biological activities and material properties. N-Benzyl-1-(thiophen-2-yl)methanamine, a secondary amine incorporating both a flexible benzyl group and a bioisosterically significant thiophene ring, has emerged as a versatile and valuable scaffold. This technical guide provides an in-depth exploration of its applications, supported by detailed experimental protocols and mechanistic insights, for researchers, scientists, and drug development professionals. The unique combination of the thiophene moiety, a well-regarded isostere of the benzene ring found in numerous FDA-approved drugs, and the N-benzyl group, which can modulate lipophilicity and participate in crucial binding interactions, makes this compound a compelling starting point for the synthesis of a diverse array of complex molecules.
Core Applications in Synthetic Chemistry
This compound serves as a cornerstone in the construction of a variety of molecular architectures, primarily through two key synthetic strategies: as a nucleophile in substitution and addition reactions, and as a key component in multicomponent reactions.
Synthesis of Bioactive Heterocycles: The Case of USP1/UAF1 Inhibitors
A significant application of the thiophen-2-ylmethylamine scaffold is in the synthesis of potent inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex, a promising target for anticancer therapies.[1][2] While studies have utilized the primary amine, thiophen-2-ylmethanamine, the underlying synthetic principles are directly applicable to its N-benzylated counterpart. The secondary amine of this compound can be employed in nucleophilic aromatic substitution reactions to construct complex heterocyclic systems.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol details the direct, one-pot synthesis of the title compound from commercially available starting materials. Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and operational simplicity. The choice of sodium triacetoxyborohydride as the reducing agent is critical; it is mild enough to not reduce the starting aldehyde but is highly effective at reducing the in-situ formed iminium ion, thereby minimizing side reactions.[3]
Reaction Scheme:
A schematic representation of the reductive amination process.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Thiophene-2-carboxaldehyde | 112.14 | 10.0 | 1.12 g |
| Benzylamine | 107.15 | 11.0 | 1.18 g (1.2 mL) |
| Sodium triacetoxyborohydride | 211.94 | 12.0 | 2.54 g |
| 1,2-Dichloroethane (DCE) | - | - | 40 mL |
| Saturated aq. NaHCO₃ solution | - | - | 20 mL |
| Ethyl acetate (EtOAc) | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxaldehyde (1.12 g, 10.0 mmol) and 1,2-dichloroethane (40 mL).
-
Stir the solution at room temperature and add benzylamine (1.18 g, 11.0 mmol).
-
Allow the mixture to stir for 20-30 minutes to facilitate the formation of the intermediate imine.
-
In a single portion, add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) to the reaction mixture. Caution: The addition may cause a slight exotherm.
-
Stir the reaction at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil.
Protocol 2: Application in Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a powerful tool for generating molecular diversity by combining an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis.[4][5] this compound can serve as the amine component, leading to the formation of complex α-acylamino amides. This protocol provides a general procedure for its application in a Ugi-4CR.
Reaction Workflow:
General workflow for the Ugi four-component reaction.
Materials:
| Component | Role | Example |
| Aldehyde | Carbonyl Component | Isobutyraldehyde |
| Amine | Nucleophile | This compound |
| Carboxylic Acid | Acid Component | Acetic Acid |
| Isocyanide | Isocyanide Component | tert-Butyl isocyanide |
| Solvent | Reaction Medium | Methanol |
General Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and this compound (1.0 equiv) in methanol.
-
Stir the solution for 15-20 minutes at room temperature to allow for imine formation.
-
Add the carboxylic acid (1.0 equiv) to the mixture.
-
Add the isocyanide (1.0 equiv) dropwise to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Future Perspectives and Conclusion
The utility of this compound as a synthetic building block is continually expanding. Its incorporation into novel molecular frameworks is anticipated to yield compounds with a wide spectrum of biological activities, including but not limited to antifungal, kinase inhibitory, and other therapeutic applications.[6][7] The protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of this versatile scaffold. The inherent modularity of the reactions in which it participates, such as the Ugi reaction, allows for the rapid generation of compound libraries for high-throughput screening, accelerating the pace of drug discovery. As our understanding of disease pathways deepens, the strategic deployment of such privileged scaffolds will undoubtedly play a pivotal role in the development of next-generation therapeutics.
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Chen, Y., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. Available at: [Link]
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Klapars, A., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15, 1594-1599. Available at: [Link]
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Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. Available at: [Link]
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Organic Chemistry Portal. Ugi Reaction. Available at: [Link]
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Wang, M., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(16), 4983. Available at: [Link]
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PubMed. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Available at: [Link]
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Application Notes and Protocols for the Analytical Characterization of N-Benzyl-1-(thiophen-2-yl)methanamine
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the robust characterization of N-Benzyl-1-(thiophen-2-yl)methanamine (CAS: 73325-61-8; Molecular Formula: C₁₂H₁₃NS)[1][2]. As a compound featuring both a thiophene heterocycle and an N-benzyl amine structure, it represents a class of molecules with significant potential in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount for reproducible research and development. This document details field-proven protocols for chromatography, mass spectrometry, and various spectroscopic techniques, designed for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring each protocol functions as a self-validating system for generating reliable and accurate data.
Introduction
This compound is a secondary amine incorporating the biologically significant thiophene ring and a benzyl group. Thiophene derivatives are integral to many pharmaceutical agents, while the N-benzyl moiety is a common feature in pharmacologically active compounds.[3][4] Given this structural composition, rigorous analytical characterization is a critical prerequisite for any downstream application, from fundamental research to preclinical development. This guide presents an integrated approach, leveraging multiple orthogonal techniques to provide a complete analytical profile of the molecule, ensuring its identity, purity, and structural integrity.
Chromatographic Purity and Quantification: High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the cornerstone technique for assessing the purity of a synthesized compound and for its quantification in various matrices[5]. For this compound, a reversed-phase (RP-HPLC) method is the logical choice. The non-polar nature of the benzyl and thiophene rings facilitates strong retention on a C18 stationary phase, allowing for excellent separation from polar impurities or unreacted starting materials. The use of a UV-Vis detector is ideal, as both aromatic rings are strong chromophores.
Experimental Protocol: RP-HPLC
1. Instrumentation and Materials:
- HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable[3].
- Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for high-resolution separation[3][6].
- Reagents: HPLC-grade acetonitrile, HPLC-grade methanol, and high-purity water are required[3]. Formic acid may be added for mass spectrometry compatibility and to improve peak shape[7].
2. Sample and Standard Preparation:
- Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
- Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for constructing a calibration curve.
- Sample Preparation: Dissolve the synthesized sample in acetonitrile to a final concentration within the calibration range (e.g., 25 µg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column[3].
3. Chromatographic Conditions:
- A gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities. However, for a simple purity check, an isocratic method can be developed and validated[6].
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for better ionization in MS and sharpens peaks. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography providing good elution strength.[6][7] |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B | This gradient ensures elution of the main peak and any more non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency.[6] |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape.[8] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity and peak broadening. |
| Detection | UV at 235 nm and 260 nm | Thiophene exhibits a characteristic absorption around 235 nm.[9] Monitoring a second wavelength provides additional data. |
Data Analysis & Expected Results
The primary output is a chromatogram showing peaks as a function of retention time. For a pure sample, a single major peak should be observed. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks. The retention time of the sample peak should match that of the reference standard under identical conditions.
Molecular Weight Confirmation: Mass Spectrometry (MS)
Trustworthiness: MS is an indispensable tool for confirming the molecular weight of a synthesized compound, providing a high degree of confidence in its identity. High-Resolution Mass Spectrometry (HRMS) further validates the elemental composition, acting as a definitive check against the expected molecular formula[5]. Electrospray Ionization (ESI) is the preferred method for this molecule, as the secondary amine is readily protonated to form a charged species.
Experimental Protocol: ESI-MS
1. Instrumentation and Sample Preparation:
- Mass Spectrometer: An ESI source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for HRMS is ideal.
- Sample Preparation: Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in methanol or acetonitrile. The addition of 0.1% formic acid to the solution is crucial as it facilitates the protonation of the amine nitrogen, ensuring the formation of the [M+H]⁺ ion[5].
2. Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The secondary amine is basic and will readily accept a proton. |
| Capillary Voltage | 3.5 - 4.5 kV | Standard voltage range to achieve a stable spray. |
| Scan Range | 50 - 500 m/z | This range comfortably includes the expected molecular ion. |
| Source Temperature | 100 - 150 °C | Optimizes desolvation without causing thermal degradation. |
| Sheath/Aux Gas | Nitrogen | Common gas used to assist in nebulization and desolvation. |
Data Analysis & Expected Results
The primary analysis involves identifying the peak corresponding to the protonated molecule, [M+H]⁺.
-
Molecular Formula: C₁₂H₁₃NS
-
Monoisotopic Mass: 203.0769 g/mol [1]
-
Expected [M+H]⁺ Ion (HRMS): 204.0847 m/z
The observed mass should match the theoretical mass with an error of less than 5 ppm. Tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to observe characteristic fragmentation patterns (e.g., loss of the benzyl or thiophenemethyl group), providing further structural confirmation[5].
Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Authoritative Grounding: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure[5]. Both ¹H and ¹³C NMR are required to map the complete carbon-hydrogen framework of this compound. The chemical shifts, integration, and coupling patterns of the protons provide definitive evidence of the connectivity and chemical environment of each atom in the molecule.
Experimental Protocol: ¹H and ¹³C NMR
1. Instrumentation and Sample Preparation:
- NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Chloroform-d (CDCl₃) is a good first choice.
Expected Spectral Data
The structure contains several distinct proton and carbon environments that will give rise to a predictable set of signals.
Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):
| Assignment | Atom(s) | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) | Rationale / Notes |
| Benzyl Aromatic | 5 Protons on Benzyl Ring | ~7.20 - 7.40 | Multiplet | 5H | ~127-140 | Typical range for monosubstituted benzene ring protons and carbons.[5] |
| Benzylic CH₂ | CH₂ -Ph | ~3.80 - 3.90 | Singlet | 2H | ~54 | Methylene group adjacent to a nitrogen and a phenyl ring. |
| Thiophene-linked CH₂ | CH₂ -Thiophene | ~3.90 - 4.00 | Singlet | 2H | ~48 | Methylene group adjacent to a nitrogen and a thiophene ring. |
| Thiophene Aromatic | H-5 (Thiophene) | ~7.15 - 7.25 | Doublet of d | 1H | ~127 | Proton on carbon adjacent to sulfur.[10] |
| Thiophene Aromatic | H-3 (Thiophene) | ~6.90 - 7.00 | Doublet of d | 1H | ~125 | Proton on carbon beta to sulfur. |
| Thiophene Aromatic | H-4 (Thiophene) | ~6.90 - 7.00 | Triplet (dd) | 1H | ~126 | Proton on carbon between H-3 and H-5. |
| Thiophene Quaternary | C-2 (Thiophene) | - | - | - | ~142 | Carbon bearing the methylene group. |
| Amine NH | NH | ~1.80 - 2.50 | Broad Singlet | 1H | - | Chemical shift is variable and depends on concentration and solvent. May exchange with D₂O.[11] |
Note: Predicted shifts are estimates. Actual values may vary. 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be used to confirm all assignments definitively.
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR provides a rapid and non-destructive method to confirm the presence of key functional groups, serving as a molecular "fingerprint"[5]. For this compound, the key signatures to confirm are the N-H bond of the secondary amine, the C-N bonds, and the aromatic C-H and C=C bonds of the rings.
Experimental Protocol: FTIR
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is convenient and requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹, with a resolution of 4 cm⁻¹.
Expected Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| 3350 - 3310 | N-H Stretch (Secondary Amine) | Weak to medium, sharp | This single, relatively sharp peak is characteristic of a secondary amine (R₂NH).[11] |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to weak | Characteristic of C-H bonds on the thiophene and benzene rings. |
| 2950 - 2850 | Aliphatic C-H Stretch | Medium | Corresponds to the two CH₂ (methylene) groups. |
| 1600, 1495, 1450 | Aromatic C=C Ring Stretch | Medium to strong | Multiple bands are expected due to the presence of two different aromatic rings. |
| 1250 - 1020 | C-N Stretch (Aliphatic Amine) | Medium | Confirms the presence of the carbon-nitrogen single bond.[11] |
| ~700-800 | C-H Out-of-Plane Bending | Strong | Strong bands in this region are characteristic of aromatic substitution patterns. |
Elucidating Electronic Properties: UV-Vis Spectroscopy
Authoritative Grounding: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-systems of the thiophene and benzene rings will result in characteristic absorption bands. Thiophene itself typically absorbs around 235 nm[9]. The presence of the benzyl substituent and the amine linkage will influence the exact position (λ_max) and intensity of these bands.
Experimental Protocol: UV-Vis
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile. A concentration of ~10 µg/mL is a good starting point. Scan the absorbance from 200 to 400 nm against a solvent blank.
Expected Results
-
An intense absorption band is expected in the range of 230-270 nm . This likely corresponds to the π → π* transitions within the thiophene and benzene rings.[9][12] The exact λ_max can be recorded and used as a characteristic parameter for the compound.
Integrated Analytical Workflow
The characterization of this compound should be approached as a holistic process where each technique provides a piece of a larger puzzle. The following workflow ensures a comprehensive and validated analysis.
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Application Notes and Protocols for the Evaluation of N-Benzyl-1-(thiophen-2-yl)methanamine in Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of N-Benzyl-1-(thiophen-2-yl)methanamine and its derivatives as potential anticancer agents. The thiophene scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent antitumor activities.[1][2] This guide outlines a systematic approach, beginning with the chemical synthesis and library generation, followed by a hierarchical in vitro screening cascade to identify cytotoxic activity, and culminating in mechanistic studies to elucidate the mode of action. Protocols for key assays, including cell viability, apoptosis, and cell cycle analysis, are detailed. Furthermore, we propose the investigation of the compound's effects on critical cancer-related signaling pathways, namely PI3K/Akt, MAPK/ERK, and p53, and provide a framework for in vivo evaluation using xenograft models.
Introduction: The Rationale for Thiophene-Based Anticancer Agents
Heterocyclic compounds, particularly those containing a thiophene ring, are of significant interest in the development of novel therapeutics.[1] The thiophene moiety's unique electronic properties and ability to form various non-covalent interactions allow for its binding to a wide array of biological targets. Thiophene derivatives have been reported to exert their anticancer effects through diverse mechanisms, including the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization, as well as the induction of apoptosis via the generation of reactive oxygen species.[1][2] The structural backbone of this compound combines the established thiophene scaffold with a benzylamine group, offering a unique chemical space for derivatization and optimization of anticancer activity. This document provides the foundational protocols to explore this potential.
Synthesis and Library Development
A focused library of this compound analogs should be synthesized to enable structure-activity relationship (SAR) studies. A reliable and versatile method for the synthesis of the parent compound and its derivatives is reductive amination.
Proposed Synthetic Protocol: Reductive Amination
This protocol describes the synthesis of this compound from thiophene-2-carbaldehyde and benzylamine.
Materials:
-
Thiophene-2-carbaldehyde
-
Benzylamine
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Acetic acid (optional, as a catalyst)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve thiophene-2-carbaldehyde (1.0 eq) in methanol.
-
Add benzylamine (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the cooled mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 10-12 hours.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Rationale: Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and is widely used in medicinal chemistry for the synthesis of secondary and tertiary amines. The two-step, one-pot procedure involving imine formation followed by in situ reduction is often high-yielding and tolerates a wide range of functional groups, making it ideal for generating a library of analogs by varying the aldehyde and amine starting materials.
In Vitro Evaluation: A Tiered Screening Approach
A hierarchical approach is recommended to efficiently screen the synthesized compounds for anticancer activity, starting with broad cytotoxicity screening and progressing to more detailed mechanistic assays for the most potent compounds.
Tier 1: Primary Cytotoxicity Screening (MTT Assay)
The initial screen should assess the general cytotoxicity of the compounds against a panel of human cancer cell lines from diverse origins (e.g., breast, lung, colon, leukemia). The MTT assay is a robust and widely used colorimetric method for this purpose.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[6][7]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound.
Tier 2: Mechanistic Assays for Lead Compounds
Compounds exhibiting potent cytotoxicity (e.g., IC50 < 10 µM) should be advanced to secondary assays to determine the mechanism of cell death.
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore.[9][10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the compound of interest at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be quantified based on their fluorescence.
This assay determines if the compound induces cell cycle arrest at a specific phase.
Principle: Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence emitted is directly proportional to the DNA content of the cells. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the compound at relevant concentrations.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.
-
Staining: Treat the cells with RNase A to remove RNA and then stain with a propidium iodide solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to generate a histogram representing the cell cycle distribution.
Elucidation of Molecular Mechanism: Signaling Pathway Analysis
To understand how this compound derivatives exert their anticancer effects, it is crucial to investigate their impact on key signaling pathways that regulate cell survival, proliferation, and apoptosis. Thiophene-containing compounds have been shown to modulate several of these pathways.[11][12]
Western Blotting for Key Signaling Proteins
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Treat cells with the compound for various time points, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key signaling proteins (see below), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate. Analyze the changes in protein expression and phosphorylation status.
Proposed Signaling Pathways for Investigation
-
Rationale: The PI3K/Akt pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer, promoting cell proliferation and inhibiting apoptosis.[13][14] Several thiophene derivatives have been identified as potent PI3K inhibitors.
-
Key Proteins to Analyze: p-Akt (phosphorylated Akt, the active form), total Akt, and downstream targets such as p-mTOR and p-GSK3β. A decrease in the ratio of phosphorylated to total protein would indicate inhibition of the pathway.
-
Rationale: The MAPK/ERK pathway plays a crucial role in cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, contributing to tumor growth and metastasis. Thiophene-based compounds have been developed as inhibitors of components of this pathway, such as MEK and JNK.
-
Key Proteins to Analyze: p-ERK1/2, total ERK1/2, p-MEK, and total MEK. A reduction in the phosphorylation of these kinases would suggest pathway inhibition.
-
Rationale: The p53 tumor suppressor protein is known as the "guardian of the genome" and plays a central role in inducing cell cycle arrest and apoptosis in response to cellular stress. Many chemotherapeutic agents exert their effects by activating the p53 pathway. Some thiophene derivatives have been shown to induce p53-dependent apoptosis.
-
Key Proteins to Analyze: p53, and its downstream targets such as p21 (cell cycle arrest) and Bax (pro-apoptotic). An increase in the expression of these proteins would indicate activation of the p53 pathway.
In Vivo Efficacy: Xenograft Tumor Models
Promising lead compounds should be evaluated for their in vivo antitumor efficacy using a human tumor xenograft model in immunodeficient mice.
Principle: Human cancer cells are implanted into immunodeficient mice (e.g., athymic nude mice), where they can grow as tumors. The mice are then treated with the experimental compound, and the effect on tumor growth is monitored over time.
Protocol:
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., 5 x 10⁶ MCF-7 or A549 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Then, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. Include a vehicle control group and a positive control group (e.g., a standard-of-care chemotherapeutic agent).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight and general health of the mice as indicators of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, Western blotting). Calculate the tumor growth inhibition (TGI) for each treatment group.
Data Presentation and Visualization
Quantitative Data Summary
| Compound | Cell Line | IC50 (µM) - MTT Assay | % Apoptotic Cells (at IC50) | Cell Cycle Arrest Phase |
| Parent Cmpd | MCF-7 | Value | Value | Phase |
| A549 | Value | Value | Phase | |
| Analog 1 | MCF-7 | Value | Value | Phase |
| A549 | Value | Value | Phase | |
| Analog 2 | MCF-7 | Value | Value | Phase |
| A549 | Value | Value | Phase |
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Value | 0 |
| Compound (Dose 1) | Value | Value |
| Compound (Dose 2) | Value | Value |
| Positive Control | Value | Value |
Diagrams
Caption: Proposed experimental workflow for the evaluation of this compound derivatives.
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by thiophene derivatives.
Caption: Logical relationship for Structure-Activity Relationship (SAR) studies.
References
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A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. Retrieved from [Link]
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Alqahtani, A., Awaad, A., & Khan, Z. (2019). Role of PI3K/AKT pathway in cancer: the framework of malignant behavior. Molecular Biology Reports, 46(4), 4587–4596. [Link]
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Sharma, A., Kumar, V., & Sharma, S. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Anti-Cancer Agents in Medicinal Chemistry, 21(1), 2–19. [Link]
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Shi, Y., et al. (2022). Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors. Molecules, 27(8), 2417. [Link]
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Application Notes and Protocols for N-Benzylamine Derivatives as Antifungal Agents
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Introduction: A New Frontier in Antifungal Research
The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, has created an urgent need for novel therapeutic agents. N-benzylamine derivatives have emerged as a promising class of compounds with potent fungicidal or fungistatic activity. Structurally related to the allylamines, such as terbinafine, these synthetic compounds exhibit a broad spectrum of activity, particularly against dermatophytes and other pathogenic fungi.[1][2] This document serves as a comprehensive technical guide, offering in-depth application notes and detailed protocols for the evaluation of N-benzylamine derivatives in an antifungal drug discovery context.
The primary mechanism of action for most antifungal N-benzylamine derivatives is the specific inhibition of squalene epoxidase (SE), a key enzyme in the ergosterol biosynthesis pathway.[3][4][5] Ergosterol is an essential component of the fungal cell membrane, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[4][6] By inhibiting squalene epoxidase, N-benzylamine derivatives disrupt ergosterol synthesis, leading to a depletion of ergosterol and a toxic accumulation of squalene within the fungal cell.[3][4] This dual-action mechanism ultimately results in increased membrane permeability and cell death.[4] The selectivity of these compounds for fungal squalene epoxidase over its mammalian counterpart is a key factor in their therapeutic potential.[7][8]
Mechanism of Action: Targeting the Ergosterol Biosynthesis Pathway
The fungicidal activity of N-benzylamine derivatives is primarily attributed to their targeted inhibition of squalene epoxidase. This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the formation of lanosterol, the precursor to ergosterol.[9][10] The inhibition of this enzyme leads to a cascade of events detrimental to the fungal cell.
Causality Behind the Antifungal Effect:
-
Ergosterol Depletion: The direct consequence of squalene epoxidase inhibition is the cessation of ergosterol production. Since ergosterol is vital for the structural integrity and function of the fungal cell membrane, its absence leads to increased membrane permeability and disruption of cellular processes.[4][6]
-
Squalene Accumulation: The blockage of the metabolic pathway causes the intracellular accumulation of squalene.[3] High concentrations of squalene are toxic to fungal cells, contributing to membrane disruption and ultimately, cell death.
The following diagram illustrates the point of intervention for N-benzylamine derivatives in the fungal ergosterol biosynthesis pathway.
Caption: Inhibition of Squalene Epoxidase by N-Benzylamine Derivatives.
Structure-Activity Relationships (SAR)
The antifungal potency of N-benzylamine derivatives is highly dependent on their chemical structure. Key structural modifications that influence activity include:
-
Substituents on the Benzyl Ring: The presence of bulky, lipophilic groups, such as a tert-butyl group in the para position, has been shown to enhance antifungal activity.[2][11]
-
The N-substituent: The nature of the substituent on the nitrogen atom is crucial. For instance, the N-methyl-N-(1-naphthalenementhyl) moiety is a common feature in potent derivatives like butenafine.[2][12]
-
Stereochemistry: Chiral centers within the molecule can significantly impact potency, with one enantiomer often being more active than the other.[11]
-
Flexibility of the Molecular Chain: A flexible chain connecting aromatic groups can facilitate better binding to the active site of the target enzyme.[13][14]
Data Presentation: In Vitro Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative N-benzylamine derivatives against various fungal pathogens. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Fungal Species | MIC Range (µg/mL) | Reference |
| Butenafine | Trichophyton rubrum | 0.0015 - 0.05 | [2] |
| Aspergillus fumigatus | 0.025 - 0.78 | [2] | |
| Candida albicans | 3.13 - >100 | [2][12] | |
| Cryptococcus neoformans | 0.78 - 1.56 | [2] | |
| (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine | Trichophyton mentagrophytes | 0.06 | [11] |
| Phenyl-substituted benzylamines (e.g., 7f) | Candida albicans | Significantly enhanced efficacy | [1] |
| N-aryl-N-benzylamines | Dermatophytes | 31.25 - 125 | [13][14] |
Experimental Protocols
The following protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These provide a framework for the in vitro evaluation of novel N-benzylamine derivatives.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound in a liquid medium.
Rationale: The broth microdilution method is the gold standard for quantitative antifungal susceptibility testing, providing a precise MIC value that is essential for comparing the potency of different compounds and for clinical breakpoint determination.[15]
Caption: Workflow for Broth Microdilution MIC Determination.
Materials:
-
96-well, U-bottom microtiter plates
-
N-benzylamine derivative to be tested
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolate (e.g., Candida albicans ATCC 90028)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile saline
-
0.5 McFarland standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Compound Preparation: Prepare a stock solution of the N-benzylamine derivative in DMSO. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity.
-
Inoculum Preparation: a. Subculture the fungal isolate on SDA and incubate at 35°C for 24 hours. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[16] d. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[11]
-
Plate Preparation: a. Add 100 µL of RPMI-1640 medium to wells 2 through 11 of the microtiter plate. b. Add 200 µL of the working solution of the N-benzylamine derivative (at 2x the highest desired final concentration) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly and repeat this process across the plate to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).
-
Inoculation: Add 100 µL of the diluted fungal inoculum to wells 1 through 11.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.[11]
-
Endpoint Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the growth control well. This can be determined visually or by reading the optical density at 600 nm using a microplate reader.[3]
Protocol 2: Agar Disk Diffusion Susceptibility Testing (Adapted from CLSI M44)
This method provides a qualitative assessment of antifungal activity.
Rationale: The disk diffusion assay is a simpler, more cost-effective method for screening a large number of compounds or isolates. It provides a qualitative result (susceptible, intermediate, or resistant) based on the size of the zone of growth inhibition.[13]
Materials:
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Petri dishes (150 mm)
-
Sterile paper disks (6 mm)
-
N-benzylamine derivative
-
Fungal isolate and inoculum preparation materials as in Protocol 1.
Procedure:
-
Compound-Impregnated Disks: Prepare stock solutions of the N-benzylamine derivative at various concentrations. Aseptically impregnate sterile paper disks with a known volume (e.g., 20 µL) of the compound solution and allow them to dry completely.
-
Plate Inoculation: a. Prepare a fungal inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1. b. Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. c. Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
Disk Application: Aseptically place the compound-impregnated disks onto the inoculated agar surface. Ensure the disks are at least 24 mm apart.[1][13] Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C for 20-24 hours.[1]
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the fungus to the compound.
Protocol 3: Squalene Epoxidase Inhibition Assay (Conceptual Protocol)
This biochemical assay directly measures the inhibitory effect of the N-benzylamine derivative on its target enzyme.
Rationale: Directly assessing the inhibition of the target enzyme provides definitive evidence for the mechanism of action. This assay is crucial for lead optimization, allowing for the selection of compounds with high on-target potency.
Materials:
-
Fungal microsomes containing squalene epoxidase (prepared from a relevant fungal strain, e.g., Candida albicans)
-
[¹⁴C]-squalene (radiolabeled substrate) or unlabeled squalene for LC-MS analysis
-
N-benzylamine derivative
-
Reaction buffer (e.g., potassium phosphate buffer)
-
Cofactors: NADPH, FAD[6]
-
Scintillation fluid and counter (for radioactive assay) or LC-MS equipment
-
Thin-layer chromatography (TLC) equipment (for separation of substrate and product in radioactive assay)
Procedure:
-
Enzyme Preparation: Prepare a microsomal fraction from fungal cells, which will serve as the source of squalene epoxidase.
-
Reaction Setup: a. In a microcentrifuge tube, combine the reaction buffer, cofactors (NADPH and FAD), and varying concentrations of the N-benzylamine derivative (or DMSO for the control). b. Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate ([¹⁴C]-squalene or unlabeled squalene) to start the enzymatic reaction.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop Reaction: Terminate the reaction by adding a quenching solution (e.g., a mixture of chloroform/methanol).
-
Product Analysis:
-
Radioactive Method: Extract the lipids, separate the substrate (squalene) from the product (2,3-oxidosqualene) using TLC, and quantify the radioactivity in each spot using a scintillation counter.[5]
-
LC-MS Method: Extract the lipids and quantify the amount of 2,3-oxidosqualene formed using liquid chromatography-mass spectrometry.[5]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the N-benzylamine derivative. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion
N-benzylamine derivatives represent a valuable class of antifungal compounds with a well-defined mechanism of action targeting the fungal-specific ergosterol biosynthesis pathway. The protocols detailed in this guide provide a robust framework for researchers to synthesize, evaluate, and optimize these compounds in the pursuit of new and effective antifungal therapies. A thorough understanding of their structure-activity relationships, coupled with standardized in vitro testing, is paramount to advancing these promising molecules through the drug development pipeline.
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Application Notes and Protocols for N-benzyl-3-nitrothiophen-2-amine in Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the investigation of N-benzyl-3-nitrothiophen-2-amine within a drug discovery context. Recognizing the limited specific biological data for this compound, we leverage the well-documented activities of its core structural motifs—the 2-aminothiophene scaffold, the nitro group, and the N-benzyl substituent—to propose a strategic pathway for its evaluation. This document details a robust synthetic protocol and outlines a tiered screening cascade, beginning with fundamental cytotoxicity profiling, followed by targeted investigation into its potential as a kinase inhibitor, and concluding with essential early-stage ADME/Tox assessments. The protocols provided are designed to be adaptable and are accompanied by explanations of the underlying scientific principles to empower researchers in their exploration of this promising chemical entity.
Introduction and Rationale
N-benzyl-3-nitrothiophen-2-amine is a member of the 2-aminothiophene class of heterocyclic compounds, a scaffold of considerable interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active molecules.[1][2][3] The thiophene core is a versatile pharmacophore found in approved drugs and clinical candidates with applications ranging from anticancer to antiviral and anti-inflammatory agents.[1][3]
The therapeutic potential of N-benzyl-3-nitrothiophen-2-amine is further suggested by its specific substitutions:
-
The Nitro Group (NO₂): As a potent electron-withdrawing group, the nitro moiety can significantly modulate the electronic properties of the molecule.[4] It is a known pharmacophore in compounds with antimicrobial and antiparasitic activities and can also serve as a synthetic handle for further molecular elaboration.[4][5] The nitro group's redox activity can induce cellular toxicity, a mechanism exploited in some antimicrobial and anticancer agents.[5]
-
The N-benzyl Group: The N-benzyl motif is a common feature in drug discovery, often enhancing binding affinity to biological targets through hydrophobic and cation-π interactions.[6][7] Its presence suggests that N-benzyl-3-nitrothiophen-2-amine may have affinity for targets with complementary binding pockets.
Given these structural features, N-benzyl-3-nitrothiophen-2-amine warrants investigation as a potential lead compound in several therapeutic areas, most notably in oncology and infectious diseases. This guide provides the necessary protocols to initiate such an investigation.
Physicochemical Properties
A summary of the key physicochemical properties for N-benzyl-3-nitrothiophen-2-amine is presented in the table below. These properties are crucial for understanding the compound's potential behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂S | [8] |
| Molecular Weight | 234.28 g/mol | [8] |
| Chemical Structure | A thiophene ring with a nitro group at position 3 and an N-benzylamine group at position 2. | [8] |
Synthesis of N-benzyl-3-nitrothiophen-2-amine
The synthesis of N-benzyl-3-nitrothiophen-2-amine can be efficiently achieved through a domino reaction involving an α-nitroketene N,S-acetal precursor and a source of 2-mercaptoacetaldehyde.[3][9][10] This method allows for the formation of two carbon-carbon bonds in a single operation.[3]
Synthetic Workflow
Caption: Synthetic pathway for N-benzyl-3-nitrothiophen-2-amine.
Experimental Protocol: Synthesis
This protocol is adapted from a general procedure for the synthesis of N-substituted 3-nitrothiophen-2-amines.[9]
Materials:
-
α-nitroketene N,S-benzylaminoacetal (precursor, synthesized separately)
-
1,4-dithiane-2,5-diol
-
Potassium carbonate (K₂CO₃)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, prepare a mixture of the α-nitroketene N,S-benzylaminoacetal (1 mmol), 1,4-dithiane-2,5-diol (0.5 mmol), and K₂CO₃ (0.25 mmol, 25 mol %) in anhydrous ethanol (6 mL).[9]
-
Heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.[9]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a petroleum ether/ethyl acetate mixture (e.g., 4:1 v/v) as the eluent to afford pure N-benzyl-3-nitrothiophen-2-amine.[9]
Proposed Drug Discovery Screening Cascade
The following is a proposed workflow for the initial biological evaluation of N-benzyl-3-nitrothiophen-2-amine.
Caption: Proposed screening cascade for N-benzyl-3-nitrothiophen-2-amine.
Protocol: In Vitro Cytotoxicity Profiling (MTT Assay)
Cytotoxicity assays are a critical first step in drug discovery to assess a compound's effect on cell viability.[11][12] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Rationale
This assay will determine the concentration of N-benzyl-3-nitrothiophen-2-amine that inhibits cell growth by 50% (IC₅₀). This is a crucial parameter to identify if the compound has general cytotoxic effects or potential as a targeted anticancer agent.[14]
Experimental Protocol: MTT Assay
This protocol is a general guideline and should be optimized for specific cell lines.[13]
Materials:
-
N-benzyl-3-nitrothiophen-2-amine (stock solution in DMSO)
-
Selected cancer cell lines (e.g., HeLa, HepG2)[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of N-benzyl-3-nitrothiophen-2-amine in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[15] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).[13]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for 4 hours.[13]
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.[13]
Application in Kinase Inhibitor Discovery
The 2-aminothiophene scaffold is a "privileged" structure in kinase inhibitor design, forming the core of numerous inhibitors targeting the ATP-binding pocket.[16][17] Therefore, evaluating N-benzyl-3-nitrothiophen-2-amine as a potential kinase inhibitor is a logical next step.
Screening Strategy
A tiered approach is recommended:
-
Initial Screen: Screen the compound against a panel of representative kinases from different families to identify potential "hits."
-
Dose-Response Analysis: For any identified hits, perform a dose-response analysis to determine the IC₅₀ value.
-
Selectivity Profiling: Profile the most potent hits against a larger panel of kinases to assess their selectivity.
General Protocol: Fluorescence-Based Kinase Assay
Fluorescence-based assays, such as Time-Resolved Förster Resonance Energy Transfer (TR-FRET), are well-suited for high-throughput screening of kinase inhibitors.[18][19]
Principle:
This assay typically involves a biotinylated substrate peptide and a phosphospecific antibody labeled with a fluorescent donor (e.g., Terbium). Upon phosphorylation by the kinase, the antibody binds to the substrate, bringing the donor and an acceptor fluorophore into proximity, resulting in a FRET signal.[18]
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Kinase buffer
-
Terbium-labeled phosphospecific antibody
-
Acceptor fluorophore (e.g., GFP-Streptavidin)
-
N-benzyl-3-nitrothiophen-2-amine
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Dispensing: Dispense nL amounts of N-benzyl-3-nitrothiophen-2-amine (in DMSO) into the assay plate.
-
Kinase Reaction: Add the kinase and substrate solution to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[18]
-
Detection: Stop the reaction and add the detection reagents (antibody and acceptor). Incubate to allow for binding.
-
Read Plate: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (donor and acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Inhibition is determined by the decrease in this ratio in the presence of the compound.
Early ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to avoid late-stage drug development failures.[20][21][22] In vitro assays can provide valuable preliminary data.
Key In Vitro ADME/Tox Assays
| Assay | Purpose | General Protocol Outline |
| Metabolic Stability | To determine the rate at which the compound is metabolized by liver enzymes (e.g., Cytochrome P450s).[23] | Incubate the compound with liver microsomes or hepatocytes. Measure the disappearance of the parent compound over time using LC-MS/MS. |
| Permeability (PAMPA) | To predict passive intestinal absorption.[23] | Use a 96-well plate with a lipid-coated filter to mimic the intestinal barrier. Measure the amount of compound that crosses the membrane from a donor to an acceptor compartment. |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins, which affects its free concentration. | Use equilibrium dialysis or ultrafiltration to separate bound from unbound compound. Quantify the compound in both fractions. |
| hERG Inhibition | To assess the risk of cardiotoxicity. | Use an automated patch-clamp system to measure the effect of the compound on the hERG potassium channel current in a cell line expressing the channel. |
| Ames Test (in silico/in vitro) | To assess mutagenic potential. | In vitro: Expose specific strains of Salmonella typhimurium to the compound and measure the rate of reversion mutations. In silico models can also be used for initial prediction. |
Conclusion
N-benzyl-3-nitrothiophen-2-amine represents a molecule with significant, albeit underexplored, potential in drug discovery. Its constituent chemical motifs have a proven track record in medicinal chemistry. By following the structured approach outlined in this guide—from synthesis and initial cytotoxicity screening to targeted kinase assays and early ADME/Tox profiling—researchers can systematically evaluate its biological activity and determine its viability as a lead candidate for further development. The provided protocols offer a solid foundation for these investigations, empowering the scientific community to unlock the therapeutic potential of this and related 2-aminothiophene derivatives.
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- Hua L, Yang Y, Zheng S, Xu J, Ran T, Chen H. A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Published 2020.
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- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PMC - NIH. Published 2018.
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- Foroumadi A, Rineh A, Emami S, et al. Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents. Eur J Med Chem. 2011;46(9):3947-3952.
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- SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC ACTIVITY OF NOVEL 3-BENZYL-2-(4'-SUBSTITUTED PHENYL)-4(5H)-(4''-NITROPHENYL AMINO)-1, 3-OXAZOLIDINES DERIVATIVES.
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Application Note: A Practical Guide to Thin-Layer Chromatography (TLC) for Monitoring Thiophene Amine Reactions
Introduction: The Chemist's Essential Navigational Tool
In the landscape of synthetic organic chemistry and drug development, the ability to quickly and accurately monitor the progress of a chemical reaction is paramount.[1][2] Thin-Layer Chromatography (TLC) serves as an indispensable technique for this purpose—it is a rapid, cost-effective, and highly sensitive method for the qualitative analysis of reaction mixtures.[3][4][5] Thiophene amines, a class of heterocyclic compounds prevalent in pharmaceuticals and materials science, often undergo reactions that benefit immensely from TLC monitoring. Their synthesis and subsequent functionalization are cornerstone processes in the development of new chemical entities.[6][7][8]
This comprehensive guide provides both the theoretical underpinnings and field-proven protocols for utilizing TLC to monitor reactions involving thiophene amines. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
The Fundamental Principle: A Race Based on Polarity
TLC operates on the principle of adsorption chromatography, separating components of a mixture based on their differential affinities for a stationary phase and a mobile phase.[1][3][9]
-
The Stationary Phase: Typically, this is a thin layer of an adsorbent material, most commonly silica gel (SiO₂) or alumina (Al₂O₃), coated onto a rigid backing like glass, aluminum, or plastic.[3][4][10] Silica gel is polar and slightly acidic, making it the standard choice for over 80% of TLC separations.[11][12]
-
The Mobile Phase (Eluent): This is a solvent or a mixture of solvents that travels up the stationary phase via capillary action.[3][4]
-
The Separation: A small spot of the reaction mixture is applied near the bottom of the TLC plate. As the mobile phase ascends past the spot, a continuous equilibrium is established for each compound between being adsorbed to the polar stationary phase and being dissolved in the mobile phase.[4] Less polar compounds have a weaker affinity for the stationary phase and travel further up the plate, while more polar compounds are more strongly adsorbed and move shorter distances.[13] This differential migration results in separation.[3]
The TLC Workflow: From Reaction Vial to Visualized Plate
Monitoring a reaction involves comparing the reaction mixture against the starting material to observe the consumption of reactants and the formation of products. The process is a systematic workflow designed for clarity and reproducibility.
Caption: High-level workflow for TLC reaction monitoring.
Key Experimental Parameters & Rationale
The success of TLC analysis hinges on the careful selection of experimental conditions. The choices made are not arbitrary but are grounded in the chemical properties of the molecules being analyzed.
Stationary Phase: The Default Choice
For most organic synthesis applications, including those involving thiophene amines, silica gel 60 F254 plates are the industry standard.[1][2]
-
Silica Gel 60: A polar stationary phase suitable for separating a wide range of organic molecules.
-
F254: This indicates the presence of a fluorescent indicator that glows green under short-wave UV light (254 nm).[1] Compounds that absorb UV light (like those with aromatic rings or conjugation) will quench this fluorescence and appear as dark spots, providing a non-destructive way to visualize them.[14][15]
Mobile Phase (Eluent) System: The Art of Separation
The choice of eluent is the most critical factor in achieving good separation.[11] The goal is to find a solvent system where the starting material and product have different and ideally well-resolved Retention Factor (Rf) values, typically between 0.2 and 0.8.[10]
-
Polarity is Key: The polarity of the eluent dictates how far compounds travel up the plate. A more polar eluent will move all compounds further (higher Rf values), while a less polar eluent will result in lower Rf values.[12][16]
-
Starting Point: A common starting eluent for many organic reactions is a mixture of a non-polar solvent like Hexanes and a more polar solvent like Ethyl Acetate (EtOAc) .[2] A 1:1 or 4:1 Hexanes:EtOAc mixture is a good initial choice.
-
Optimization for Thiophene Amines: Thiophene amines are often polar. If your compounds are not moving far enough up the plate (low Rf), you need to increase the polarity of the mobile phase. This can be done by increasing the proportion of the polar solvent (e.g., moving from 4:1 to 1:1 Hexanes:EtOAc) or by switching to a more polar solvent system, such as Dichloromethane (DCM) and Methanol (MeOH).[17]
-
Addressing Streaking: Amines are basic and can interact strongly with the slightly acidic silica gel, leading to "streaking" or "tailing" of spots.[9] To mitigate this, a small amount (0.5-1%) of a base like Triethylamine (NEt₃) or Ammonium Hydroxide (NH₄OH) can be added to the eluent to neutralize the acidic sites on the silica.[18]
Sample Preparation and Spotting: The Foundation of a Clean Result
The way a TLC plate is spotted is crucial for obtaining sharp, well-defined spots.
-
The Three Lanes: For reaction monitoring, a three-lane spotting pattern is best practice.[19]
-
SM (Starting Material): A dilute solution of your starting thiophene amine.
-
CO (Co-spot): A spot where the starting material and reaction mixture are applied in the same location.
-
RM (Reaction Mixture): A sample taken directly from the reaction vessel.
-
-
Why the Co-spot is Crucial: The co-spot is a self-validating control. It definitively confirms the identity of the starting material spot in the reaction mixture lane, which is especially important if the product's Rf is very close to the starting material's Rf.[19]
-
Spotting Technique: Use a fine capillary tube to apply a very small, concentrated spot on the origin line.[10] The origin line must be drawn lightly with a pencil (ink will run with the solvent) and must be above the level of the eluent in the developing chamber.[10][20]
Visualization Techniques: Making the Invisible Visible
Most organic compounds are colorless, requiring a visualization method to see their position on the developed TLC plate.[14]
| Visualization Method | Principle & Application | Appearance | Type |
| UV Light (254 nm) | The fluorescent indicator in the plate is quenched by UV-active compounds (aromatics, conjugated systems). | Dark spots on a glowing green background.[14] | Non-destructive |
| Ninhydrin Stain | Reacts with primary and secondary amines to form a colored product (Ruhemann's purple).[10][21][22] | Pink, purple, or reddish spots.[23] | Destructive |
| Potassium Permanganate (KMnO₄) Stain | Oxidizes a wide range of functional groups (alkenes, alkynes, alcohols, amines, sulfides).[14][24] The purple MnO₄⁻ is reduced to brown MnO₂. | Yellow to brown spots on a purple/pink background.[24] | Destructive |
| p-Anisaldehyde Stain | Reacts with many nucleophilic compounds (alcohols, amines) and carbonyls.[15] | A range of colors against a pink background.[15] | Destructive |
For thiophene amine reactions, the standard procedure is to first view the plate under UV light, circle any visible spots with a pencil, and then use a chemical stain like Ninhydrin or Potassium Permanganate for more definitive visualization.[25]
Detailed Experimental Protocols
Protocol 1: Performing TLC Analysis of a Thiophene Amine Reaction
-
Prepare the Developing Chamber: Pour your chosen eluent (e.g., 4:1 Hexanes:EtOAc) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to line the wall, close the chamber, and let it stand for 5-10 minutes to saturate the atmosphere with solvent vapors.[4]
-
Prepare the TLC Plate: Cut a silica gel plate to a suitable size (e.g., 4 cm x 7 cm).[1] Using a pencil and a ruler, lightly draw an origin line about 1 cm from the bottom edge.[10] Mark three small, evenly spaced ticks on this line for the SM, CO, and RM lanes.
-
Prepare Samples:
-
SM: Dissolve a tiny amount of the starting thiophene amine in a few drops of a volatile solvent (like EtOAc or DCM).
-
RM: Take a small aliquot (e.g., with a glass capillary) from your reaction mixture and dilute it in a separate vial with a few drops of a volatile solvent.
-
-
Spot the Plate:
-
Using a clean capillary tube, touch it to the SM solution and then lightly and briefly touch it to the "SM" tick on the origin line. The spot should be as small as possible (1-2 mm diameter).
-
Repeat for the "RM" lane using a new capillary tube.
-
For the "CO" lane, first spot the SM solution, let it dry completely, and then spot the RM solution directly on top of it.[19]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the eluent level.[20] Cover the chamber and allow the eluent to travel up the plate undisturbed.[4]
-
Complete the Run: When the solvent front is about 0.5-1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[4]
-
Visualize: Allow the plate to dry completely in a fume hood. View it under a UV lamp and circle any dark spots. Proceed with chemical staining (see Protocols 2 & 3).
Protocol 2: Preparation and Use of Ninhydrin Stain
-
Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[21][22][26][27] Store in a sealed jar.
-
Use: Using forceps, quickly dip the dried TLC plate into the ninhydrin solution. Remove it, let the excess stain drip off, and wipe the back with a paper towel. Gently warm the plate with a heat gun until colored spots appear. Amines will typically show up as pink or purple spots.[23]
Protocol 3: Preparation and Use of Potassium Permanganate (KMnO₄) Stain
-
Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[26] This stain is a strong oxidant.
-
Use: Dip the dried TLC plate into the deep purple solution. Oxidizable compounds will immediately appear as yellow-brown spots against the purple background.[14][24] Mild heating may be required for less reactive groups.
Data Interpretation: Reading the Story on the Plate
The developed TLC plate provides a visual narrative of the reaction's progress.
Calculating the Retention Factor (Rf)
The Rf value is a ratio that quantifies the movement of a compound. It is calculated by dividing the distance the compound traveled from the origin by the distance the solvent front traveled from the origin.[10][13][28][29]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Rf values are dimensionless and range from 0 to 1.[29] While dependent on exact conditions (temperature, adsorbent thickness, etc.), they are characteristic of a compound in a given eluent system.[13]
Monitoring Reaction Progress
By observing the spots in the three lanes, a clear picture of the reaction emerges.
Caption: Idealized TLC plates showing reaction progress over time.
-
Beginning of Reaction (T=0): The spot in the reaction mixture (RM) lane has the same Rf as the starting material (SM) lane.
-
During the Reaction (T=Intermediate): The RM lane shows a diminishing SM spot and the appearance of a new spot for the product (P). The product is typically of different polarity and thus has a different Rf value.
-
Completion of Reaction (T=Final): The SM spot has completely disappeared from the RM lane, and only the product spot is visible.[10]
Troubleshooting Common TLC Issues
Even a seemingly simple technique like TLC can present challenges. Below are common problems and their solutions.
| Problem | Probable Cause(s) | Solution(s) |
| Spots are streaked or "tailing" | Sample was overloaded (too concentrated).[9][20] | Dilute the sample before spotting. Apply less material. |
| Eluent is inappropriate for the compound (e.g., acidic/basic sample on silica).[20] | Add a modifier to the eluent (e.g., 1% triethylamine for amines, 1% acetic acid for carboxylic acids). | |
| No spots are visible | Sample is too dilute.[17][20] | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[17][20] |
| Compound is not UV-active and the wrong stain was used. | Use a more universal stain like Potassium Permanganate or Phosphomolybdic Acid. | |
| The origin line was below the solvent level in the chamber.[20] | Ensure the origin line is always above the eluent level. | |
| Rf values are too high (spots near solvent front) | The eluent is too polar.[16][17] | Decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent). |
| Rf values are too low (spots near origin) | The eluent is not polar enough.[16][17] | Increase the polarity of the eluent (e.g., increase the proportion of the polar solvent). |
| Solvent front is crooked or uneven | The edge of the TLC plate was touching the side of the chamber or filter paper.[20] | Ensure the plate is centered in the chamber and not touching the sides. |
| The bottom of the plate is not level. | Ensure the plate rests flat on the bottom of the chamber. |
Conclusion
Thin-Layer Chromatography is a foundational technique that provides critical, real-time insights into the progress of thiophene amine reactions. By understanding the principles of separation and systematically optimizing key parameters—from mobile phase selection to visualization techniques—researchers can reliably track the consumption of starting materials and the formation of products. The protocols and troubleshooting guide presented here offer a robust framework for implementing TLC, empowering scientists in research and drug development to make informed decisions, optimize reaction conditions, and ultimately accelerate their synthetic endeavors.
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University of Rochester. Chromatography: How to Monitor by TLC. [Link]
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Washington State University. Monitoring Reactions by TLC. [Link]
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Chemistry LibreTexts. 2.1.4F: Visualizing TLC Plates. [Link]
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Khan Academy. Calculating retention factors for TLC. [Link]
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Chemistry LibreTexts. 6.2: Thin Layer Chromatography (TLC). [Link]
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Oreate AI Blog. Decoding RF Values: A Step-by-Step Guide. [Link]
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University of Rochester. Magic Formulas: TLC Stains. [Link]
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Organic Chemistry at CU Boulder. TLC Visualization Methods. [Link]
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News-Medical.Net. Applications of Thin Layer Chromatography. [Link]
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Pharmaceutical Technology. Understanding the capabilities of thin-layer chromatography (TLC). [Link]
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Interchim – Blog. TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
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StudySmarter. Thin Layer Chromatography Practical: Methods & Uses. [Link]
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- 9. microbiozindia.com [microbiozindia.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 12. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
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- 29. Decoding RF Values: A Step-by-Step Guide - Oreate AI Blog [oreateai.com]
Application Note: A Guide to High-Performance Liquid Chromatography (HPLC) for Robust Purity Assessment in Pharmaceutical Development
Introduction
In pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) and the final drug product is not merely a quality metric; it is a critical determinant of safety and efficacy.[1] Impurities can diminish a drug's potency, introduce toxic effects, or alter its stability.[1] High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for its unparalleled ability to separate, identify, and quantify the API and its related impurities with high sensitivity and specificity.[2][3]
This guide provides a comprehensive framework for developing, implementing, and validating a robust HPLC method for purity assessment. Moving beyond a simple procedural list, this document explains the causality behind experimental choices, grounding protocols in the principles of analytical science and regulatory expectations. We will explore the entire lifecycle of a purity method, from initial chromatographic development and the critical role of forced degradation studies to daily system checks and formal validation according to international guidelines.
Section 1: The Chromatographic Foundation for Purity Analysis
At its core, HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed within a column.[4] For pharmaceutical analysis, Reversed-Phase HPLC (RP-HPLC) is the most prevalent mode.[5] In this technique, a nonpolar stationary phase (e.g., silica bonded with C18 alkyl chains) is used with a polar mobile phase (typically a mixture of water or buffer and a miscible organic solvent like acetonitrile or methanol). Nonpolar compounds in the sample interact more strongly with the stationary phase and thus elute later, while polar compounds have a greater affinity for the mobile phase and elute earlier.
A typical HPLC system consists of several essential components working in concert:
-
Solvent Reservoir & Pump: Delivers the mobile phase at a precise, high-pressure flow rate.[6]
-
Injector/Autosampler: Introduces a precise volume of the sample into the mobile phase stream.[7]
-
Column: The heart of the system, where the chromatographic separation occurs.
-
Detector: Measures the concentration of the eluting components. The Photo Diode Array (PDA) detector is highly recommended for purity analysis as it provides spectral data across a wide wavelength range.[8]
-
Data Acquisition System: Controls the system and processes the detector signal into a chromatogram.[4]
Sources
- 1. moravek.com [moravek.com]
- 2. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 3. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 4. m.youtube.com [m.youtube.com]
- 5. maxisci.com [maxisci.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. labcompare.com [labcompare.com]
- 8. asianjpr.com [asianjpr.com]
Troubleshooting & Optimization
Technical Support Center: Purification of N-Benzyl-1-(thiophen-2-yl)methanamine
Welcome to the technical support guide for the purification of N-Benzyl-1-(thiophen-2-yl)methanamine (CAS No. 73325-61-8). This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this secondary amine at high purity. As a molecule combining a basic amine functional group with a thiophene ring, its purification presents specific obstacles that require a nuanced approach. This guide provides in-depth, field-proven solutions and protocols to streamline your purification workflow.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problem and the rationale for the proposed solution.
Question 1: My compound is streaking severely on my standard silica gel TLC plate, and I can't resolve the product from impurities. What's happening?
Answer: This is a classic and highly common issue when working with basic amines on standard silica gel.
-
Causality: Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic amine, this compound, undergoes a strong acid-base interaction with these silanols. This strong adsorption prevents the compound from moving smoothly with the mobile phase, resulting in significant tailing or "streaking" down the plate. In severe cases, the compound may not move from the baseline at all.
-
Solution: You need to mitigate this acid-base interaction. You have two primary strategies:
-
Mobile Phase Modification: Add a small amount of a competitive base to your eluent system. Typically, adding 0.5-2% triethylamine (TEA) or ammonia (as a solution in methanol) is highly effective. These additives will preferentially interact with the acidic silanol sites, effectively "shielding" your target compound and allowing for normal chromatographic elution.[1][2]
-
Stationary Phase Modification: A superior and cleaner approach is to use a different stationary phase.
-
Amine-Functionalized Silica: These columns have a basic surface, which eliminates the unwanted interaction with basic analytes. This often allows for the use of simple neutral solvent systems (e.g., hexane/ethyl acetate) without the need for additives, simplifying downstream solvent removal.[1][2][3]
-
Alumina (Basic or Neutral): Basic or neutral alumina is another excellent alternative to silica for the purification of amines.[4]
-
-
Question 2: After running a flash column on silica, my yield is very low, and I suspect the compound is decomposing. Is this possible?
Answer: Yes, this is a significant risk. The low yield is likely due to a combination of irreversible adsorption and acid-catalyzed degradation on the silica column.
-
Causality: The strong interaction with acidic silica not only causes streaking but can also lead to a portion of your product becoming permanently bound to the stationary phase. Furthermore, the acidic environment can catalyze the degradation of sensitive molecules. While this compound is relatively stable, prolonged exposure to an acidic surface can be detrimental.
-
Solution: Avoid standard silica gel for preparative scale purification if you observe this issue.
-
Priority Recommendation: Switch to an amine-functionalized silica column. This is the most robust solution for preventing degradation and ensuring high recovery.[1][3]
-
Alternative: If amine-functionalized silica is unavailable, use a standard silica column but ensure it is thoroughly neutralized. This can be done by flushing the packed column with your mobile phase containing 2% triethylamine for several column volumes before loading your sample. This "deactivates" the most acidic sites.
-
Non-Chromatographic Method: Consider purifying the compound via salt formation and recrystallization, which completely avoids the issue of acidic stationary phases (see Protocol 3).
-
Question 3: My crude product from a reductive amination reaction shows multiple spots on the TLC. How can I remove unreacted starting materials like benzylamine or thiophene-2-carbaldehyde?
Answer: This is a standard purification challenge in reductive amination syntheses.[4][5][6] The choice of method depends on the physical properties of the impurities.
-
Causality: Reductive amination reactions can be incomplete, leaving behind unreacted aldehyde and amine. Additionally, the intermediate imine may be present.
-
Solution:
-
Acid-Base Extraction (Workup): This should be your first purification step. An aqueous acid wash (e.g., 1M HCl) will protonate and extract your desired secondary amine and any unreacted benzylamine into the aqueous layer, separating them from the neutral aldehyde and other non-basic impurities. You can then basify the aqueous layer (e.g., with NaOH) and extract your purified amine mixture back into an organic solvent. This removes the aldehyde.
-
Chromatography: To separate your product from the remaining benzylamine, column chromatography is effective. Benzylamine is more polar than your target compound and will typically have a lower Rf value, allowing for good separation, especially on amine-functionalized silica.
-
Vacuum Distillation: If both your product and the impurities are liquids, fractional vacuum distillation can be effective, provided there is a sufficient difference in their boiling points. Benzylamine boils at ~185 °C at atmospheric pressure, while your product is expected to have a significantly higher boiling point.
-
Question 4: I attempted to purify my compound by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" is a common problem in crystallization and occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid.
-
Causality: This typically happens for several reasons:
-
The melting point of your compound (or an impure version of it) is lower than the temperature of the solution from which it is separating.
-
The solution is too highly concentrated.
-
The solution is being cooled too rapidly.
-
-
Solution:
-
Convert to a Salt: The most reliable solution for amines is to convert them to a crystalline salt, such as the hydrochloride or sulfate salt.[7] Salts have much higher melting points and well-defined crystal lattices, making them far more likely to crystallize properly than the free base, which may be a liquid or low-melting solid. See Protocol 3 for a detailed procedure.
-
Optimize Solvent System: If you must crystallize the free base, use a solvent pair. Dissolve your compound in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and slowly add a poor solvent (e.g., hexane, heptane) at an elevated temperature until the solution becomes faintly cloudy. Then, add a drop or two of the good solvent to clarify it and allow it to cool very slowly.[7]
-
Slow Cooling & Seeding: Ensure the solution cools as slowly as possible. Insulating the flask can help. If you have a small amount of pure solid, add a "seed" crystal to the cooled, supersaturated solution to initiate crystallization.
-
Frequently Asked Questions (FAQs)
-
Q: What is the single best method for purifying this compound to >99% purity?
-
A: For achieving high purity, conversion to the hydrochloride salt followed by recrystallization is often the most effective and scalable method. This process is excellent at excluding closely related impurities. For routine purifications where speed is a factor, flash chromatography on an amine-functionalized silica column is the preferred modern approach due to its efficiency and high recovery rates.[1][3]
-
-
Q: What are the primary impurities I should expect from a synthesis involving reductive amination of thiophene-2-carbaldehyde with benzylamine?
-
A: The most common impurities include:
-
Unreacted Starting Materials: Thiophene-2-carbaldehyde and benzylamine.
-
Intermediate Imine: N-(thiophen-2-ylmethylene)benzenamine.
-
Over-reduction Product: If the aldehyde contains alcohol impurities, you might see the corresponding thiophene-2-ylmethanol.
-
Tertiary Amine: Small amounts of the bis(thiophen-2-ylmethyl)benzylamine if the initial thiophene reactant was 2-(aminomethyl)thiophene instead of the aldehyde.
-
-
-
Q: How should I properly store the purified this compound?
-
A: As a secondary amine, it can be sensitive to air and light over long periods. It is best stored in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at a reduced temperature (2-8°C).[1] This minimizes oxidation and potential reaction with atmospheric carbon dioxide.
-
-
Q: Can I use vacuum distillation to purify this compound?
Purification Method Selection Workflow
This diagram outlines a logical approach to selecting the best purification strategy based on the crude sample's characteristics.
Caption: Decision tree for selecting a purification method.
Detailed Experimental Protocols
Protocol 1: Preliminary Purification via Acid-Base Extraction
This protocol is ideal as a first-step workup procedure to remove non-basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 5 volumes). The amine product will move to the aqueous layer as the hydrochloride salt.
-
Wash: Combine the acidic aqueous layers. Wash this combined layer with a small amount of the organic solvent (e.g., EtOAc) one more time to remove any remaining neutral impurities. Discard the organic layers.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 4M sodium hydroxide (NaOH) solution with swirling until the pH is >12 (check with pH paper). A precipitate or cloudiness should appear as the free amine is liberated.
-
Back Extraction: Extract the free amine back into an organic solvent (e.g., EtOAc or DCM) (3 x 5 volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified amine.
Caption: Workflow for acid-base extraction purification.
Protocol 2: Flash Column Chromatography on Amine-Functionalized Silica
This is the recommended chromatographic method for achieving good separation and high recovery.
-
TLC Analysis: Develop a suitable solvent system using amine-functionalized TLC plates. A gradient of ethyl acetate in hexanes (e.g., 0% to 30% EtOAc) is a good starting point. The target compound should have an Rf of ~0.3 in the collection solvent.
-
Column Packing: Pack an appropriately sized amine-functionalized silica flash column with the initial eluent (e.g., 100% hexanes).
-
Sample Loading: Dissolve the crude amine in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel (or celite) and loading the dry powder onto the top of the column.
-
Elution: Run the column using the gradient determined from your TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification via Recrystallization of the Hydrochloride Salt
This method is excellent for achieving the highest analytical purity.
-
Dissolution: Dissolve the crude or partially purified amine free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Salt Formation: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise while stirring. The hydrochloride salt will precipitate as a white solid. Continue adding until no more precipitate forms.
-
Isolation of Crude Salt: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any non-basic impurities that remained in the solution.
-
Recrystallization: Choose a suitable solvent system for recrystallization of the salt (e.g., ethanol, isopropanol/water, or methanol/diethyl ether). Dissolve the crude salt in the minimum amount of the boiling solvent (or solvent mixture).
-
Crystal Formation: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation of Pure Salt: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.
-
(Optional) Liberation of Free Base: If the free base is required, dissolve the pure salt in water, basify with NaOH or Na₂CO₃ solution until pH >12, and extract the pure amine into an organic solvent as described in Protocol 1.
Data Summary Table
| Property | Value | Source |
| CAS Number | 73325-61-8 | [1][9] |
| Molecular Formula | C₁₂H₁₃NS | Guidechem[1] |
| Molecular Weight | 203.30 g/mol | Guidechem[1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |
| Boiling Point | Not readily available in literature. Estimated to be >300 °C at 760 mmHg. | N/A |
| Storage Temperature | 2-8°C, under inert atmosphere. | Guidechem[1] |
| Topological Polar Surface Area | 40.3 Ų | Guidechem[1] |
References
-
N,N-dibenzyl-1-thiophen-2-ylmethanamine - C19H19NS, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. Available from: [Link]
-
Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules . ARKIVOC. Available from: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available from: [Link]
-
Is there an easy way to purify organic amines? Biotage. Available from: [Link]
-
N-benzyl-N-methylethanamine - 4788-37-8, C10H15N, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. Available from: [Link]
-
N-benzyl-1-phenylmethanamine - 103-49-1, C14H15N, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. Available from: [Link]
-
Synthesis of benzylic amines . Organic Chemistry Portal. Available from: [Link]
-
Reduction of hydrobenzamides: a strategy for synthesizing benzylamines . Indian Academy of Sciences. Available from: [Link]
-
Column chromatography . Columbia University. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. Available from: [Link]
Sources
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- 2. N-Methyl-1-(thiophen-2-yl)methanamine | C6H9NS | CID 436153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- 6. ias.ac.in [ias.ac.in]
- 7. N-Methylbenzylamine | 103-67-3 [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 73325-61-8|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing Reaction Yield for N-Substituted 2-Aminothiophenes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the synthesis of N-substituted 2-aminothiophenes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Gewald reaction, a cornerstone for synthesizing this important class of heterocyclic compounds.[1][2] 2-Aminothiophenes are crucial building blocks in medicinal chemistry and materials science, finding applications in the development of antimicrobial, anticancer, and anti-inflammatory agents.[2][3][4]
This guide is designed to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions and effectively optimize your reaction yields.
I. Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted in a question-and-answer style to directly address common problems you may encounter in the lab.
Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I have not isolated any of the desired 2-aminothiophene product. What are the likely causes and how can I fix this?
Answer: Low or no yield in a Gewald reaction is a common issue that can often be traced back to one of the initial steps of the multi-component reaction.[5] The Gewald reaction is a one-pot synthesis that proceeds through a sequence of a Knoevenagel condensation, followed by the addition of elemental sulfur, and finally an intramolecular cyclization to form the thiophene ring.[6][7]
Here’s a systematic approach to troubleshooting:
1. Inefficient Knoevenagel-Cope Condensation: This initial condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile is critical.[6][7]
-
Causality: The base catalyzes this step. If the base is not effective or if water, a byproduct of the condensation, is not managed, the equilibrium may not favor the formation of the α,β-unsaturated nitrile intermediate.[5][8]
-
Solutions:
-
Base Selection: The choice of base is crucial. While tertiary amines like triethylamine are common, for less reactive ketones, consider screening stronger secondary amines such as piperidine or morpholine.[5][9]
-
Water Removal: The condensation produces water, which can inhibit the reaction. For reactions sensitive to water, consider using a Dean-Stark apparatus or adding a dehydrating agent.[5]
-
2. Poor Sulfur Solubility or Reactivity: Elemental sulfur (S₈) needs to be activated to participate in the reaction.
-
Causality: Sulfur has limited solubility in many organic solvents at room temperature. Insufficient temperature or an inappropriate solvent can hinder its reaction with the Knoevenagel intermediate.
-
Solutions:
-
Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) generally improve the solubility and reactivity of sulfur.[10][11]
-
Temperature Control: Gently heating the reaction mixture, typically to 40-60 °C, can enhance sulfur's reactivity. However, be cautious as excessive heat can lead to polymerization and the formation of tarry byproducts.[5][8]
-
3. Steric Hindrance: Bulky substituents on the ketone or nitrile can significantly slow down the reaction.
-
Causality: Steric hindrance can impede both the initial condensation and the final cyclization step.
-
Solutions:
-
Two-Step Procedure: For sterically hindered substrates, a one-pot reaction may be inefficient. Consider a two-step approach: first, synthesize and isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react the purified intermediate with sulfur and a base.[8][9]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times, especially for challenging substrates.[7][12]
-
4. Incorrect Stoichiometry or Reagent Purity:
-
Causality: The Gewald reaction is a multi-component reaction, and the stoichiometry of the reactants is important. Impurities in the starting materials can also interfere with the reaction.[13]
-
Solutions:
Below is a workflow to guide your troubleshooting process for low yield:
Caption: Troubleshooting workflow for low reaction yield.
Formation of Side Products
Question: My reaction mixture is dark brown and tarry, making product isolation difficult. What is the cause and how can I prevent this?
Answer: The formation of a dark, tarry mixture is a common issue in Gewald reactions and is often indicative of polymerization or the formation of complex polysulfides.[8]
-
Causality: Excessively high reaction temperatures are a primary cause of polymerization of starting materials or intermediates. Impurities in the reagents can also catalyze these unwanted side reactions.[8]
-
Solutions:
-
Temperature Control: Carefully control the reaction temperature. A systematic screening of temperatures can help identify the optimal range for your specific substrates.
-
Purity of Starting Materials: Ensure the purity of your ketone/aldehyde, active methylene nitrile, and sulfur.
-
Proper Workup: A thorough workup and purification are necessary to remove these colored impurities. Column chromatography or recrystallization are often effective.[5][6]
-
Question: I am observing a significant amount of a byproduct that I suspect is a dimer of my α,β-unsaturated nitrile intermediate. How can I minimize its formation?
Answer: Dimerization of the Knoevenagel-Cope condensation product is a known competing side reaction.[8][14]
-
Causality: The α,β-unsaturated nitrile can undergo self-condensation, particularly at higher temperatures or concentrations. This intermolecular reaction competes with the desired intramolecular cyclization with sulfur.[14]
-
Solutions:
-
Optimize Reaction Temperature: The formation of the dimer is highly sensitive to temperature. Lowering the temperature may favor the desired reaction pathway.[8]
-
Adjust Reagent Addition Rate: Slow, controlled addition of the reagents can sometimes favor the intramolecular cyclization over the intermolecular dimerization.[8]
-
Modify the Solvent: The choice of solvent can influence the relative rates of the desired reaction and the dimerization. Experimenting with different solvents may be beneficial.[8]
-
II. Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the Gewald reaction for synthesizing N-substituted 2-aminothiophenes.
Q1: What is the generally accepted mechanism for the Gewald reaction?
A1: The Gewald reaction is understood to proceed through three main stages:[6][7]
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile.[6][15]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex and can involve the formation of polysulfide intermediates.[15][16]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene product.[6][7]
The following diagram illustrates the accepted mechanism:
Caption: The accepted mechanism of the Gewald reaction.
Q2: How does the choice of base affect the reaction outcome?
A2: The base plays a crucial role in catalyzing the initial Knoevenagel-Cope condensation.[5] The strength and type of base can significantly impact the reaction rate and yield.
-
Commonly Used Bases: Secondary amines like morpholine and piperidine, and tertiary amines like triethylamine are frequently used.[5][9]
-
Impact on Reactivity: For less reactive ketones, a stronger base may be necessary to efficiently promote the initial condensation.[5] Some studies have also explored the use of solid bases and ionic liquids as catalysts to improve reaction conditions and yields.[17]
Q3: What are some "green" or more environmentally friendly approaches to the Gewald reaction?
A3: Several modifications to the Gewald reaction have been developed to align with the principles of green chemistry.[18] These include:
-
Use of Water as a Solvent: Some protocols have successfully utilized water as a solvent, reducing the need for volatile organic compounds.[18]
-
Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation can significantly reduce reaction times and energy consumption.[12][19]
-
Solvent-Free Conditions: Mechanochemistry, using techniques like high-speed ball milling, allows the reaction to be performed without a solvent.[17][20]
-
Use of Greener Catalysts: Research has focused on employing more environmentally benign catalysts, such as L-proline or reusable solid catalysts.[19]
Q4: How can I purify the final 2-aminothiophene product?
A4: The purification of 2-aminothiophenes typically involves standard laboratory techniques.
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[5][6]
-
Column Chromatography: For liquid products or to separate closely related impurities, silica gel column chromatography is a common method.[6]
-
Filtration: After the reaction is complete and cooled, the solid product can often be collected by vacuum filtration and washed with a suitable solvent like water or ethanol.[6]
III. Experimental Protocols & Data
Generalized Experimental Protocol for the Gewald Reaction
This protocol provides a general framework. Optimal conditions may vary depending on the specific substrates used.
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone or aldehyde (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.2 eq.).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, methanol, or DMF) and a catalytic amount of a base (e.g., morpholine, piperidine, or triethylamine).
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 40-60 °C or reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, collect it by vacuum filtration and wash with a cold solvent. If the product remains in solution, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Characterization: Characterize the final product using techniques such as NMR, IR, and mass spectrometry.[6]
Data Summary: Impact of Catalysts and Conditions on Yield
The following table summarizes data from various studies, showcasing the impact of different catalysts and conditions on the yield of 2-aminothiophenes.
| Carbonyl Compound | Active Methylene Nitrile | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux | 2 | 92 | [21] |
| Acetophenone | Ethyl Cyanoacetate | Piperidine | DMF | 80 | 4 | 85 | [9] |
| Cyclopentanone | Malononitrile | L-Proline | DMF | 100 | 0.5 | 96 | [19] |
| Various Ketones | Malononitrile | Na₂CaP₂O₇ | Water | Reflux | 0.5 - 1 | 85-98 | [6] |
| Aryl Ketones | Ethyl Cyanoacetate | Morpholine | None (Ball Mill) | 120 | 0.5 | 70-90 | [20] |
IV. References
-
Arkat USA. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]
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Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. Retrieved from [Link]
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ResearchGate. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. Retrieved from [Link]
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ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]
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PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed mechanism for the Gewald condensation reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
ResearchGate. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. Retrieved from [Link]
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Arkat USA. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Retrieved from [Link]
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National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
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Google Patents. (n.d.). Isolation process for 2-aminothiophenol. Retrieved from
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Der Pharma Chemica. (2015). A green chemistry approach to gewald reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
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Arkat USA. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction optimization studies of the modified Gewald reaction. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Thiophene Synthesis. Retrieved from [Link]
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MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved from [Link]
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J. Chem. React. Synthesis. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]
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Scribd. (n.d.). Green Methodologies For The Synthesis of 2 Aminothiophene. Retrieved from [Link]
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International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
-
Semantics Scholar. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: (How to Improve) Yield. Retrieved from [Link]
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Taylor & Francis Online. (2010). Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives. Retrieved from [Link]
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Troubleshooting guide for the synthesis of N-benzyl-3-nitrothiophen-2-amine
Welcome to the technical support center for the synthesis of N-benzyl-3-nitrothiophen-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of this synthetic procedure. Here, we address common issues encountered during the synthesis, providing scientifically grounded explanations and practical, field-tested solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and efficient method for synthesizing N-benzyl-3-nitrothiophen-2-amine?
A1: The most efficient and contemporary protocol for the synthesis of N-substituted 3-nitrothiophen-2-amines, including the N-benzyl derivative, involves a one-pot reaction between an α-nitroketene N,S-aryl/alkylaminoacetal and 1,4-dithiane-2,5-diol.[1][2] For the specific synthesis of N-benzyl-3-nitrothiophen-2-amine, the corresponding α-nitroketene N,S-benzylaminoacetal is utilized as a key precursor.[3][4] This method is advantageous as it facilitates the formation of two carbon-carbon bonds in a single synthetic operation.[5][6]
Q2: What are the critical parameters that significantly influence the reaction yield?
A2: The most critical factors influencing the yield of this reaction are the choice of base, the reaction temperature, and the solvent. The reaction demonstrates poor efficacy in the absence of a base.[1] Optimal yields are typically achieved by using a catalytic amount of potassium carbonate (K₂CO₃) in refluxing ethanol.[1][4]
Q3: What is a typical expected yield for this synthesis?
A3: This synthetic protocol generally affords good to excellent yields. For a range of N-aryl and N-alkyl derivatives, isolated yields have been reported to be in the range of 88% to 93%.[1] Specifically for N-benzyl-3-nitrothiophen-2-amine, a yield of 92% has been documented.[7]
Q4: How can I effectively monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently and effectively monitored by Thin-Layer Chromatography (TLC).[4][7] TLC allows for the determination of the reaction's endpoint, which is crucial to prevent the formation of byproducts resulting from extended reaction times.[4]
Troubleshooting Guide
Problem 1: Low or No Product Formation
Q: I have set up the reaction as per the protocol, but upon workup, I have isolated little to no N-benzyl-3-nitrothiophen-2-amine. What could be the underlying cause?
A: The most probable cause for a lack of product formation is an issue with the reaction conditions, particularly the absence or inadequacy of the base.
Scientific Rationale: The reaction mechanism, which is proposed to proceed through a sequence of 2-mercaptoacetaldehyde generation, nucleophilic carbonyl addition, annulation, and elimination steps, is base-catalyzed.[5][6] The base is essential for the initial steps of the reaction sequence. Experimental studies have shown that the reaction fails to proceed in the absence of a base.[1]
Troubleshooting Steps:
-
Verify the Presence and Stoichiometry of the Base: Ensure that potassium carbonate (K₂CO₃) was added to the reaction mixture at the recommended catalytic amount (approximately 25 mol %).[4]
-
Assess the Quality of the Base: If the base was added, consider the possibility of using a hydrated or poor-quality reagent. It is advisable to use a fresh, anhydrous grade of potassium carbonate.
-
Optimize Reaction Temperature and Time: The reaction is typically conducted in refluxing ethanol for 3 to 3.4 hours.[4] Ensure that the reaction mixture has reached and maintained the reflux temperature. Monitor the reaction by TLC to confirm if the starting materials are being consumed over time.
-
Check the Purity of Starting Materials: Impurities in the α-nitroketene N,S-benzylaminoacetal or 1,4-dithiane-2,5-diol could potentially inhibit the reaction. Verify the purity of your starting materials by appropriate analytical techniques (e.g., NMR, melting point).
Problem 2: Difficulty in Product Purification and Streaking on TLC
Q: After the reaction and workup, I am facing challenges in purifying the crude product using silica gel chromatography. The compound appears to be streaking on the TLC plate and eluting very slowly, if at all, from the column.
A: This is a frequent issue encountered during the purification of basic compounds like amines on standard silica gel.[8]
Scientific Rationale: The acidic nature of the silanol groups (Si-OH) on the surface of silica gel leads to strong interactions with the basic amine functionality of your product.[8] This acid-base interaction results in poor elution, band broadening, and tailing (streaking) on TLC plates and columns.[8]
Troubleshooting Steps:
-
Mobile Phase Modification: A common and effective solution is to add a small amount of a competing base to your eluent.[8]
-
Protocol: Add 0.1-1% triethylamine (Et₃N) to your petroleum ether/ethyl acetate solvent system. The triethylamine will neutralize the acidic sites on the silica gel, allowing your N-benzyl-3-nitrothiophen-2-amine to elute more cleanly and efficiently.[8]
-
-
Alternative Stationary Phases: If streaking persists, consider using a different stationary phase for your chromatography.[8]
-
Optimize the Solvent System: Before scaling up to column chromatography, carefully optimize the solvent system using TLC. A 4:1 (v/v) mixture of petroleum ether and ethyl acetate has been reported as a successful eluent.[8] Systematically adjust the polarity to achieve better separation from any impurities.
Problem 3: Formation of Multiple Unidentified Byproducts
Q: My crude reaction mixture shows multiple spots on the TLC plate in addition to the desired product. What could be the cause of these side reactions?
A: The formation of multiple byproducts can often be attributed to prolonged reaction times, excessive temperatures, or the presence of impurities in the starting materials.
Scientific Rationale: While the primary reaction is generally efficient, extended heating can lead to the degradation of the starting materials or the product. The thiophene ring system, although aromatic, can be susceptible to decomposition under harsh conditions. Additionally, impurities in the starting materials can lead to undesired side reactions.
Troubleshooting Steps:
-
Strict Reaction Monitoring: Adhere to the recommended reaction time of 3-3.4 hours and monitor the reaction closely by TLC.[4] Quench the reaction as soon as the starting material is consumed to minimize the formation of degradation products.
-
Temperature Control: Ensure that the reaction is maintained at a gentle reflux. Overheating can promote side reactions.
-
Starting Material Purity: As mentioned previously, ensure the purity of your α-nitroketene N,S-benzylaminoacetal and 1,4-dithiane-2,5-diol.
-
Inert Atmosphere: While not always strictly necessary for this reaction, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions, especially if trace metal impurities are present in the reagents.
Experimental Protocols and Data
Synthesis of N-benzyl-3-nitrothiophen-2-amine
This protocol is adapted from the general procedure for the synthesis of 3-nitro-N-alkylthiophen-2-amines.[4][7]
Materials:
-
α-nitroketene N,S-benzylaminoacetal
-
1,4-dithiane-2,5-diol
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Ethyl acetate
-
Petroleum ether
-
Silica gel
Procedure:
-
In a round-bottom flask, prepare a mixture of the α-nitroketene N,S-benzylaminoacetal (1 mmol), 1,4-dithiane-2,5-diol (0.5 mmol), and K₂CO₃ (0.25 mmol, 25 mol %) in ethanol (6 mL).[4]
-
Heat the reaction mixture under reflux for 3 to 3.4 hours.[4]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.[4]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting residue by filtration through a pad of silica gel, eluting with a petroleum ether/ethyl acetate mixture (4:1 v/v) to yield the pure N-benzyl-3-nitrothiophen-2-amine.[4][7]
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O₂S |
| Molecular Weight | 234.28 g/mol |
| Appearance | Yellow solid |
| Melting Point | 55-56 °C |
| Yield | 92% |
Visualized Workflows
Caption: General workflow for the synthesis of N-benzyl-3-nitrothiophen-2-amine.
Caption: Troubleshooting logic for low or no product yield.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-benzyl-3-nitrothiophen-2-amine.
-
An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. (2015). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. (n.d.). Beilstein Journals.
- BenchChem. (2025). In-Depth Technical Guide: N-benzyl-3-nitrothiophen-2-amine.
- BenchChem. (2025). Technical Support Center: Optimizing N-benzyl-3-nitrothiophen-2-amine Synthesis.
- BenchChem. (2025). Comparative study of different synthetic routes to 2-amino-3-nitrothiophenes.
- An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. (n.d.). Beilstein Journals.
- BenchChem. (2025). Technical Support Center: Purification of N-benzyl-3-nitrothiophen-2-amine by Chromatography.
Sources
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- 5. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - An efficient synthesis of N-substituted 3-nitrothiophen-2-amines [beilstein-journals.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purifying Thiophene Compounds via Column Chromatography
Welcome to the technical support center for thiophene purification. Thiophene and its derivatives are foundational scaffolds in pharmaceuticals, organic electronics, and agrochemicals.[1][2] Their unique electronic properties, stemming from the sulfur heterocycle, also present specific challenges during purification. This guide provides field-proven insights, troubleshooting protocols, and expert advice to help you navigate the complexities of purifying thiophene compounds using column chromatography, ensuring you achieve the highest purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered by researchers.
Q1: What is the best stationary phase for purifying thiophene compounds?
For most thiophene derivatives, standard flash-grade silica gel (SiO₂) with a particle size of 40-63 µm is the workhorse stationary phase. Its slightly acidic nature is generally well-tolerated. However, if your thiophene derivative contains acid-sensitive functional groups (e.g., aldehydes, certain indoles) or basic nitrogen atoms, you may observe degradation or strong, irreversible binding.[3][4]
Alternative Stationary Phases:
-
Neutral or Basic Alumina (Al₂O₃): An excellent alternative for acid-sensitive or basic compounds that streak or decompose on silica.[5][6]
-
Deactivated Silica Gel: You can neutralize the acidic silanol groups on silica by pre-treating the column. This is done by flushing the packed column with an eluent containing a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonia in methanol before loading your sample.[3][7]
-
Reversed-Phase Silica (C18): For highly polar or oligomeric thiophenes, reversed-phase chromatography, which separates compounds based on hydrophobicity, can be highly effective.[1][8]
Q2: How do I choose the right solvent system (mobile phase)?
The goal is to find a solvent system where your target thiophene compound has a Thin-Layer Chromatography (TLC) retention factor (Rf) of approximately 0.2-0.35 . This Rf value typically provides the best balance for good separation from impurities.[4]
Start by testing various ratios of a non-polar solvent (the "weak" solvent) and a polar solvent (the "strong" solvent).
| Polarity of Thiophene Compound | Recommended Starting Solvent Systems |
| Non-polar (e.g., simple alkylthiophenes) | Hexane/Dichloromethane, Hexane/Toluene |
| Intermediate Polarity (e.g., acetylthiophenes) | Hexane/Ethyl Acetate, Hexane/Acetone[5][9] |
| Polar (e.g., thiophenes with alcohol or amine groups) | Dichloromethane/Methanol, Ethyl Acetate/Methanol |
Always develop your solvent system using TLC before committing to a column.
Q3: My thiophene compound is streaking/tailing on the TLC plate. What should I do?
Streaking or tailing is a common problem indicating an undesirable interaction between your compound and the stationary phase.[3][4]
Primary Causes and Solutions:
-
Acid-Base Interaction: The acidic silanol groups on silica may be protonating a basic site on your molecule.
-
Solution: Add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase to neutralize the silica surface.[6]
-
-
Sample Overload: You have spotted too much material on the TLC plate.
-
Solution: Dilute your sample significantly before spotting it.[3]
-
-
Compound Instability: The compound may be degrading on the silica plate.
-
Solution: Run the TLC quickly and consider using a less acidic stationary phase like alumina. You can test for on-plate degradation by running a 2D TLC.[10]
-
Q4: How can I visualize thiophene compounds on a TLC plate?
Due to their conjugated aromatic systems, most thiophene derivatives are UV-active.
-
UV Light (254 nm): This is the primary, non-destructive method. Compounds will appear as dark purple spots on a fluorescent green background.[3]
-
Isatin Stain: A solution of isatin in concentrated sulfuric acid is a classic and highly sensitive stain for thiophenes, producing characteristic colors (often blue or green) upon gentle heating.
-
p-Anisaldehyde Stain: Effective for visualizing a wide range of functional groups, especially aldehydes, and often gives vibrant colors.[3]
-
Iodine Chamber: A simple, semi-destructive method where the TLC plate is exposed to iodine vapor. Most organic compounds will appear as brown spots.[3]
Q5: My thiophene compound seems to be decomposing on the silica gel. What are my options?
Degradation on the column is a critical issue that leads to low yield and impure fractions.
Immediate Actions:
-
Confirm Instability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot diminishes, it confirms instability on silica.[10]
-
Switch to Alumina: Change your stationary phase to neutral or basic alumina, which lacks the acidic silanol groups responsible for degradation.[5]
-
Deactivate the Silica: Add a basic modifier like triethylamine to your eluent system as described in Q3.[7]
-
Minimize Contact Time: Run the column as quickly as possible ("flash" chromatography) to reduce the time your compound spends on the stationary phase.[3] Avoid leaving a packed column with your sample on it to sit for extended periods.
Section 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to more complex purification challenges.
Problem 1: Poor Separation of Product and Impurities
Even with an optimized Rf, you might see overlapping spots on TLC or mixed fractions from your column.
| Potential Cause | Scientific Rationale & Solution |
| Suboptimal Solvent Selectivity | The polarity is correct, but the specific solvent interactions are not ideal for resolving your mixture. Solution: Change the nature of the polar solvent while maintaining a similar Rf. For example, if Hexane/Ethyl Acetate (a hydrogen bond acceptor) fails, try Hexane/Dichloromethane (a dipole) or Hexane/Acetone.[4] |
| Column Overloading | Too much crude material was loaded onto the column, exceeding the binding capacity of the silica and causing bands to broaden and overlap. Solution: A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude sample mass. For difficult separations, use a higher ratio. |
| Improper Sample Loading | The initial sample band was too diffuse. A wide starting band guarantees wide, overlapping bands during elution. Solution: Use the "dry loading" technique to create a highly concentrated starting band. See the protocol below.[11] |
| Inefficient Column Packing | Channels or cracks in the silica bed create multiple paths for the solvent, leading to band distortion and poor separation.[5] Solution: Pack the column using the slurry method to ensure a homogenous, stable bed. See the protocol below. |
| Running a Gradient Too Steeply | A rapid increase in solvent polarity can cause compounds to move too quickly, merging bands that would otherwise separate. Solution: Use a shallower gradient, increasing the polar solvent percentage in smaller increments.[7][12] |
Dry loading is superior when your compound has poor solubility in the starting eluent or when maximum resolution is required.[11]
-
Adsorption: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane, acetone).
-
Add Silica: To this solution, add a small amount of silica gel (typically 1-2 times the mass of your crude product).
-
Evaporate: Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.[11]
-
Loading: Carefully add this powder to the top of your packed column (which has been equilibrated with the initial mobile phase).
-
Overlay: Gently add a thin layer of sand on top of the sample layer to prevent disturbance when adding eluent.
-
Elution: Begin the chromatography process.
Problem 2: Compound Elutes Too Quickly (High Rf) or Not at All (Low Rf)
This is a classic polarity mismatch between your compound, the stationary phase, and the mobile phase.
-
High Rf (Elutes Too Quickly): Your compound has a high affinity for the mobile phase and minimal interaction with the stationary phase. The mobile phase is too polar .
-
Low Rf (Sticks to Column): Your compound has a high affinity for the polar stationary phase and is not sufficiently soluble in the mobile phase. The mobile phase is not polar enough .[5]
Caption: Decision workflow for optimizing compound Rf.
Problem 3: Low Product Recovery After Column Chromatography
Low recovery is frustrating and can be caused by several factors.
-
Irreversible Adsorption/Decomposition: The compound binds too strongly to the silica or degrades, as discussed previously.[6]
-
Solution: Use a less reactive stationary phase like alumina or deactivated silica.
-
-
Co-elution with an Invisible Impurity: A UV-inactive impurity may be co-eluting with your product, making the combined fractions appear large but yielding low mass of the desired product.
-
Solution: Use a combination of visualization techniques on your TLC plates (e.g., UV and a chemical stain) to reveal hidden impurities.
-
-
Product is Too Dilute to Detect: If the compound elutes over a very large number of fractions, some may be too dilute to show a spot on TLC.[10]
-
Solution: Combine and concentrate fractions that are expected to contain the product before running a final TLC analysis.
-
-
Material Lost During Loading/Packing: Mechanical losses can occur, especially with improper technique.
-
Solution: Ensure quantitative transfer of the sample and use careful loading techniques like the dry loading method described above.
-
Problem 4: Cracks or Channels in the Silica Bed
A cracked silica bed is a fatal flaw in a chromatography run, as it allows the solvent and sample to bypass the separating medium, leading to zero separation.[5]
Causes and Prevention:
-
Cause: The silica was packed dry, or the column was allowed to run dry during the run. Heat generated from solvent adsorption on dry silica can cause expansion and cracking.
-
Prevention: Always pack the column using a "slurry" method and never let the solvent level drop below the top of the silica bed.
-
Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed. Add a ~1 cm layer of sand.
-
Make the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, non-polar eluent and stir to create a homogenous, pourable slurry. The consistency should be like a milkshake, not a thick paste.
-
Pour and Pack: Place the column in a fume hood and ensure it is perfectly vertical. Pour the slurry into the column in a single, continuous motion.
-
Settle and Compact: Open the stopcock to allow solvent to drain. As the solvent drains, gently tap the side of the column with a piece of rubber tubing to help the silica settle into a tightly packed, uniform bed.[12]
-
Equilibrate: Once the bed has settled, add more eluent and flush the column with 2-3 column volumes of the mobile phase to ensure it is fully equilibrated and stable before loading the sample. Do not let the column run dry.[5]
Section 3: Special Cases in Thiophene Purification
Purifying Oligo- and Polythiophenes
For oligomers and polymers, separation is often based on chain length rather than polarity differences between discrete impurities.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the preferred method for separating polymers based on their hydrodynamic volume (size). Larger molecules elute first.[13][14]
-
Preparative Reversed-Phase HPLC: For oligomers, RP-HPLC can provide excellent separation of different chain lengths and even isomers. Mobile phases often involve gradients of solvents like tetrahydrofuran (THF) and water or acetonitrile.[8]
-
Gradient Elution: For separating oligomers on normal phase silica, a gradual increase in solvent polarity (gradient elution) is often necessary to elute the longer, more retained chains.
Handling Air- and Light-Sensitive Thiophene Derivatives
Many complex thiophenes, especially those used in organic electronics, can be sensitive to oxidation or light-induced degradation. Aldehydes are particularly susceptible to oxidation into carboxylic acids.[3]
-
Work Quickly: Perform the purification promptly after the reaction is complete.
-
Use Degassed Solvents: Sparge your chromatography solvents with nitrogen or argon to remove dissolved oxygen.
-
Protect from Light: Wrap the column and fraction collection tubes in aluminum foil.
-
Inert Atmosphere: Store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C is common) to prevent degradation.[3]
References
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Acetylthiophene.
- Benchchem. (n.d.). Technical Support Center: Purification of 5-(Thiophen-2-yl)nicotinaldehyde.
- Research portal Eindhoven University of Technology. (n.d.). Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography : a study on well defined oligothiophenes.
- MDPI. (n.d.). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors.
- Benchchem. (n.d.). Method Refinement for Enhancing the Purity of 5-(thiophen-2-yl)-1H-indole.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- Elsevier. (2000). Retention mechanism, isocratic and gradient-elution separation and characterization of (co)polymers in normal-phase and reversed.
- ResearchGate. (2015). How Do I Separate Oligomers Based on Thiophene?.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.
- Agilent. (2015). Analysis of Polythiophenes via Conventional GPC.
- ElectronicsAndBooks. (n.d.). THIN-LAYER CHROMATOGRAPHY OF THIOPHENE DERIVATIVES.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
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- 14. agilent.com [agilent.com]
Technical Support Center: Recrystallization of N-Benzylamine Analogs
Welcome to the technical support center for the recrystallization of N-benzylamine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of compounds. My approach is rooted in years of hands-on experience, focusing not just on the "how" but the critical "why" behind each step, ensuring you can adapt these principles to your specific analog.
I. Understanding the Unique Challenges of N-Benzylamine Analogs
N-benzylamine and its derivatives are versatile intermediates in organic synthesis and medicinal chemistry.[1] Their purification via recrystallization, however, presents a unique set of challenges. Many analogs are low-melting solids or even oils at room temperature, which significantly increases the likelihood of "oiling out"—a phenomenon where the compound separates as a liquid instead of forming crystals.[2][3] This guide will equip you with the knowledge to overcome this and other common hurdles.
II. Troubleshooting Guide: From Oiling Out to Poor Recovery
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing both remedies and preventative measures.
Question 1: My N-benzylamine analog is "oiling out" during cooling instead of crystallizing. What's happening and how do I fix it?
Answer: "Oiling out" is a common issue with N-benzylamine analogs and occurs when the solute's melting point is lower than the temperature of the solution from which it is separating.[2][3] Essentially, the compound comes out of solution as a liquid phase before it has a chance to form a crystalline lattice. Impurities can also suppress the melting point, exacerbating this problem.[2][3]
Here are several strategies to resolve this:
-
Remedial Actions:
-
Re-dissolve and Dilute: Add more of the primary solvent to the mixture and gently heat until the oil redissolves completely.[2][4] This lowers the saturation point, requiring a lower temperature for precipitation to begin, hopefully below the compound's melting point.
-
Slow Down the Cooling: Rapid cooling is a primary cause of oiling out.[4][5] After re-dissolving, allow the solution to cool to room temperature slowly on the benchtop, insulated with glass wool or a towel if necessary. Once at room temperature, you can then proceed to cooler temperatures (e.g., an ice bath).
-
Introduce a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution.[2] This provides a template for crystal growth to occur in an orderly fashion.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[2][6] The microscopic imperfections on the glass can provide nucleation sites for crystal formation.
-
-
Preventative Measures:
-
Solvent System Selection: The initial choice of solvent is critical. If oiling out persists, the solvent may be too "good." Consider a mixed solvent system. A common approach is to dissolve the compound in a "good" solvent (e.g., ethanol, ethyl acetate) and then add a "poor" or "anti-solvent" (e.g., water, hexanes) dropwise at an elevated temperature until the solution becomes faintly cloudy.[3][7] Then, add a few drops of the good solvent to redissolve the cloudiness before allowing it to cool slowly.
-
Charcoal Treatment: If you suspect impurities are the cause, a charcoal treatment of the hot solution can help remove them before cooling.[2][4]
-
Question 2: No crystals are forming even after the solution has been cooling for a long time. What should I do?
Answer: The absence of crystallization usually indicates that the solution is not sufficiently supersaturated. Here's how to induce crystallization:
-
Induce Nucleation:
-
Increase Supersaturation:
-
Evaporate Excess Solvent: Gently heat the solution to boil off a portion of the solvent.[2] This will increase the concentration of your compound. Be careful not to evaporate too much, as this can lead to rapid precipitation and trapping of impurities.
-
Cool to a Lower Temperature: If the solution is at room temperature, try cooling it in an ice bath, or even a dry ice/acetone bath for a short period.[2]
-
-
"Shock" the Solution:
-
Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of your compound. Then, re-introduce the rod into the solution. The small crystals on the rod can act as nucleation sites.[2]
-
Question 3: My recrystallization yield is very low. How can I improve it?
Answer: A low yield is a common problem and can be attributed to several factors:
-
Using Too Much Solvent: This is the most frequent cause.[2][10] An excessive amount of solvent will keep a significant portion of your compound dissolved even at low temperatures. To remedy this, you can try to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling.[2]
-
Premature Crystallization: If your compound crystallizes during a hot filtration step (if performed), you will lose product. Ensure your funnel and receiving flask are pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[8]
III. Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing N-benzylamine analogs?
A1: The choice of solvent is highly dependent on the specific substitutions on your analog. However, a good starting point is to test solubility in a range of solvents with varying polarities. N-benzylamine itself is soluble in ethanol, ether, and chloroform, and moderately soluble in water. For many analogs, a mixed solvent system of a moderately polar solvent like ethyl acetate or ethanol with a non-polar anti-solvent like hexanes or heptane is a good starting point.[11][12]
Q2: How do I choose a suitable solvent system?
A2: An ideal recrystallization solvent should dissolve your compound well when hot but poorly when cold.[13] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[14] To find a suitable solvent, take a small amount of your crude material and test its solubility in a few drops of different solvents at room temperature and upon heating.
Q3: Can I recrystallize my N-benzylamine analog if it is an oil?
A3: Yes, this is a common scenario. The goal is to find a solvent system where the oil will dissolve upon heating and then solidify into crystals upon cooling. If the freebase amine is persistently an oil, converting it to a salt (e.g., a hydrochloride salt by adding HCl in ether) can often produce a more crystalline solid that is easier to recrystallize.[15][16][17] After purification, the salt can be neutralized back to the freebase.
Q4: My crystals are colored, but the pure compound should be colorless. What should I do?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[7] Use charcoal sparingly, as it can also adsorb your desired product.
IV. Experimental Protocols
Protocol 1: General Recrystallization of a Solid N-Benzylamine Analog
-
Solvent Selection: In a small test tube, add ~20 mg of your crude solid. Add a few drops of a test solvent. If it dissolves at room temperature, the solvent is too good. If it is insoluble, heat the solvent. If it dissolves when hot, it may be a good solvent. Cool to see if crystals form.
-
Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with stirring (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.[13]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Protocol 2: Recrystallization of an Oily N-Benzylamine Analog using a Mixed Solvent System
-
Dissolution: Dissolve the oily compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) in an Erlenmeyer flask at room temperature.
-
Addition of Anti-Solvent: While stirring, add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy.
-
Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. If no crystals form, try cooling in an ice bath or scratching the flask.
-
Isolation and Drying: Follow steps 6-8 from Protocol 1.
V. Visualizing the Workflow
Diagram 1: General Recrystallization Workflow
Caption: A flowchart of the general recrystallization process.
Diagram 2: Troubleshooting "Oiling Out"
Caption: Decision-making workflow for addressing "oiling out".
VI. Data Summary
| Solvent System Example | Polarity of Good Solvent | Polarity of Anti-Solvent | Target Analogs |
| Ethanol/Water | Polar Protic | Polar Protic | Analogs with polar groups (e.g., -OH, -NH2) |
| Ethyl Acetate/Hexanes | Polar Aprotic | Non-polar | General purpose for many analogs |
| Dichloromethane/Hexanes | Polar Aprotic | Non-polar | Less polar analogs |
| Toluene/Hexanes | Non-polar | Non-polar | Very non-polar analogs |
This table provides general guidance. The optimal system must be determined experimentally.
VII. References
-
Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]
-
ResearchGate. (2025, April 15). How to recrystallize an oily compound? Retrieved from [Link]
-
CK-12 Foundation. (n.d.). How can an oil be recrystallized? Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
J-Stage. (n.d.). Recrystallization of Pharmaceutical Compounds using the Supercritical Antisolvent Process. Retrieved from [Link]
-
Creative Biolabs. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Retrieved from [Link]
-
ResearchGate. (2022, September 8). How to recrystallize an oily compound after column chromatography? Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N-BENZYLAMINE. Retrieved from [Link]
-
Reddit. (2024, November 8). How to purify Benzylamine? Retrieved from [Link]
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]
-
YouTube. (2016, June 9). Carrying out a recrystallisation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. mt.com [mt.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. praxilabs.com [praxilabs.com]
- 8. m.youtube.com [m.youtube.com]
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- 11. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. reddit.com [reddit.com]
How to remove impurities from benzylamine starting material
Welcome to the technical support center for handling and purifying benzylamine. As a foundational reagent in pharmaceutical synthesis, agrochemicals, and polymer chemistry, the purity of your benzylamine starting material is paramount to achieving reproducible, high-yielding, and safe experimental outcomes. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered with benzylamine quality. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in my benzylamine starting material?
Commercial benzylamine, while often high-grade, can contain impurities from its synthesis or degradation upon storage. Synthesis-related impurities depend on the route; for instance, hydrogenation of benzonitrile may leave traces of the starting material, while reaction of benzyl chloride with ammonia can result in over-alkylation, yielding dibenzylamine and tribenzylamine.[1][2]
However, the most common impurities arise from exposure to the atmosphere.[3] Benzylamine readily oxidizes to form species like benzaldehyde and its corresponding imine, N-benzylidenebenzylamine.[4][5] Furthermore, it reacts with atmospheric carbon dioxide to form a solid benzylammonium carbamate salt, which you may observe as a white precipitate in your bottle.[3][6]
Q2: My bottle of benzylamine has a distinct yellow or brown tint. What does this signify and is it still usable?
A yellow or brown color typically indicates the presence of oxidation products. While slight discoloration to pale yellow can be common, a darker color suggests more significant degradation.[7] These impurities, particularly aldehydes, can interfere with subsequent reactions by generating unwanted side products. The material should not be used directly in sensitive applications. However, it can almost always be repurified to a clear, colorless liquid suitable for use via the methods described in this guide.
Q3: How can I perform a quick purity assessment of my benzylamine?
Several analytical techniques can provide a rapid assessment of purity:
-
Thin-Layer Chromatography (TLC): This is a fast and simple method. A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.[4] A common mobile phase is a mixture of ethyl acetate and hexanes.
-
Gas Chromatography (GC): GC is an excellent quantitative method for separating and quantifying volatile impurities in benzylamine.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed structural information and can be used to identify and quantify impurities by comparing the integration of characteristic peaks.[1]
Q4: What are the primary laboratory methods for purifying benzylamine?
The two most reliable and widely used methods for purifying benzylamine are:
-
Vacuum Distillation: This is the most common and effective method for removing non-volatile impurities, oxidation products, and the CO₂-adduct. Using a vacuum is crucial to lower the boiling point and prevent thermal decomposition.[4][9]
-
Purification via Salt Formation: This involves an acid-base extraction. The basic benzylamine is converted into its hydrochloride salt with aqueous HCl, making it water-soluble.[10] Non-basic organic impurities can then be washed away with an organic solvent. Subsequently, the purified benzylamine is regenerated by adding a strong base (e.g., NaOH) and extracted back into an organic solvent.[4][11]
Q5: What are the critical safety precautions for handling benzylamine?
Benzylamine is a hazardous substance and requires careful handling in a well-ventilated fume hood.[12][13]
-
Corrosivity: It is highly corrosive and can cause severe skin burns and serious eye damage.[14][15] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., fluoro rubber), safety goggles, and a face shield.[13][14][16]
-
Flammability: It is a combustible liquid with a flashpoint of around 72°C.[13] Keep it away from heat, sparks, and open flames.[12][16]
-
Toxicity: It is harmful if swallowed or absorbed through the skin.[12][15]
Q6: How should I properly store purified benzylamine to maintain its purity?
To prevent degradation, purified benzylamine should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from air and CO₂.[6][17] Storing it in a cool, dark place can further minimize the risk of oxidation. For long-term storage, placing pellets of KOH or NaOH in the bottle can help scavenge any acidic impurities or absorbed moisture.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Benzylamine turned pink or dark red during distillation. | This is often due to trace metal contamination or slight oxidation at high temperatures. Amines are known to complex with metals.[7] | Causality: Zinc dust acts as a reducing agent, converting oxidized impurities back to a state that is less likely to form colored complexes. An inert atmosphere prevents in-situ oxidation. Action: Add a small amount of zinc dust to the distilling flask and ensure the entire distillation is performed under a positive pressure of an inert gas like nitrogen or argon.[4] Use scrupulously clean glassware. |
| A white solid has precipitated in my stock bottle. | This is almost certainly benzylammonium carbamate, formed from the reaction of benzylamine with atmospheric carbon dioxide.[3][6] | Causality: The carbamate salt is non-volatile and will remain in the distillation flask as a residue. Action: This solid does not need to be filtered. It will be effectively removed by vacuum distillation. Proceed with the standard distillation protocol. |
| Purity did not significantly improve after a single distillation. | The impurities may have boiling points very close to that of benzylamine (e.g., certain synthesis by-products). | Causality: A packed column increases the number of theoretical plates, allowing for a much finer separation of liquids with close boiling points. Action: Perform a fractional distillation under vacuum using a column packed with glass helices or Raschig rings.[4] Alternatively, use the chemical purification method via salt formation to remove non-basic impurities. |
| Low recovery of purified material. | 1. Distillation: Leaks in the vacuum system; inefficient condensation. 2. Extraction: Incomplete extraction from the aqueous layer after basification. | Causality: A stable, low pressure is needed to maintain a consistent boiling point. For extraction, the benzylaminium cation must be fully deprotonated to the neutral, organic-soluble amine for efficient extraction. Action: 1. Check all joints in your distillation apparatus for a proper seal. Ensure the condenser has a sufficient flow of cold water. 2. When regenerating the free amine, ensure the aqueous solution is strongly basic (pH > 12) by testing with pH paper. Perform multiple extractions (e.g., 3x) with your organic solvent. |
Visualized Workflows
Diagram 1: Purification Decision Workflow
This diagram outlines the logical steps from initial assessment to obtaining a pure product.
Caption: Decision tree for benzylamine purification.
Diagram 2: Acid-Base Extraction Workflow
This diagram illustrates the separation principle of the chemical purification method.
Caption: Workflow for purification via acid-base extraction.
Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This is the preferred method for general-purpose purification to remove colored oxidation products, non-volatile salts, and polymers.
1. Pre-treatment (Drying):
- Rationale: Water is a common impurity that can co-distill with the product. Basic drying agents like KOH or NaOH are used because acidic ones would react with the amine.
- Procedure: To a round-bottom flask containing the impure benzylamine, add several pellets of potassium hydroxide (KOH) or sodium hydroxide (NaOH).[4] Swirl and allow to stand for several hours (or overnight) to absorb moisture.
2. Apparatus Setup:
- Assemble a standard vacuum distillation apparatus. Use a short-path distillation head for efficiency. Ensure all glassware is dry and joints are properly greased to hold a vacuum.
- Place a stir bar in the distillation flask for smooth boiling.
- Connect the vacuum source via a trap cooled with dry ice/acetone or liquid nitrogen to protect the pump.
3. Distillation:
- Rationale: Benzylamine boils at 184-185°C at atmospheric pressure, a temperature at which it can decompose.[6] Reducing the pressure to ~10 mmHg lowers the boiling point to approximately 66°C, allowing for a much gentler distillation.[18]
- Procedure:
- Decant the dried benzylamine into the clean distillation flask, leaving the NaOH/KOH pellets behind.
- Begin stirring and slowly apply vacuum.
- Gently heat the flask using a heating mantle.
- Discard a small initial forerun (the first few drops that distill over).
- Collect the main fraction distilling at a constant temperature. For pure benzylamine, this should be a clear, colorless liquid.[8]
- Stop the distillation when the temperature begins to rise or drop, or when a dark, viscous residue remains.
- Release the vacuum before turning off the cooling water to the condenser.
Protocol 2: Purification via Acid-Base Extraction
This method is particularly effective for removing non-basic or neutral organic impurities.
1. Acidic Extraction:
- Rationale: Benzylamine is a base (pKa of the conjugate acid is ~9.3) and reacts with strong acids to form a water-soluble salt.[4] Neutral organic impurities remain in the organic phase.
- Procedure:
- Dissolve the impure benzylamine in a suitable organic solvent like diethyl ether or dichloromethane in a separatory funnel.
- Add 1 M aqueous hydrochloric acid (HCl) and shake vigorously. Vent the funnel frequently.
- Allow the layers to separate. Drain the lower aqueous layer containing the benzylaminium chloride salt into a clean flask.
- Repeat the extraction of the organic layer with fresh 1 M HCl to ensure all benzylamine has been transferred to the aqueous phase.
- Combine the aqueous extracts. The original organic layer, now containing neutral impurities, can be discarded.
2. Regeneration and Final Extraction:
- Rationale: Adding a strong base like NaOH deprotonates the benzylaminium ion, regenerating the neutral, water-insoluble benzylamine, which can then be extracted back into an organic solvent.
- Procedure:
- Cool the combined aqueous extracts in an ice bath.
- Slowly add a concentrated NaOH solution (e.g., 6 M) with swirling until the solution is strongly basic (test with pH paper, pH > 12). A milky emulsion of benzylamine should form.
- Extract the liberated benzylamine from the aqueous solution using two to three portions of diethyl ether or dichloromethane.
- Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
- Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified benzylamine. For the highest purity, this material can be further purified by vacuum distillation as described in Protocol 1.[19]
References
- Vertex AI Search. (n.d.). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects.
- Santa Cruz Biotechnology. (n.d.). Benzylamine Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine.
- Reddit r/OrganicChemistry. (2022). How to purify Benzylamine?
- ChemicalBook. (n.d.). Benzylamine Chemical Properties, Uses, Production.
- ChemicalBook. (n.d.). Benzylamine - Safety Data Sheet.
- TradeIndia. (n.d.). Buy Benzylamine at Best Price.
- MetaSci. (n.d.). Safety Data Sheet Benzylamine.
- CDH Fine Chemical. (n.d.). Benzylamine CAS No 100-46-9 Material Safety Data Sheet.
- ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?
- PubChem - NIH. (n.d.). Benzylamine.
- Quora. (2020). How to isolate Benzylamine from a mixture using solvent extraction.
- Google Patents. (n.d.). Process for the preparation of benzylamine salts.
- ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine.
- Google Patents. (n.d.). Process for preparing Benzylamine salts.
- PrepChem.com. (n.d.). Preparation of benzylamine.
- Reddit r/OrganicChemistry. (2019). The benzylamine I was distilling turned pink. Any ideas why?
- Google Patents. (n.d.). Process for producing benzylamines.
- Sciencemadness Discussion Board. (2012). Bizzare observation about benzylamines- explanation?
- Benchchem. (n.d.). Benzylamine|High-Purity Research Reagent.
- ChemicalBook. (n.d.). Benzylamine synthesis.
- Google Patents. (n.d.). Process for the production of benzylamine and dibenzylamine.
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Technical Support Center: A Researcher's Guide to the Purification of N-Benzyl-1-(thiophen-2-yl)methanamine
Welcome to the technical support center for N-Benzyl-1-(thiophen-2-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are engaged in the synthesis of this compound and face the common, yet critical, challenge of purification. We will move beyond simple procedural lists to provide a deep, mechanistic understanding of the purification strategies, empowering you to troubleshoot effectively and achieve high purity for your target molecule.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound, particularly when synthesized via the standard reductive amination pathway.
Q1: What are the most likely impurities in my crude this compound synthesized via reductive amination?
A1: The impurity profile of a crude product from the reductive amination of thiophene-2-carboxaldehyde and benzylamine is highly dependent on reaction conditions. However, the most common species to anticipate are:
-
Unreacted Starting Materials: Thiophene-2-carboxaldehyde and benzylamine are frequently observed, especially if the reaction did not go to completion.
-
Intermediate Imine: The N-(thiophen-2-ylmethylene)benzenamine intermediate may be present if the reduction step is incomplete.[1]
-
Over-alkylation Product: Although secondary amines are the target, small amounts of the tertiary amine, N-benzyl-N-(thiophen-2-ylmethyl)thiophen-2-ylmethanamine, can form if the newly formed secondary amine reacts with another molecule of the aldehyde and is subsequently reduced.
-
Aldehyde Self-Condensation Products: Aldehydes can undergo side reactions like aldol condensations under certain pH conditions.[1]
-
Reagent-Derived Byproducts: Salts resulting from the workup of reducing agents (e.g., borate salts from NaBH₄ or NaBH₃CN) are common inorganic impurities.[2][3]
Q2: My TLC plate shows multiple spots and streaking. How can I effectively monitor the reaction and identify the product?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool, but amines can be challenging.[4]
-
Problem - Streaking: The basic nature of your amine product interacts strongly with the acidic silica gel, causing streaking.
-
Solution: To achieve distinct spots, add 0.5-1% triethylamine (TEA) or ammonia to your TLC eluent (e.g., ethyl acetate/hexane). This neutralizes the acidic sites on the silica, improving spot shape.
-
Identification:
-
UV Visualization: The benzyl and thiophene rings in your starting materials and product will be UV active.
-
Potassium Permanganate (KMnO₄) Stain: This stain will visualize the aldehyde (which is easily oxidized) and the amine.
-
Ninhydrin Stain: This is particularly useful for identifying the primary amine starting material, benzylamine, which will typically stain yellow or orange. Your secondary amine product will not react or will give a very weak response. By comparing spots visualized with different techniques, you can deduce the identity of each component.
-
Q3: I'm trying to purify my product using standard silica gel chromatography, but the peaks are broad and tailing severely. What is the cause and how can I fix it?
A3: This is a classic problem when purifying basic compounds on standard silica. The root cause is the acid-base interaction between the Lewis basic nitrogen of your amine and the acidic silanol (Si-OH) groups on the surface of the silica gel.[5][6] This strong, non-specific binding leads to poor chromatographic performance.
There are three primary solutions:
-
Mobile Phase Modification: Add a small amount (0.5-2%) of a competing amine, like triethylamine (TEA) or pyridine, to your eluent. This additive will preferentially bind to the acidic sites on the silica, effectively masking them and allowing your product to elute with symmetrical peak shape.[6]
-
Use a Deactivated Stationary Phase: Instead of standard silica, use an amine-functionalized silica gel.[5] These columns have the acidic silanols masked, which minimizes the problematic interactions and often allows for purification with simple hexane/ethyl acetate gradients without any amine additives.[5] Basic alumina is another alternative stationary phase.[6]
-
Switch to Reversed-Phase Chromatography: For polar amines, reversed-phase flash chromatography can be highly effective. Using a mobile phase with a high pH (e.g., water/acetonitrile with ammonium hydroxide) will ensure your amine is in its neutral, free-base form, leading to better retention and separation.[6]
Q4: My product is an oil that is not amenable to recrystallization. Can I achieve high purity without resorting to column chromatography?
A4: Absolutely. For liquid amines, a combination of chemical extraction and physical separation is often the most efficient route.
-
Acid-Base Extraction: This is a powerful technique to separate your basic amine product from neutral impurities (like the unreacted aldehyde) and acidic byproducts. The detailed protocol is provided in Part 2. This method leverages the ability to make your amine water-soluble by protonating it with acid.[7]
-
Vacuum Distillation: If your product is thermally stable, fractional vacuum distillation is an excellent method for separating it from non-volatile impurities (like salts or polymers) or more volatile components (like residual solvent or benzylamine).[8][9]
Q5: My crude product is a solid. What is the best strategy for purification by recrystallization?
A5: Recrystallization is an excellent method for achieving very high purity for solid compounds.[10]
-
Free Base Recrystallization: The first step is to screen for a suitable solvent. The ideal solvent will dissolve your crude product when hot but not when cold.[11] Common solvent systems to screen include ethanol, isopropanol, ethyl acetate/hexanes, and toluene.
-
Salt Recrystallization: Amines often form highly crystalline salts.[11] If the free base oils out or is difficult to crystallize, consider dissolving the crude material in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in ether or isopropanol. The resulting hydrochloride salt will often precipitate as a clean, crystalline solid, which can then be further recrystallized.[12]
Part 2: Troubleshooting Guides & Detailed Protocols
Guide 1: Foundational Purification via Acid-Base Extraction
This should be your first purification step after the initial reaction workup. It is highly effective at removing unreacted thiophene-2-carboxaldehyde.
Causality: The core principle is the reversible conversion of the water-insoluble amine into a water-soluble ammonium salt. Neutral organic impurities, such as the starting aldehyde, lack a basic site and will remain in the organic phase.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it three times with 1 M hydrochloric acid (HCl). Combine the aqueous (acidic) layers. The target amine is now in the aqueous phase as its hydrochloride salt.
-
Neutral Impurity Removal: The original organic layer contains the neutral impurities (unreacted aldehyde, imine intermediate). This layer can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution with swirling until the pH is >12 (check with pH paper). You may observe the amine product precipitating or forming an oily layer.
-
Product Re-extraction: Extract the now basic aqueous solution three times with fresh diethyl ether or ethyl acetate. Your purified amine product is now back in the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.
Caption: Workflow for purifying the amine via acid-base extraction.
Guide 2: High-Purity Polish with Flash Column Chromatography
If acid-base extraction is insufficient, chromatography is the next step. The key is to mitigate the interaction between the basic amine and acidic silica.
Caption: Decision tree for selecting the optimal chromatography method.
-
Solvent System Selection: On a TLC plate, find a solvent system (typically ethyl acetate in hexanes) that gives your product an Rf value of ~0.3. Add 1% triethylamine (TEA) to this solvent mixture. This will be your eluent.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent (containing TEA). Never pack in the neat solvent and then switch to one with TEA, as this can cause swelling and cracking of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, adsorb it onto a small amount of silica gel ("dry loading"), which often gives better resolution.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Fraction Pooling: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Note: Triethylamine is volatile (boiling point ~89 °C) and will co-evaporate with most common solvents. For very high purity, an additional acid/base wash of the pooled fractions may be required to remove the last traces of TEA.
| Parameter | Standard Silica | Silica + 1% TEA | Amine-Functionalized Silica |
| Interaction | Strong Acid-Base | Neutralized Acid Sites | Inert Surface |
| Peak Shape | Tailing / Broad | Symmetrical | Symmetrical |
| Resolution | Poor to Moderate | Good to Excellent | Excellent |
| Eluent | Hexane/EtOAc | Hexane/EtOAc + 1% TEA | Hexane/EtOAc |
| Reference | [6] | [5][6] | [5] |
References
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(5), 853–857. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Reddit. (2021). How to purify Benzylamine?[Link]
-
Organic Syntheses. N-Benzyl-1-(trimethylsilyl)methanamine. [Link]
- Google Patents.
- Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mt.com [mt.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. reddit.com [reddit.com]
Technical Support Center: Scale-Up Synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, chemists, and process development professionals navigating the challenges of scaling the synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine from the lab bench to pilot or manufacturing scale. We will address common pitfalls and provide actionable, field-proven solutions grounded in chemical principles.
Overview of the Synthesis
The most common and scalable method for synthesizing this compound is the reductive amination of thiophene-2-carboxaldehyde with benzylamine. This process typically involves two key steps that can be performed sequentially in one pot:
-
Imine Formation: The nucleophilic attack of benzylamine on the carbonyl carbon of thiophene-2-carboxaldehyde to form an intermediate Schiff base (imine).
-
Reduction: The in-situ reduction of the imine to the desired secondary amine using a suitable hydride reducing agent.
While straightforward on a small scale, this reaction presents several challenges during scale-up related to reaction kinetics, thermodynamics, reagent handling, and product purification.
Reaction Pathway and Potential Side Reactions
The primary pathway involves the formation of an iminium ion, which is then reduced. However, competing side reactions can significantly impact yield and purity, especially at a larger scale.
Caption: Primary reaction pathway and common side reactions.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for scaling up this reaction: Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB)?
A1: While Sodium Borohydride (NaBH₄) is inexpensive and commonly used in the lab, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is often the superior choice for scale-up for several reasons.[1]
-
Selectivity: STAB is a milder reducing agent that selectively reduces the iminium ion much faster than it reduces the starting aldehyde.[1] This allows for a true one-pot procedure where all reagents can be mixed from the start, simplifying operations. With NaBH₄, the imine must be fully formed before the reducing agent is added to prevent significant formation of the thiophen-2-ylmethanol side product.[2][3]
-
Safety and Control: NaBH₄ reacts with protic solvents like methanol to generate hydrogen gas, which can create pressure buildup and flammability hazards in a large reactor.[4] The rate of this gas evolution can be difficult to control. STAB does not produce hydrogen gas in the same manner and its reactions are generally less exothermic and easier to control.
-
Operating Conditions: STAB performs reliably in common aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), often with a catalytic amount of acetic acid to facilitate imine formation.[1]
Q2: What are the primary safety concerns when handling the starting materials on a large scale?
A2: Both thiophene-2-carboxaldehyde and sodium borohydride require careful handling.
-
Thiophene-2-carboxaldehyde: This compound is a combustible liquid and an irritant.[5] When scaling up, ensure adequate ventilation and use spark-proof equipment.[6] Store in tightly sealed containers away from ignition sources. All personnel should wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and chemical-resistant clothing.[5][6]
-
Sodium Borohydride: As mentioned, NaBH₄ reacts with protic solvents and acidic conditions to release flammable hydrogen gas.[4] On a large scale, this requires a reactor equipped for pressure release and an inert atmosphere (e.g., nitrogen blanket). The addition of NaBH₄ must be carefully controlled to manage the exothermic reaction and gas evolution.[4]
Q3: How can I effectively monitor the reaction's progress on a large scale?
A3: While Thin-Layer Chromatography (TLC) is excellent for lab-scale monitoring, it can be slow for process control. For scale-up, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are preferred. Develop a validated HPLC/GC method to quantify the consumption of thiophene-2-carboxaldehyde and the formation of the product. This allows for precise determination of reaction completion and helps avoid unnecessary heating or extended reaction times that could lead to byproduct formation.
Troubleshooting Guide for Scale-Up
This section addresses specific problems encountered during the scale-up process in a question-and-answer format.
Problem 1: Low Yield or Stalled Reaction
Q: My reaction yield dropped significantly from 90% at the lab scale to 60% at the pilot scale. HPLC analysis shows a large amount of unreacted thiophene-2-carboxaldehyde. What is the likely cause?
A: This issue almost always points to inefficient imine formation, which is the rate-limiting step.
-
Possible Cause 1: Inadequate Water Removal. The formation of the imine from the aldehyde and amine is a condensation reaction that releases one equivalent of water. In a dilute lab-scale reaction, this may not be an issue. However, on a larger scale, the concentration of water can build up and, according to Le Châtelier's principle, shift the equilibrium back towards the starting materials, preventing complete imine formation.
-
Solution:
-
Azeotropic Removal: If the solvent allows (e.g., toluene), use a Dean-Stark apparatus to physically remove water as it forms.
-
Drying Agents: Add a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before the reduction step. This is often practical for moderate scales.
-
Use of Lewis Acids: Adding a Lewis acid such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can act as both a catalyst for imine formation and a scavenger for water.[2]
-
-
-
Possible Cause 2: Incorrect pH. The formation of the iminium ion is acid-catalyzed. If the reaction medium is too neutral or basic, the reaction will be slow. If it is too acidic, the benzylamine starting material will be protonated and become non-nucleophilic.
-
Solution: The optimal pH for most reductive aminations is mildly acidic (pH 5-6). If not using STAB (which produces acetic acid), consider adding a catalytic amount of acetic acid to the mixture of the aldehyde and amine and allowing it to stir for 1-2 hours before adding the reducing agent.
-
Problem 2: Significant Impurity Formation
Q: My final product is contaminated with thiophen-2-ylmethanol and a higher molecular weight impurity I suspect is a dialkylated product. How can I prevent this?
A: This is a classic selectivity problem in reductive amination.
-
Cause of Thiophen-2-ylmethanol: This side product forms when the reducing agent reduces the starting aldehyde before it can form the imine.[3] This is very common when using a strong reducing agent like NaBH₄ without ensuring complete imine formation first.
-
Solution:
-
Two-Step, One-Pot (with NaBH₄): Mix the aldehyde, amine, and solvent. Stir for 1-3 hours, monitoring by TLC/HPLC for the disappearance of the aldehyde. Once imine formation is complete, cool the mixture (e.g., to 0-5 °C) and then add the NaBH₄ portion-wise.[2]
-
Switch to STAB: As discussed, STAB is highly selective for the iminium ion and can be added at the beginning of the reaction with minimal risk of aldehyde reduction.[1]
-
-
-
Cause of Dialkylated Impurity: The desired product, this compound, is a secondary amine. It can react with another molecule of thiophene-2-carboxaldehyde to form a new iminium ion, which can then be reduced to form a tertiary amine byproduct.
-
Solution: This is often controlled by stoichiometry. Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the benzylamine to ensure the aldehyde is fully consumed and to compete with the secondary amine product for any remaining aldehyde.
-
Problem 3: Uncontrolled Exotherm and Gas Evolution
Q: During the addition of Sodium Borohydride, the reactor temperature spiked dangerously and there was a rapid release of gas. How can we make this step safer?
A: This is a critical safety issue during scale-up. The reaction of NaBH₄ with the solvent (if protic) and the reduction itself are exothermic, and the decomposition of borohydride in acidic or protic media produces hydrogen gas.[4]
-
Solution 1: Controlled Addition. Never add the full amount of NaBH₄ at once on a large scale.
-
Portion-wise Addition: Add the solid NaBH₄ in small portions, allowing the temperature to return to the set point and gas evolution to subside between additions.
-
Sub-surface Addition: Use a solid addition funnel to add the powder at a controlled rate.
-
Solution Feeding: A safer method is to dissolve the NaBH₄ in a suitable, non-reactive solvent (e.g., a solution of NaBH₄ in DMAC) and add it via a pump at a controlled rate.[4]
-
-
Solution 2: Enhanced Cooling. Ensure the reactor's cooling system is robust enough to handle the heat load. Start the addition at a lower temperature (e.g., 0 °C) to provide a larger buffer. The internal reactor temperature, not the jacket temperature, must be monitored.
-
Solution 3: Switch to a Safer Reductant. Again, STAB is a much safer alternative as its reaction is less exothermic and does not produce hydrogen gas.[1] This often eliminates the need for specialized high-pressure equipment.
Problem 4: Difficult Workup and Purification
Q: The aqueous workup results in a persistent emulsion, and purification by column chromatography is not feasible for our 5 kg batch. What are the alternatives?
A: Workup and purification are the most significant scale-up hurdles.
-
Breaking Emulsions:
-
Add Brine: After quenching the reaction, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break emulsions.
-
Filter through Celite: Passing the entire emulsified mixture through a pad of Celite can help to break up the fine droplets.
-
Solvent Choice: Ensure your organic solvent has a significantly different density from water. If using DCM, which is dense, switching to a less dense solvent like methyl-tert-butyl ether (MTBE) or toluene might alter the emulsion characteristics.
-
-
Large-Scale Purification:
-
Distillation: If the product is thermally stable and has a boiling point sufficiently different from the remaining impurities, vacuum distillation is a highly effective and scalable purification method.[7] The boiling point of this compound will be high, so a good vacuum pump is necessary.
-
Crystallization via Salt Formation: The product is a basic amine and can be converted into a crystalline salt. Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethyl acetate) and add a solution of an acid like hydrochloric acid (HCl) or maleic acid. The resulting hydrochloride or maleate salt will often crystallize out in high purity.[7] The salt can then be filtered, washed, and either used directly or neutralized back to the free base if required.
-
Caption: Troubleshooting flowchart for scale-up synthesis.
Comparative Experimental Protocols
Protocol 1: Lab-Scale Synthesis (1-5 g)
-
Imine Formation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add thiophene-2-carboxaldehyde (5.0 g, 44.6 mmol, 1.0 equiv) and methanol (100 mL). Add benzylamine (5.2 g, 48.1 mmol, 1.08 equiv). Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC (eluent: 20% ethyl acetate in hexanes) until the aldehyde spot has disappeared.
-
Reduction: Cool the flask in an ice-water bath to 0-5 °C. In small portions, add sodium borohydride (2.0 g, 52.9 mmol, 1.18 equiv) over 30 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Workup: After the addition is complete, remove the ice bath and stir for another hour at room temperature. Quench the reaction by slowly adding 50 mL of water. Remove the methanol using a rotary evaporator. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel.
Protocol 2: Pilot-Scale Synthesis (500 g)
-
Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, thermocouple for internal temperature monitoring, a nitrogen inlet, and an addition funnel.
-
Imine Formation: Charge the reactor with thiophene-2-carboxaldehyde (500 g, 4.46 mol, 1.0 equiv), benzylamine (520 g, 4.81 mol, 1.08 equiv), and toluene (10 L). Attach a Dean-Stark trap and condenser. Heat the mixture to reflux and collect water azeotropically until no more water separates (approx. 80 mL). Cool the reactor to 5 °C.
-
Reduction: Prepare a solution of sodium triacetoxyborohydride (STAB) (1.13 kg, 5.35 mol, 1.2 equiv) in 1,2-dichloroethane (DCE) (5 L). Add the STAB solution to the reactor via the addition funnel over 2-3 hours, maintaining the internal temperature below 15 °C using the reactor cooling jacket.
-
Workup: Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate (5 L). Stir for 30 minutes. Separate the organic layer. Wash the organic layer with water (2 x 3 L) and then brine (3 L).
-
Purification: Concentrate the organic layer under reduced pressure to obtain the crude product as an oil. Set up for vacuum distillation. Purify the product by distillation under high vacuum to obtain the final product in high purity.
Data Summary: Lab vs. Scale-Up
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) | Rationale for Change |
| Solvent | Methanol | Toluene / DCE | Toluene allows for azeotropic water removal. DCE is an excellent solvent for STAB. |
| Reducing Agent | Sodium Borohydride | Sodium Triacetoxyborohydride | Enhanced safety, selectivity, and process control; avoids H₂ gas evolution.[1] |
| Water Removal | None (reaction driven by excess amine) | Dean-Stark Trap | Essential to drive equilibrium to completion at higher concentrations. |
| Reagent Addition | Manual, portion-wise | Pumped, controlled rate | Critical for managing exotherm and ensuring homogenous mixing in a large volume. |
| Temp. Control | Ice Bath | Jacketed Reactor | Provides precise and reliable temperature control for safety and reproducibility. |
| Purification | Column Chromatography | Vacuum Distillation | Chromatography is not economically viable at scale; distillation is more efficient.[7] |
References
- Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 5-Methyl-2-thiophenecarboxaldehyde.
- Smolecule. (2023). Buy Thiophene-2-carbaldehyde | 98-03-3.
- Various Authors. (2025). Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. Organic Process Research & Development.
- ChemicalBook. (2024). One of the reductants for reductive amination: sodium cyanoborohydride.
- Apollo Scientific. (2023). Thiophene-2-carboxaldehyde Safety Data Sheet.
- Organic Chemistry Portal. (n.d.). Reductive Amination.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%.
- ResearchGate. (n.d.). Tools for Purifying the Product.
Sources
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. researchgate.net [researchgate.net]
Effect of base and temperature on N-substituted thiophene synthesis
Welcome to the technical support center for N-substituted thiophene synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of C–N bond formation on the thiophene ring. Here, we address common challenges, provide in-depth explanations for experimental choices, and offer robust troubleshooting strategies, focusing on the critical interplay of base and temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing N-substituted thiophenes?
The most prevalent and versatile method for synthesizing N-substituted thiophenes is the Palladium-catalyzed Buchwald-Hartwig amination .[1] This cross-coupling reaction allows for the formation of a C–N bond between a thiophene halide (or triflate) and an amine.[1][2] It has largely superseded harsher, traditional methods like the Ullmann condensation , which typically requires high temperatures and stoichiometric copper.[3] More recent developments also include direct C–H amination , which offers an atom-economical approach by functionalizing a C–H bond directly, though it can present challenges in controlling regioselectivity.[4][5]
Q2: How do I select the appropriate base for my reaction? The options seem overwhelming.
The choice of base is critical and depends heavily on the substrate's sensitivity and the desired reaction kinetics.[6] Bases serve to deprotonate the amine nucleophile (or a pre-catalyst complex), facilitating the catalytic cycle.[7][8]
-
Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are the most common and often provide the fastest reaction rates, especially with less reactive coupling partners like aryl chlorides.[7] Sodium tert-butoxide (NaOt-Bu, pKaH ≈ 19) is a workhorse in Buchwald-Hartwig amination.[7] However, their high basicity can lead to the decomposition of substrates bearing sensitive functional groups (e.g., esters, ketones).[6]
-
Weak Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These are the preferred choice for base-sensitive substrates.[6][9] Cesium carbonate (Cs₂CO₃) is often effective due to its good solubility in common organic solvents.[7] The particle size and surface area of these solid bases can significantly impact reaction rates, so grinding the base or adding celite to prevent clumping can be beneficial in scale-up reactions.[7]
-
Atypical and Silanolate Bases (e.g., NaOTMS): For particularly sensitive five-membered heterocycles, sodium trimethylsilanolate (NaOTMS, pKaH ≈ 11) has been shown to be an excellent option, providing a milder alternative to alkoxides and increasing yields by minimizing substrate degradation.[9]
A summary of common bases is provided in the table below.
| Base | Type | pKaH (approx.) | Common Use Cases & Considerations |
| NaOt-Bu | Strong Alkoxide | 19 | General purpose, highly effective for a wide range of substrates.[7] May cause decomposition of base-sensitive functional groups.[6] |
| LHMDS | Strong Amide | 26 | Very strong, non-nucleophilic base. Useful for hindered amines. |
| K₃PO₄ | Weak Inorganic | 12.3 | Good choice for base-sensitive substrates.[6] |
| Cs₂CO₃ | Weak Inorganic | 10 | Good solubility in organic solvents.[7] Often used in optimization screens for sensitive substrates. |
| NaOTMS | Silanolate | 11 | Optimal for sensitive five-membered heteroaryl halides, minimizing degradation.[9] |
Q3: How does temperature affect my N-substituted thiophene synthesis?
Temperature is a critical parameter that controls the rate of reaction and the prevalence of side reactions.
-
Reaction Rate: Most Buchwald-Hartwig aminations are run at elevated temperatures, typically between 80–110 °C, to ensure a reasonable reaction rate.[7] Ullmann-type reactions often require even higher temperatures (>150 °C).[3]
-
Catalyst Activation & Stability: The initial reduction of the Pd(II) precatalyst to the active Pd(0) species and subsequent steps like oxidative addition are temperature-dependent. However, excessively high temperatures can lead to catalyst decomposition and the formation of palladium black.
-
Side Reactions: High temperatures can promote side reactions such as hydrodehalogenation (replacement of the halide with hydrogen) or decomposition of starting materials and products.[10]
-
Room Temperature Reactions: Modern, highly active catalyst systems, often employing sterically hindered phosphine ligands, can facilitate reactions at room temperature, which is ideal for thermally sensitive substrates.[1][11] Microwave heating can also be used to rapidly reach target temperatures (e.g., 130-180 °C), significantly shortening reaction times.[12]
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My reaction isn't working. I'm getting back my starting material or seeing a complex mixture. What should I check first?
Low conversion is one of the most common issues. The cause can often be traced back to the catalyst, reagents, or reaction setup. Use the following flowchart to diagnose the problem.
Caption: Troubleshooting flowchart for low product yield.
Detailed Analysis:
-
Catalyst Inactivity: The active catalyst is a Pd(0) species.[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. This often requires an amine with an α-H.[2] If your amine lacks this, consider adding a different reducing agent or starting with a Pd(0) source like Pd₂(dba)₃. Catalyst decomposition (formation of palladium black) suggests the temperature is too high or the ligand is not robust enough to stabilize the catalytic species.
-
Base Selection & Solubility: A common, yet often overlooked, issue is the poor solubility of inorganic bases in solvents like toluene or dioxane.[7] If the base is not sufficiently available in the solution phase, the deprotonation step, which is crucial for the catalytic cycle, will be slow or non-existent.[7] Conversely, a base that is too strong can destroy your starting material; if you observe significant decomposition, switch to a weaker base like K₃PO₄ or Cs₂CO₃.[6]
-
Solvent and Temperature: The typical temperature range is 80-100 °C.[7] If the reaction is sluggish, a modest increase in temperature may help. However, be wary of exceeding 120-130 °C unless necessary, as it can accelerate catalyst decomposition and side reactions.[12] Ensure your solvent is not inhibiting the reaction; chlorinated solvents, acetonitrile, and pyridine are known to bind to palladium and should be avoided.[7]
Problem: Poor Regioselectivity
Q: I am trying to functionalize a 3-substituted thiophene and I'm getting a mixture of the 2- and 5-amino products. How can I control the selectivity?
Controlling regioselectivity on a substituted thiophene ring is a significant challenge. The C2 and C5 positions of thiophene have different electronic and steric environments, and their relative reactivity can be influenced by the reaction conditions.
-
Inherent Reactivity: For many 3-substituted thiophenes, the C2 position is slightly more reactive due to electronic effects.[13] However, the difference is often small, leading to mixtures.
-
Steric Hindrance: You can exploit sterics to direct the reaction. Using a very bulky phosphine ligand on the palladium catalyst or a sterically demanding aryl halide can favor functionalization at the less hindered C5 position.[13] For example, using a congested aryl bromide like 2-bromo-1,3-dichlorobenzene has been shown to strongly favor C5 arylation.[13]
-
Directing Groups: In C-H activation strategies, employing a directing group that can chelate to the metal center is a powerful way to achieve high regioselectivity.[14][15]
Experimental Protocols & Workflows
General Protocol for Buchwald-Hartwig Amination of Bromothiophene
This is a representative protocol and must be optimized for specific substrates.
1. Preparation (Under Inert Atmosphere):
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromothiophene (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Cap the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
2. Reagent Addition:
-
Add the base (e.g., NaOt-Bu, 1.4 equiv). For solid bases, ensure they are finely powdered.
-
Add the amine (1.2 equiv). If the amine is a solid, add it with the other solids in step 1.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1–0.5 M) via syringe.
3. Reaction:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir vigorously to ensure proper mixing, especially with heterogeneous inorganic bases.[7]
-
Monitor the reaction progress by TLC or LC-MS.
4. Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-substituted thiophene.
Workflow for Optimizing Base and Temperature
Caption: Workflow for screening base and temperature.
References
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Garcı́a-Garcı́a, P., et al. (2020). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules. Available at: [Link]
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Buchwald–Hartwig amination. In Wikipedia. Available at: [Link]
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Joo, J. M., et al. (2016). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Joo, J. M., et al. (2016). Sequential Regioselective C-H Functionalization of Thiophenes. PubMed. Available at: [Link]
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Mishra, R., et al. (2011). (PDF) Synthesis, properties and biological activity of thiophene: A review. ResearchGate. Available at: [Link]
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Ullmann condensation. In Wikipedia. Available at: [Link]
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Larhed, M., et al. (2003). Palladium-Catalyzed Amination of Aryl Bromides Using Temperature-Controlled Microwave Heating. ResearchGate. Available at: [Link]
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Tamba, S., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. Available at: [Link]
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Wang, Q., et al. (2022). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2018). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds. Available at: [Link]
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Li, Y., et al. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. The Journal of Organic Chemistry. Available at: [Link]
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Janeck, M., et al. (2022). Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes. The Journal of Organic Chemistry. Available at: [Link]
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Theron, R., et al. (2017). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules. Available at: [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
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Blackmond, D. G., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Accounts of Chemical Research. Available at: [Link]
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Vantourout, J. C., et al. (2017). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ACS Catalysis. Available at: [Link]
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Fors, B. P., et al. (2011). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]
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Harris, M. C., et al. (2001). Room Temperature Catalytic Amination of Aryl Iodides. The Journal of Organic Chemistry. Available at: [Link]
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Lipshutz, B. H., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry. Available at: [Link]
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Ogata, T., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. The Hartwig Group. Available at: [Link]
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Norrby, P.-O., et al. (2015). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]
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Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
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Piers, W. E., et al. (2023). (PDF) Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. ResearchGate. Available at: [Link]
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Neufeldt, S. R., & Sanford, M. S. (2017). Direct Aryl C-H Amination with Primary Amines Using Organic Photoredox Catalysis. PubMed. Available at: [Link]
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Reddy, R., et al. (2012). Chemoselective Ullmann Coupling at Room Temperature: A Facile Access to 2-Aminobenzo[b]thiophenes. ResearchGate. Available at: [Link]
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Martina, F., et al. (2019). Direct Arylation of Thiophenes in Continuous Flow. ResearchGate. Available at: [Link]
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Savarin, C. G., et al. (2007). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC. Available at: [Link]
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Piers, W. E., et al. (2023). (PDF) Catalytic C–H Alumination of Thiophenes: DFT Predictions and Experimental Verification. ResearchGate. Available at: [Link]
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Capriati, V., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry. Available at: [Link]
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Doucet, H., et al. (2014). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Doucet, H., et al. (2010). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. Molecules. Available at: [Link]
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Huang, X., et al. (2012). Direct synthesis of highly substituted thiophenes through copper(i)-catalyzed tandem reactions of alkylidenethiiranes with terminal alkynes. Chemical Communications. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of N-Benzyl-Thiophene Derivatives as Antiviral Agents
The thiophene ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its versatile biological activities and presence in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various molecular interactions make it an attractive starting point for drug design.[1] When incorporated into more complex structures, such as N-benzyl-thiophene derivatives, this scaffold gives rise to compounds with significant therapeutic potential across diverse areas, including oncology, infectious diseases, and neurology.[2][3][4] This guide provides an in-depth comparison of N-benzyl-thiophene derivatives, focusing on the crucial structure-activity relationships (SAR) that govern their efficacy as potent inhibitors of human enterovirus 71 (EV71).
EV71 is a significant pathogen responsible for hand, foot, and mouth disease, which can sometimes lead to severe neurological complications. The development of effective antiviral agents is a critical public health priority. N-benzyl-N-phenylthiophene-2-carboxamide analogues have emerged as a promising class of EV71 inhibitors, demonstrating activity in the low-micromolar range.[5][6] Understanding the nuanced relationships between their chemical structure and biological function is paramount for guiding the next phase of drug development. This guide will dissect these relationships, providing researchers and drug development professionals with a clear, data-driven comparison of key analogues, the rationale behind experimental designs, and detailed protocols for their evaluation.
The Thiophene-2-Carboxamide Core: An Essential Pharmacophore
The foundation of the anti-EV71 activity in this class of compounds is the thiophene-2-carboxamide core. Preliminary SAR studies have consistently shown this motif to be indispensable for maintaining biological function.[5][6] The carboxamide linker provides a critical point for hydrogen bonding interactions within the target's binding site, while the thiophene ring itself, with its specific electronic and steric properties, acts as a key recognition element.[2] The N-benzyl and N-phenyl groups attached to the carboxamide nitrogen are the primary sites for modification, and substitutions on these rings have a profound impact on the compound's overall potency and selectivity.
Comparative Analysis of Anti-EV71 Activity
The following table summarizes the biological activity of several N-benzyl-N-phenylthiophene-2-carboxamide analogues against EV71. The data, derived from cytopathic effect (CPE) reduction assays, highlights how subtle changes to the peripheral substituents can lead to significant shifts in efficacy.[5]
| Compound ID | R1 (N-Benzyl Substituent) | R2 (N-Phenyl Substituent) | EC50 (µM)[5] | CC50 (µM)[5] | Selectivity Index (SI) |
| 5a | 4-Br | 4-F | 1.42 | >100 | >70.4 |
| 5b | 4-Cl | 4-F | 2.11 | >100 | >47.4 |
| 5c | 4-F | 4-F | 3.15 | >100 | >31.7 |
| 5d | 4-CH3 | 4-F | 2.37 | >100 | >42.2 |
| 5e | H | 4-F | 4.23 | >100 | >23.6 |
| 5f | 4-Br | H | 2.45 | >100 | >40.8 |
| 5g | 4-Br | 4-Cl | 2.86 | >100 | >35.0 |
| 5h | 4-Br | 4-CH3 | 3.01 | >100 | >33.2 |
| Reference | Enviroxime | - | 0.15 | >100 | >666.7 |
EC50: 50% effective concentration, the concentration of compound that inhibits 50% of viral cytopathic effect. CC50: 50% cytotoxic concentration, the concentration of compound that reduces cell viability by 50%. SI: Selectivity Index (CC50/EC50), a measure of the compound's therapeutic window.
Dissecting the Structure-Activity Relationship
The data presented reveals several key SAR trends for this class of inhibitors:
-
Primacy of the N-Benzyl Group: Modifications to the N-benzyl ring (substituent R1) have a significant impact on antiviral potency. The presence of a halogen at the 4-position of the benzyl ring is clearly beneficial. The most potent compound in this series, 5a , features a 4-bromo substituent (EC50 = 1.42 µM).[5] This is followed by the 4-chloro (5b , EC50 = 2.11 µM) and 4-fluoro (5c , EC50 = 3.15 µM) analogues. The unsubstituted benzyl derivative (5e ) is the least active among this group, underscoring the positive contribution of the halogen. This suggests that the size and electronegativity of the halogen may play a role in optimizing interactions within the binding pocket, possibly through halogen bonding or by influencing the overall electronic landscape of the molecule.
-
Influence of the N-Phenyl Group: The substituent at the 4-position of the N-phenyl ring (R2) also modulates activity, albeit to a lesser extent than the N-benzyl group. A 4-fluoro substituent on the N-phenyl ring consistently appears in the most potent compounds (5a-d ).[5] Comparing compound 5a (R2=4-F, EC50 = 1.42 µM) with 5f (R2=H, EC50 = 2.45 µM) shows that the addition of the fluorine atom enhances potency. This highlights the importance of this group for fine-tuning the activity.
-
Low Cytotoxicity: A crucial feature of this series is its low cytotoxicity. All tested compounds exhibited a CC50 value greater than 100 µM, leading to favorable Selectivity Indices.[5] This indicates that their antiviral activity is specific and not a result of general toxicity to the host cells, a critical characteristic for any potential therapeutic agent.
Visualizing the Synthetic & Screening Workflow
The development of these derivatives follows a logical and well-established pathway from chemical synthesis to biological validation. The diagrams below illustrate the general workflow.
Caption: General synthetic scheme for N-benzyl-thiophene derivatives.
Caption: Workflow for in vitro screening and evaluation of antiviral candidates.
Experimental Protocols
Trustworthy and reproducible data is the bedrock of SAR studies. The following section details a standard protocol for the Cytopathic Effect (CPE) reduction assay, a common method for quantifying the antiviral activity of compounds against viruses like EV71.
Protocol: Cytopathic Effect (CPE) Reduction Assay
This protocol is adapted from methodologies used in the evaluation of novel anti-EV71 agents.[5]
Objective: To determine the concentration of a test compound that inhibits the virus-induced destruction (cytopathic effect) of host cells by 50% (EC50).
Materials:
-
Human Rhabdomyosarcoma (RD) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintenance medium (DMEM with 2% FBS).
-
EV71 virus stock (pre-titered to determine TCID50 - 50% Tissue Culture Infectious Dose).
-
Test compounds dissolved in DMSO to create stock solutions.
-
96-well microtiter plates.
-
Crystal Violet staining solution (0.5% w/v in 20% methanol).
Procedure:
-
Cell Seeding:
-
Trypsinize and count RD cells.
-
Seed the cells into 96-well plates at a density of 2.4 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate at 37°C in a 5% CO₂ atmosphere until a confluent monolayer is formed (approximately 24 hours).
-
-
Compound Preparation and Addition:
-
Prepare serial two-fold dilutions of the test compounds in maintenance medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).
-
Once the cell monolayer is confluent, remove the growth medium.
-
Add 100 µL of the diluted compounds to the appropriate wells. Include wells for "cell control" (cells + medium only) and "virus control" (cells + virus + medium, no compound).
-
-
Virus Infection:
-
Add 100 µL of EV71 virus suspension (at a concentration of 100 TCID50) to all wells except the "cell control" wells.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
Observe the plates daily for the appearance of cytopathic effects. The experiment is typically stopped when the CPE in the "virus control" wells reaches 80-90% (usually 2-3 days post-infection).
-
-
Quantification of Cell Viability (Crystal Violet Staining):
-
Carefully discard the medium from the wells.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubating for 20 minutes at room temperature.
-
Wash the plates gently with phosphate-buffered saline (PBS).
-
Add 100 µL of Crystal Violet solution to each well and stain for 15-20 minutes.
-
Wash the plates thoroughly with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding 100 µL of 100% methanol to each well.
-
-
Data Analysis:
-
Measure the optical density (OD) of each well at 570 nm using a microplate reader.
-
Calculate the percentage of CPE protection using the formula: % Protection = [(OD_test - OD_virus) / (OD_cell - OD_virus)] x 100
-
Plot the percentage of protection against the compound concentration and use non-linear regression analysis to calculate the EC50 value.
-
Conclusion and Future Directions
The N-benzyl-thiophene scaffold represents a highly tractable platform for the development of novel antiviral agents. The SAR studies on N-benzyl-N-phenylthiophene-2-carboxamide analogues have clearly demonstrated that the thiophene-2-carboxamide core is essential for activity, while substitutions on the N-benzyl and N-phenyl rings are critical for optimizing potency.[5] Specifically, the presence of a 4-bromo substituent on the benzyl ring coupled with a 4-fluoro group on the phenyl ring has yielded the most promising lead compound in the analyzed series.[5]
Future research should focus on several key areas:
-
Exploring Diverse Substitutions: A broader range of substituents, including different halogens, alkyl chains, and hydrogen bond donors/acceptors, should be explored at various positions on both aromatic rings to further refine the SAR.
-
Mechanism of Action Studies: While capsid binding is a likely mechanism for related compounds, detailed studies are needed to confirm the precise molecular target of this chemical series and to understand the binding interactions at an atomic level.[6]
-
Pharmacokinetic Profiling: Lead compounds should be subjected to ADME (absorption, distribution, metabolism, and excretion) studies to assess their drug-like properties and potential for in vivo efficacy.
By systematically building upon the foundational SAR data presented here, the scientific community can accelerate the design and discovery of next-generation N-benzyl-thiophene derivatives as potent and selective therapeutics for EV71 and other challenging viral infections.
References
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Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules. Available at: [Link]
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de la Cuesta, J., et al. (2023). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Pan, J., et al. (2015). Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. RSC Advances. Available at: [Link]
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Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. International Journal of Molecular Sciences. Available at: [Link]
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Semantic Scholar (n.d.). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Semantic Scholar. Available at: [Link]
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Pan, J., et al. (2015). Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide Analogues as a Novel Class of Enterovirus 71 Inhibitors. ResearchGate. Available at: [Link]
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Shafi, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
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Atilgan, S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences. Available at: [Link]
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Atilgan, S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. Available at: [Link]
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IntechOpen (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. IntechOpen. Available at: [Link]
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Nielsen, J., et al. (2019). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Available at: [Link]
-
ResearchGate (n.d.). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. Available at: [Link]
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Roman, G. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]
-
Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]
-
El-Shabrawy, Y., et al. (2022). Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions. ACS Omega. Available at: [Link]
-
ResearchGate (n.d.). New Thiophene Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link]
-
Hafez, H. N., & El-Gazzar, A. R. B. A. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry. Available at: [Link]
-
Alp, C., et al. (2019). 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy. Molecules. Available at: [Link]
-
Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. Available at: [Link]
-
ResearchGate (2017). (PDF) Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. ResearchGate. Available at: [Link]
-
Semantic Scholar (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Semantic Scholar. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. Journal of Molecular Structure. Available at: [Link]
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A Comparative Guide to the Synthesis of N-Benzylamine for the Modern Research Laboratory
N-benzylamine is a foundational building block in contemporary organic synthesis, serving as a crucial intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. Its synthesis, while seemingly straightforward, presents a landscape of diverse methodologies, each with distinct advantages and inherent limitations. For the discerning researcher, selecting the optimal synthetic route requires a nuanced understanding of reaction mechanisms, practical considerations of yield and purity, and an increasing awareness of process sustainability. This guide provides an in-depth comparative analysis of the most prevalent and effective routes to N-benzylamine, supported by experimental data and protocols to inform your synthetic strategy.
Reductive Amination: The Workhorse of Benzylamine Synthesis
Reductive amination is arguably the most versatile and widely employed method for N-benzylamine synthesis in both laboratory and industrial settings.[1][2] The strategy involves the reaction of benzaldehyde with an ammonia source to form an intermediate imine, which is subsequently reduced to the target amine. This can be performed as a one-pot reaction or in a two-step sequence.[3]
Mechanism and Rationale
The reaction proceeds via the nucleophilic attack of ammonia on the carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form N-benzylidenemine (a Schiff base). The crucial final step is the reduction of the C=N double bond to yield benzylamine. The choice of reducing agent is critical and dictates the reaction conditions and selectivity.
A key challenge in reductive amination is preventing the over-alkylation of the newly formed benzylamine, which can react with another molecule of benzaldehyde and the intermediate imine to form dibenzylamine.[3] This is typically mitigated by using a large excess of the ammonia source, which statistically favors the reaction of benzaldehyde with ammonia over the benzylamine product.[3]
Comparative Analysis of Reducing Agents
| Reducing Agent | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | 60 - 98%[1][4] | 0.5 - 4[1][5] | 25 - 70[1] | Mild conditions, high yields, operational simplicity. | Requires stoichiometric amounts, potential for side reactions if not controlled. |
| Catalytic Hydrogenation (H₂/Catalyst) | >90%[6] | 1 - 5 | 60 - 100[6] | High atom economy, high purity, suitable for large scale. | Requires specialized high-pressure equipment, catalyst handling. |
Experimental Protocols
This protocol is a general laboratory-scale procedure.
Materials:
-
Benzaldehyde
-
Aqueous ammonia (28-30%)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in methanol (5-10 mL per gram of aldehyde).
-
Add a large excess of aqueous ammonia (10-20 equivalents) to the stirred solution.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5-2.0 equivalents), ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add water to quench any excess sodium borohydride.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous layer with dichloromethane (3x volume of the aqueous layer).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylamine.
-
The product can be further purified by distillation.
Gabriel Synthesis: A Classic Route to High-Purity Primary Amines
The Gabriel synthesis is a venerable and highly reliable method for the preparation of primary amines, effectively circumventing the issue of over-alkylation that can plague direct amination methods.[7][8] The methodology involves the N-alkylation of potassium phthalimide with a primary alkyl halide, such as benzyl chloride, followed by the liberation of the primary amine.[7]
Mechanism and Rationale
The N-H proton of phthalimide is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for its deprotonation by a base like potassium hydroxide to form the nucleophilic phthalimide anion. This anion then displaces a halide from a primary alkyl halide in an SN2 reaction. The resulting N-alkylphthalimide is a stable intermediate. The final step involves the cleavage of the N-alkylphthalimide, typically through hydrazinolysis (the Ing-Manske procedure) or acid/base hydrolysis, to release the primary amine.[9] Hydrazinolysis is often preferred as it proceeds under milder conditions.[9]
The steric bulk of the phthalimide group effectively prevents the newly formed primary amine from undergoing further alkylation, leading to a product of high purity.[3]
Experimental Protocol
This protocol is adapted from established literature procedures.[10]
Step 1: Synthesis of N-Benzylphthalimide
Materials:
-
Phthalimide
-
Anhydrous potassium carbonate
-
Benzyl chloride
-
Water
Procedure:
-
In a round-bottom flask, thoroughly mix anhydrous potassium carbonate (13.8 g) and phthalimide (24 g).[10]
-
Add benzyl chloride (42 g).[10]
-
Heat the mixture at a gentle reflux for 2 hours.[10]
-
Allow the mixture to cool, then add water to dissolve the potassium chloride.
-
Filter the crude N-benzylphthalimide and wash it with water. A typical yield of the crude product is 72-79%.[10]
Step 2: Hydrazinolysis of N-Benzylphthalimide
Materials:
-
N-benzylphthalimide (from Step 1)
-
Hydrazine hydrate (85%)
-
Methanol
-
Concentrated hydrochloric acid
-
Concentrated sodium hydroxide
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine the crude N-benzylphthalimide (23.7 g), hydrazine hydrate (85%, 7 mL), and methanol (80 mL).[10]
-
Reflux the mixture for 1 hour.[10]
-
Add water (18 mL) and concentrated hydrochloric acid (27 mL) and continue to heat for another 1-2 minutes.[10]
-
Cool the reaction mixture and filter off the precipitated phthalhydrazide.
-
Reduce the volume of the filtrate to approximately 50 mL by distillation.
-
Make the solution strongly alkaline with concentrated sodium hydroxide.
-
Extract the benzylamine with diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Distill the residue to obtain pure benzylamine (boiling point 183-186 °C). The typical yield of pure benzylamine is 60-70%.[10]
The Delépine Reaction: A Selective Amination via a Hexaminium Salt
The Delépine reaction offers a selective route to primary amines from reactive alkyl halides, including benzyl chloride, using hexamethylenetetramine (hexamine).[11][12] This method is advantageous for its selectivity and use of readily available starting materials.[11]
Mechanism and Rationale
The reaction proceeds by the alkylation of one of the nitrogen atoms of hexamine with benzyl chloride to form a quaternary hexaminium salt. This salt is then hydrolyzed under acidic conditions, typically with ethanolic hydrochloric acid, to yield the primary amine hydrochloride, along with formaldehyde and ammonium chloride as byproducts.[11] The structure of hexamine prevents over-alkylation, ensuring the formation of the primary amine.
However, the Delépine reaction has notable drawbacks, including poor atom economy due to the formation of multiple byproducts and the common use of chlorinated solvents like chloroform.[11]
Experimental Protocol
This protocol is based on a literature procedure.
Materials:
-
Benzyl chloride
-
Hexamethylenetetramine
-
Chloroform (or an alternative solvent)
-
Ethanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous potassium carbonate
Procedure:
-
Dissolve hexamethylenetetramine (1.1 equivalents) in chloroform by heating.
-
Add benzyl chloride (1 equivalent) dropwise to the solution.
-
A crystalline product (the hexaminium salt) will begin to separate. Continue heating for a few hours to ensure complete reaction.
-
Cool the mixture and filter the solid salt.
-
Add the intermediate salt to ethanol.
-
Add a mixture of concentrated hydrochloric acid and water, and stir at room temperature for several hours.
-
Filter the resulting solid, which contains benzylamine hydrochloride and ammonium chloride.
-
Dissolve the solid in water and make the solution strongly alkaline with sodium hydroxide, which will cause the benzylamine to separate as an oil.
-
Extract the benzylamine with diethyl ether.
-
Dry the combined ether extracts over anhydrous potassium carbonate.
-
Distill the ether to leave the benzylamine, which can be further purified by vacuum distillation. A typical yield is around 70%.
Other Synthetic Routes: A Brief Overview
Direct Amination of Benzyl Chloride
The direct reaction of benzyl chloride with a large excess of ammonia is a significant industrial route to benzylamine.[13] The large excess of ammonia is crucial to minimize the formation of di- and tribenzylamines.[3] While seemingly straightforward, achieving high selectivity can be challenging in a laboratory setting and often requires careful control of reaction conditions. Yields can range from 81-82% under optimized conditions.[14]
Ritter Reaction
The Ritter reaction involves the reaction of a nitrile with a source of a stable carbocation, such as that derived from benzyl alcohol in the presence of a strong acid.[15] The resulting nitrilium ion is then hydrolyzed to an N-substituted amide, which can be further hydrolyzed to the amine. While versatile, this method often requires harsh acidic conditions and can generate significant salt waste during workup.
Comparative Summary and Green Chemistry Considerations
| Synthesis Route | Starting Materials | Typical Yield (%) | Purity/Selectivity | Key Advantages | Key Disadvantages | Green Chemistry Considerations |
| Reductive Amination | Benzaldehyde, Ammonia | 60 - 98%[1][4] | Good to Excellent | Versatile, one-pot, mild conditions.[1] | Potential for over-alkylation, requires reducing agent.[3] | High atom economy, especially with catalytic hydrogenation.[16] |
| Gabriel Synthesis | Benzyl Chloride, Phthalimide | 60 - 79%[1] | Excellent | High purity primary amine, avoids over-alkylation.[7] | Multi-step, harsh hydrolysis conditions.[9] | Generates stoichiometric waste (phthalhydrazide).[17] |
| Delépine Reaction | Benzyl Chloride, Hexamine | ~70% | Excellent | Selective for primary amines, readily available reagents.[11] | Poor atom economy, use of chlorinated solvents.[11] | Low atom economy, formation of formaldehyde byproduct.[11] |
| Direct Amination | Benzyl Chloride, Ammonia | 81 - 82%[14] | Moderate to Good | Industrially relevant, straightforward concept. | Over-alkylation is a significant issue.[3] | Generates salt byproduct. |
| Ritter Reaction | Benzyl Alcohol, Nitrile | Variable | Good | Utilizes readily available starting materials. | Harsh acidic conditions, significant salt waste. | High E-Factor due to acid and base usage in workup. |
Visualizing the Synthetic Pathways
Reductive Amination Workflow
Caption: Generalized workflow for the reductive amination of benzaldehyde.
Gabriel Synthesis Workflow
Caption: Stepwise workflow of the Gabriel synthesis for N-benzylamine.
Conclusion: Selecting the Optimal Route
The choice of a synthetic route for N-benzylamine is a multifactorial decision.
-
For versatility, high yield, and scalability, Reductive Amination stands out as the method of choice. The catalytic hydrogenation variant is particularly attractive from a green chemistry perspective, offering high atom economy.
-
When the highest purity of the primary amine is paramount and over-alkylation must be avoided, the Gabriel Synthesis remains a highly reliable, albeit more laborious, option.
-
The Delépine Reaction provides a selective alternative to direct amination, though its poor atom economy and use of hazardous solvents may be a deterrent for many applications.
-
Direct Amination is a viable industrial process but requires stringent control to achieve acceptable selectivity in a laboratory setting.
-
The Ritter Reaction is generally less favorable for the direct synthesis of benzylamine due to the harsh conditions and waste generation.
For the modern researcher, a comprehensive evaluation of these factors, including not only yield and purity but also safety, cost, and environmental impact, is essential for making an informed and responsible choice of synthetic methodology.
References
-
BenchChem. (2025). comparative analysis of synthesis methods for substituted benzylamines. Link
-
BenchChem. (2025). Preventing over-alkylation in benzylamine synthesis. Link
-
Nigh, W. G. (1973). The Gabriel Synthesis of Benzylamine. Journal of Chemical Education, 50(9), 670. Link
-
BenchChem. (2025). A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine. Link
-
BenchChem. (2025). Evaluating the green chemistry metrics of different N-benzylaniline syntheses. Link
-
BenchChem. (2025). Preventing over-alkylation in benzylamine synthesis. Link
-
Brainly. (2023). Outline a benzylamine preparation using Gabriel's synthesis. Link
-
ResearchGate. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Link
-
Sciencemadness.org. (2016). Benzylamine via the delepine reaction. Link
-
Name Reactions in Organic Chemistry. (n.d.). Delepine Reaction. Link
-
Alfa Chemistry. (n.d.). Delepine Reaction. Link
-
ACS Publications. (1973). The Gabriel synthesis of benzylamine: An undergraduate organic experiment. Journal of Chemical Education. Link
-
Wikipedia. (n.d.). Delépine reaction. Link
-
Wikipedia. (n.d.). Ritter reaction. Link
-
Pearson. (n.d.). Show how Gabriel syntheses are used to prepare the following amin.... Link
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NROChemistry. (n.d.). Ritter Reaction. Link
-
ResearchGate. (2025). The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Link
-
J. Mex. Chem. Soc. (2014). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. 58(1). Link
-
Taylor & Francis Online. (2012). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Link
-
J. Mex. Chem. Soc. (2014). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. 58(1). Link
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Link
-
Royal Society of Chemistry. (n.d.). Green Chemistry. Link
-
ResearchGate. (n.d.). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Link
-
Scribd. (n.d.). Delepine Amine Synthesis. Link
-
ResearchGate. (2018). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. Link
-
ResearchGate. (n.d.). Ritter reaction of benzyl alcohols with nitriles a. Link
-
ChemRxiv. (n.d.). Graphene Encapsulated Ni Catalyzed Reductive Amination of VOC Aldehydes to High Value Chemicals by industrial continuous flow synthesis. Link
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Link
-
ACS Publications. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Link
-
ResearchGate. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Link
-
Royal Society of Chemistry. (n.d.). Metrics to 'green' chemistry—which are the best?. Link
-
ResearchGate. (2020). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h.... Link
-
Wikipedia. (n.d.). Gabriel synthesis. Link
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Link
-
ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Link
-
BenchChem. (2025). Comparative Analysis of Synthetic Routes to N-Benzyl-2,4,5-trichloroaniline. Link
-
Google Patents. (n.d.). US2987548A - Preparation of benzylamine. Link
-
PMC - NIH. (n.d.). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Link
-
MDPI. (2022). Green Chemistry Metrics, A Review. Link
-
Sciencemadness.org. (2016). Benzylamine via the delepine reaction. Link
-
WyoScholar. (n.d.). Direct Conversion of Benzyl Alcohol to Amines via Lewis Acid Activation. Link
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Link
-
Organic Chemistry Portal. (n.d.). Delepine reaction. Link
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The Definitive Spectroscopic Guide to Validating N-Benzyl-1-(thiophen-2-yl)methanamine
A Senior Application Scientist's In-Depth Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. N-Benzyl-1-(thiophen-2-yl)methanamine, a molecule of interest for its potential applications, presents a unique combination of aromatic and heterocyclic moieties. This guide provides a comprehensive, multi-technique spectroscopic approach to its structural validation, moving beyond a simple checklist of procedures to explain the underlying principles and rationale for each experimental choice. We will compare expected spectral data with that of analogous structures to provide a robust framework for confirmation.
A Multi-Pronged Approach to Structural Elucidation
The validation of a molecular structure is akin to assembling a puzzle. Each piece of spectroscopic data provides a unique perspective, and only in their synergy does a complete and confident picture emerge. For this compound, we will employ a quartet of core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This combination allows for the comprehensive mapping of the carbon-hydrogen framework, identification of key functional groups, and determination of the overall molecular mass and fragmentation patterns.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the precise arrangement of hydrogen atoms within a molecule. By analyzing chemical shifts, splitting patterns (multiplicity), and integration values, we can deduce the connectivity of the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its single residual peak at ~7.26 ppm, which is easily identifiable.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.
-
Data Acquisition: Obtain the spectrum at room temperature using a standard pulse sequence. Key parameters to set include a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio and an appropriate relaxation delay.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
Expected ¹H NMR Data and Interpretation
The structure of this compound suggests the presence of several distinct proton environments. The expected chemical shifts are based on established ranges for similar functional groups.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Rationale |
| Thiophene H5 | ~7.15-7.25 | Doublet of doublets | 1H | Positioned ortho to the sulfur atom, showing coupling to H4 and H3. |
| Thiophene H3 | ~6.90-7.00 | Doublet of doublets | 1H | Coupled to H4 and H5. |
| Thiophene H4 | ~6.85-6.95 | Triplet (or dd) | 1H | Coupled to both H3 and H5. |
| Benzyl Aromatic (ortho, meta, para) | ~7.20-7.40 | Multiplet | 5H | Protons on the monosubstituted benzene ring. |
| Thienyl-CH₂ | ~3.90-4.10 | Singlet | 2H | Methylene protons adjacent to the thiophene ring. |
| Benzyl-CH₂ | ~3.80-4.00 | Singlet | 2H | Methylene protons adjacent to the benzene ring. |
| N-H | Variable (broad) | Singlet (broad) | 1H | The chemical shift is concentration and solvent-dependent; often exchanges with D₂O. |
These are predicted values and may vary slightly in an experimental setting.
Comparison with an Alternative Structure: Dibenzylamine
To underscore the importance of the thiophene moiety's spectroscopic signature, let's compare the expected ¹H NMR of our target molecule with that of dibenzylamine.
| Compound | Key Differentiating Protons | Expected Chemical Shift (δ, ppm) |
| This compound | Thiophene Protons | ~6.85-7.25 |
| Dibenzylamine | Aromatic Protons | ~7.20-7.40 (10H) |
The most significant difference is the presence of the characteristic thiophene proton signals in the ~6.85-7.25 ppm region for our target molecule, which would be absent in the spectrum of dibenzylamine.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of non-equivalent carbon atoms and their electronic environments.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation and instrument setup are similar to that of ¹H NMR. A proton-decoupled pulse sequence is typically used to produce a spectrum with singlets for each unique carbon atom, simplifying interpretation.
Expected ¹³C NMR Data and Interpretation
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Thiophene C2 (ipso) | ~142-145 | Carbon attached to the methylene group, deshielded by sulfur. |
| Thiophene C5 | ~126-128 | |
| Thiophene C3 | ~124-126 | |
| Thiophene C4 | ~123-125 | |
| Benzyl C1 (ipso) | ~139-141 | Carbon attached to the methylene group. |
| Benzyl C2, C6 (ortho) | ~128-130 | |
| Benzyl C3, C5 (meta) | ~128-129 | |
| Benzyl C4 (para) | ~127-128 | |
| Thienyl-CH₂ | ~50-55 | Methylene carbon adjacent to the thiophene ring. |
| Benzyl-CH₂ | ~48-53 | Methylene carbon adjacent to the benzene ring. |
These are predicted values and may vary slightly in an experimental setting.
The presence of eight aromatic/heteroaromatic carbon signals and two aliphatic methylene carbon signals would strongly support the proposed structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the neat liquid sample is placed between two salt (NaCl or KBr) plates to form a thin film.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
Expected IR Data and Interpretation
For this compound, the key diagnostic peaks are:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch | 3300-3500 | Weak to medium, sharp |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2800-3000 | Medium |
| C=C Aromatic Stretch | 1450-1600 | Medium to strong |
| C-N Stretch | 1000-1250 | Medium |
The presence of a weak, sharp peak in the 3300-3500 cm⁻¹ region is a strong indicator of a secondary amine (N-H)[1][2][3]. This, in conjunction with the aromatic and aliphatic C-H and C=C stretches, provides compelling evidence for the overall structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Impact (EI) ionization is a common method for this type of molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
Expected Mass Spectrum Data and Interpretation
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₂H₁₃NS) is approximately 203.30 g/mol . A prominent peak at m/z = 203 would correspond to the molecular ion.
-
Key Fragments: Benzylamines are known to fragment readily. The most characteristic fragmentation would be the cleavage of the C-N bond to form the stable benzyl cation.
| m/z | Proposed Fragment |
| 203 | [M]⁺ |
| 91 | [C₇H₇]⁺ (benzyl cation) |
| 97 | [C₄H₄S-CH₂]⁺ (thienylmethyl cation) |
The observation of a strong peak at m/z 91 is a hallmark of a benzyl group and provides strong evidence for this structural component[4].
Visualizing the Validation Workflow
To conceptualize the entire validation process, the following workflow diagram illustrates the interplay between the different spectroscopic techniques.
Caption: Workflow for the spectroscopic validation of this compound.
Conclusion
The structural validation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. By integrating the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a comprehensive and unambiguous structural assignment can be made. Each technique provides a unique and essential piece of the puzzle, and their collective interpretation provides the confidence required for advancing research and development. This guide serves as a robust framework for the validation of this specific molecule and as a model for the structural elucidation of other novel compounds.
References
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
-
Wiley Science Solutions. SpectraBase. [Link]
- Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines.
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.
- Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
- PubMed.
- Stevens Institute of Technology.
- WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
- ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines.
- ResearchGate.
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The Evolving Bioactivity of 2-Aminothiophenes: A Comparative Analysis of N-benzyl-3-nitrothiophen-2-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a versatile pharmacophore present in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides an in-depth comparative analysis of the bioactivity of N-benzyl-3-nitrothiophen-2-amine and structurally related compounds. In the absence of extensive direct experimental data for the title compound, this guide establishes a predictive comparative framework based on structure-activity relationship (SAR) studies of analogous 2-aminothiophene derivatives. By examining the influence of substituents on the thiophene core, we aim to provide a valuable resource for the rational design of novel therapeutic agents.
The 2-Aminothiophene Core: A Privileged Scaffold
The thiophene ring system is a five-membered aromatic heterocycle containing a sulfur atom. The incorporation of an amino group at the 2-position significantly modulates its electronic properties and biological activity. 2-Aminothiophenes are key intermediates in the synthesis of numerous pharmaceuticals and are present in marketed drugs, highlighting their therapeutic relevance.[2]
Structure-Activity Relationships: The Impact of Substitution
The bioactivity of the 2-aminothiophene scaffold can be significantly tuned by the nature and position of various substituents. This guide will focus on three key structural modifications to understand the bioactivity of N-benzyl-3-nitrothiophen-2-amine in comparison to other derivatives:
-
The Nitro Group at the 3-Position: The nitro group is a strong electron-withdrawing group that profoundly influences the molecule's electronic properties and is a known feature in many antimicrobial and anticancer agents.[3][4] Its presence can render the thiophene ring susceptible to nucleophilic attack, a key step in the proposed mechanism of action for some nitro-aromatic compounds.[5]
-
The N-Substituent at the 2-Position: The nature of the substituent on the amino group is critical in determining the compound's interaction with biological targets. The benzyl group in the title compound is a common moiety in drug discovery, often enhancing binding affinity to target proteins.[6] By comparing N-benzyl derivatives with N-aryl, N-alkyl, and unsubstituted analogs, we can infer the steric and electronic requirements for optimal activity.
-
Other Ring Substituents: The presence of other groups on the thiophene ring can further modulate the compound's activity. For instance, the presence of halogens or other electron-withdrawing groups can enhance antimicrobial potency.[5]
Comparative Bioactivity Data
To provide a quantitative basis for comparison, the following tables summarize the reported antimicrobial and anticancer activities of various 2-aminothiophene derivatives.
Antimicrobial Activity
The antimicrobial potential of nitrothiophenes and their derivatives is a significant area of research. The data below, presented as Minimum Inhibitory Concentration (MIC) values, highlights the efficacy of these compounds against various bacterial and fungal strains. Lower MIC values indicate greater potency.
| Compound/Derivative Class | Test Organism(s) | MIC (µg/mL) | Reference(s) |
| N-benzyl-3-nitrothiophen-2-amine | Escherichia coli, Staphylococcus aureus, Candida albicans | Data not available | [7] |
| 2-Amino-5-nitrothiophene Derivatives (General) | Staphylococcus aureus | Inhibitory effects noted | [1] |
| Compound 4a (a 2-amino-5-nitrothiophene derivative) | Staphylococcus aureus | Potent activity noted | [1] |
| Compounds 4c, 4d (2-amino-5-nitrothiophene derivs.) | Escherichia coli | Inhibitory effect noted | [1] |
| 2-Chloro-3,5-dinitrothiophene | E. coli, Micrococcus luteus, Aspergillus niger | High activity noted | [5] |
| 2-Bromo-3,5-dinitrothiophene | E. coli, Micrococcus luteus, Aspergillus niger | High activity noted | [5] |
| Thiophene Derivatives 4, 5, 8 | Colistin-Resistant Acinetobacter baumannii | 16 - 32 mg/L | |
| Thiophene Derivatives 4, 8 | Colistin-Resistant Escherichia coli | 8 - 32 mg/L | |
| 2-Nitrothiophene | E. coli | >128 | [8] |
| 2-Nitrothiophene | Salmonella enterica | 64 | [8] |
Anticancer Activity
Several 2-aminothiophene derivatives have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[9][10][11] The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency, with lower values indicating greater efficacy.
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| N-benzyl-3-nitrothiophen-2-amine | Various | Data not available | |
| 2-Aminothiophene Derivatives (General) | HeLa (cervical), PANC-1 (pancreatic) | Potent antiproliferative effects noted | [10] |
| Compound 6CN14 | HeLa, PANC-1 | High efficacy noted | [10] |
| Compound 7CN09 | HeLa, PANC-1 | High efficacy noted | [10] |
| Thiophene Derivative TP 5 | HepG2 (liver), SMMC-7721 (liver) | <30.0 µg/mL | |
| N-butyl nitrofural derivative | HL-60 (leukemia) | 11.38 | [3] |
| Thiophen-2-yl-indole derivative 4g | HCT-116 (colon) | 7.1 ± 0.07 | [12] |
| Thiophen-2-yl-indole derivative 4a | HCT-116 (colon) | 10.5 ± 0.07 | [12] |
| Thiophen-2-yl-indole derivative 4c | HCT-116 (colon) | 11.9 ± 0.05 | [12] |
Note: The lack of direct IC50 data for N-benzyl-3-nitrothiophen-2-amine necessitates a comparative approach based on the activity of structurally similar compounds.
Mechanistic Insights
Antimicrobial Mechanism of Action
The antimicrobial activity of many nitro-aromatic compounds is contingent upon the reductive activation of the nitro group by microbial nitroreductases.[4] This process generates reactive nitrogen species, such as nitroso and hydroxylamino derivatives, which are cytotoxic and can damage cellular macromolecules, including DNA.[4]
Caption: Proposed antimicrobial mechanism of nitrothiophenes.
Anticancer Mechanism of Action
The anticancer activity of 2-aminothiophene derivatives is often multifactorial and can involve various mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[10]
-
Enzyme Inhibition: Targeting key enzymes involved in cancer cell growth and survival, such as kinases.[9]
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to evaluate the bioactivity of thiophene derivatives.
Synthesis of N-benzyl-3-nitrothiophen-2-amine
A general and efficient protocol for the synthesis of N-substituted 3-nitrothiophen-2-amines has been described, which can be adapted for the synthesis of the title compound.[2] The synthesis involves the reaction of an α-nitroketene N,S-acetal with 1,4-dithiane-2,5-diol.
Caption: Synthetic workflow for N-benzyl-3-nitrothiophen-2-amine.
Materials:
-
α-nitroketene N,S-benzylaminoacetal
-
1,4-dithiane-2,5-diol
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
Prepare a mixture of the α-nitroketene N,S-benzylaminoacetal (1 mmol), 1,4-dithiane-2,5-diol (0.5 mmol), and K₂CO₃ (25 mol %) in ethanol (6 mL).[2]
-
Heat the mixture under reflux for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate gradient to afford the pure N-benzyl-3-nitrothiophen-2-amine.[2]
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
N-benzyl-3-nitrothiophen-2-amine or other test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
-
Positive control (e.g., Gentamicin, Ampicillin)
-
Negative control (broth only)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
Procedure:
-
Preparation of Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile CAMHB to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of each test row.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well of the dilution series.
-
Inoculum Preparation: Culture the test bacteria overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, including the positive control wells. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a microplate reader.
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
Materials:
-
Human cancer cell lines (e.g., HeLa, PANC-1, HepG2)
-
Complete cell culture medium
-
N-benzyl-3-nitrothiophen-2-amine or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).[13]
-
Incubation: Incubate the plate for another 24-72 hours.[13]
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[13][14]
-
Formazan Formation: Incubate the plate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13][14]
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.[13][15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[13][15]
Conclusion and Future Directions
While direct experimental data for N-benzyl-3-nitrothiophen-2-amine remains limited, a comparative analysis based on structurally similar compounds provides a strong foundation for predicting its bioactivity. The presence of the 3-nitro group suggests potential antimicrobial and anticancer properties, likely mediated through reductive activation and subsequent cellular damage. The N-benzyl substituent is anticipated to influence the compound's potency and target selectivity.
Future research should focus on the synthesis and comprehensive biological evaluation of N-benzyl-3-nitrothiophen-2-amine and a focused library of its N-substituted analogs. This would enable the establishment of a clear structure-activity relationship and provide definitive data on their antimicrobial and anticancer efficacy. Such studies are crucial for advancing our understanding of this promising class of compounds and for the development of novel therapeutic agents.
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Romagnoli, R., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. ACS Medicinal Chemistry Letters, 4(5), 469-473. [Link]
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El-Aiws, A. M., et al. (2022). Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis. Bioorganic & Medicinal Chemistry Letters, 63, 128650. [Link]
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Comparative In-Vitro Performance of Chiral N-Benzylamine Antifungals: A Guide for Drug Discovery Professionals
This guide provides an in-depth comparison of the in-vitro performance of chiral N-benzylamine antifungals. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a synthesized analysis grounded in established experimental protocols and field-proven insights. We will explore the mechanistic rationale behind this promising class of compounds, the critical role of stereochemistry in their efficacy, and the rigorous methodologies required to validate their potential as clinical candidates.
The Mechanistic Imperative: Targeting Fungal Ergosterol Synthesis
N-benzylamine antifungals, much like the related allylamines (e.g., Terbinafine), exert their effect by disrupting the integrity of the fungal cell membrane.[1][2] Their primary molecular target is squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway.[3] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, function, and biogenesis.[1]
The inhibition of squalene epoxidase has a dual fungicidal effect:
-
Ergosterol Depletion: The blockade prevents the conversion of squalene to lanosterol, a precursor to ergosterol. The resulting deficiency of ergosterol compromises the structural integrity of the fungal membrane.[3]
-
Toxic Squalene Accumulation: The upstream blockage leads to a buildup of intracellular squalene.[3] At high concentrations, this hydrocarbon is toxic to the fungal cell, further disrupting membrane function and contributing to cell death.
This targeted mechanism provides a degree of selective toxicity, as the fungal squalene epoxidase is significantly more sensitive to these inhibitors than its mammalian counterpart.[1]
Caption: Mechanism of N-benzylamine antifungals via squalene epoxidase inhibition.
The Decisive Role of Chirality
For chiral molecules like many N-benzylamine derivatives, stereochemistry is not a trivial detail; it is a fundamental determinant of biological activity. The three-dimensional arrangement of atoms dictates how a molecule fits into the active site of its target enzyme. It is common for one enantiomer (the eutomer) to exhibit significantly higher potency than its mirror image (the distomer).[4][5]
Studies on chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines have demonstrated this enantioselectivity clearly. For instance, against dermatophytes like Trichophyton mentagrophytes and Trichophyton rubrum, the (R)-enantiomer of N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine showed exceptionally high activity, with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/mL.[6][7] Conversely, in a different derivative with a stereocenter at the benzylic carbon, the (S)-stereochemistry was required for potency.[6] This underscores the necessity of evaluating enantiomers separately to identify the most active form and avoid the "chiral baggage" of a less active or potentially more toxic isomer.
In-Vitro Efficacy Evaluation: The Broth Microdilution Protocol
To objectively compare antifungal performance, standardized methods are paramount. The broth microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI) in documents M27 for yeasts and M38 for filamentous fungi, is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[8][9][10][11] The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[9]
Step-by-Step CLSI Broth Microdilution Protocol (Adapted for N-Benzylamines)
-
Preparation of Antifungal Stock Solution: Dissolve the synthesized N-benzylamine compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid inhibiting fungal growth.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antifungal compound in RPMI 1640 medium.[12] This synthetic medium is buffered to a physiological pH and provides necessary nutrients for fungal growth, ensuring reproducibility.[12] The dilution series should span a clinically relevant concentration range.
-
Inoculum Preparation: Culture the selected fungal strain (e.g., Candida albicans, Cryptococcus neoformans, Trichophyton rubrum) on appropriate agar plates.[13] Harvest the fungal cells/spores and suspend them in sterile saline. Adjust the suspension turbidity using a spectrophotometer to a standardized concentration (e.g., 0.5 McFarland standard), which corresponds to a specific number of cells/spores per mL.[14] Further dilute this suspension in RPMI 1640 medium to achieve the final target inoculum size for the assay.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a positive control well (fungus + medium, no drug) and a negative control well (medium only, no fungus).
-
Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period. Incubation times vary by organism: typically 24-48 hours for Candida species and up to 72 hours for Cryptococcus species.[9]
-
Endpoint Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest drug concentration in which there is no visible growth compared to the drug-free control well.[9]
Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).
Comparative Performance Analysis of Chiral N-Benzylamines
The true potential of a novel compound is revealed through direct comparison with existing drugs and structural analogs. The data below, synthesized from published research, compares the in-vitro activity of several chiral N-benzylamine derivatives against clinically relevant fungal pathogens.[6][7]
| Compound/Enantiomer | Substitution (para-benzyl) | C. neoformans MIC₅₀ (µg/mL) | T. mentagrophytes MIC₅₀ (µg/mL) | T. rubrum MIC₅₀ (µg/mL) |
| Butenafine (Reference) | tert-butyl | 1 | 0.03 | 0.03 |
| (R)-Enantiomer | tert-butyl | 1 | 0.06 | 0.06 |
| (S)-Enantiomer | tert-butyl | 8 | 1 | 1 |
| Racemic Mixture | tert-butyl | 2 | 0.25 | 0.25 |
| (R)-Enantiomer | Benzyloxy | 1 | 0.125 | 0.125 |
| (R)-Enantiomer | Phenyl | 2 | 0.25 | 0.25 |
| (R)-Enantiomer | Chloro | 2 | 0.5 | 0.5 |
Data adapted from Thvedt et al., European Journal of Medicinal Chemistry, 2013.[6]
Analysis:
-
Enantiomeric Superiority: The data clearly shows the superior activity of the (R)-enantiomer over the (S)-enantiomer for the tert-butyl substituted compound, with a 16-fold higher potency against dermatophytes.
-
Benchmark Comparison: The (R)-enantiomer with a tert-butyl group exhibits potency very close to that of the commercial drug Butenafine against dermatophytes.[6][7][15]
-
Structure-Activity Relationship (SAR): The presence of a bulky group, such as tert-butyl or benzyloxy, in the para position of the benzyl ring appears crucial for high antifungal activity.[6]
Defining the Therapeutic Window: In-Vitro Cytotoxicity
High antifungal potency is meaningless if the compound is equally toxic to human cells. Because antifungals target eukaryotic cells, assessing cytotoxicity is a critical, self-validating step to determine the therapeutic window.[16] A high Selectivity Index (SI), the ratio of host cell toxicity to fungal cell toxicity, is the goal.
A common method for this is the MTT or MTS assay, which measures the metabolic activity of mammalian cell lines (e.g., HeLa, HepG2) upon exposure to the compound.[16] A reduction in metabolic activity correlates with cell death.
Step-by-Step Cytotoxicity Protocol (MTT Assay)
-
Cell Culture: Seed a 96-well plate with a suspension of a human cell line (e.g., HeLa cells) at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Exposure: Prepare serial dilutions of the N-benzylamine compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the various compound concentrations.
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 24-48 hours).[17]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., ~570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value—the concentration that inhibits 50% of the cell population.
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Thiophene-Based Isomers
Introduction: The Analytical Challenge of Thiophene Isomerism
Thiophene and its derivatives represent a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their unique electronic properties, arising from the aromatic five-membered ring containing a sulfur heteroatom, make them invaluable building blocks in drug design and organic electronics.[3][4] However, the synthetic versatility of the thiophene ring often leads to the formation of isomers—compounds with the same molecular formula but different structural arrangements. For researchers in drug development and materials science, the unambiguous identification of these isomers is not merely an academic exercise; it is a critical step that dictates biological activity, material performance, and patentability.
Positional isomers, such as 2-substituted versus 3-substituted thiophenes, or fused-ring systems like thieno[2,3-b]thiophene versus thieno[3,2-b]thiophene, can exhibit vastly different physicochemical and pharmacological profiles. This guide provides a comprehensive comparison of key spectroscopic techniques used to distinguish between these closely related molecules. We will delve into the causality behind the spectral differences, present supporting experimental data, and provide validated protocols to empower researchers to confidently characterize their thiophene-based compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing thiophene isomers. The precise location of substituents or the fusion pattern of adjacent rings creates a unique electronic environment for each proton and carbon atom, resulting in a distinct spectral fingerprint.
Expertise & Causality: Why Isomerism Dictates NMR Spectra
The key to differentiation lies in two parameters: chemical shift (δ) and spin-spin coupling constants (J).
-
Chemical Shift (δ): The electron-donating nature of the sulfur atom creates a non-uniform electron density distribution within the thiophene ring. Protons and carbons at the C2/C5 positions (alpha to the sulfur) are typically more shielded and appear at a different chemical shift than those at the C3/C4 positions (beta to the sulfur). A substituent's electronic and anisotropic effects will perturb this baseline environment differently depending on its position. For instance, an electron-withdrawing group at the 2-position will strongly deshield the adjacent H3 proton, while its effect on the H5 proton will be less pronounced.
-
Coupling Constants (J): The magnitude of the coupling constant between adjacent protons is highly dependent on the bond path. In a thiophene ring, the coupling between adjacent protons (e.g., J₃₄) is typically larger than the long-range coupling across the sulfur atom (e.g., J₂₄, J₂₅). This predictable pattern is a cornerstone of isomer identification.[5] In fused systems, the overall symmetry of the molecule dictates the number of unique signals; a more symmetric isomer will present a simpler spectrum.
Comparative Data: 2-Acetylthiophene vs. 3-Acetylthiophene
The influence of substituent position is clearly illustrated by comparing the ¹H and ¹³C NMR spectra of 2-acetylthiophene and 3-acetylthiophene.[5]
Table 1: Comparative ¹H NMR Data (CDCl₃, ppm)
| Proton | 2-Acetylthiophene[6][7] | 3-Acetylthiophene[5] | Key Differentiator |
|---|---|---|---|
| H2 | - | ~7.95 (dd, J ≈ 2.9, 1.3 Hz) | Presence/absence of a signal and its characteristic splitting pattern. |
| H3 | ~7.69 (dd, J ≈ 3.8, 1.1 Hz) | - | The H3 proton in the 2-isomer is a clean doublet of doublets. |
| H4 | ~7.12 (dd, J ≈ 4.9, 3.8 Hz) | ~7.35 (dd, J ≈ 4.9, 2.9 Hz) | Different chemical shifts and coupling partners. |
| H5 | ~7.67 (dd, J ≈ 4.9, 1.1 Hz) | ~7.54 (dd, J ≈ 5.1, 1.2 Hz) | The H5 proton in the 3-isomer is significantly more shielded. |
| -COCH₃ | ~2.56 (s) | ~2.54 (s) | Virtually indistinguishable. |
Table 2: Comparative ¹³C NMR Data (CDCl₃, ppm)
| Carbon | 2-Acetylthiophene[5][6] | 3-Acetylthiophene[5] | Key Differentiator |
|---|---|---|---|
| C2 | ~144.5 | ~132.6 | The substituted carbon shows a dramatic shift difference. |
| C3 | ~133.8 | ~143.5 | The position of the deshielded, substituted carbon is diagnostic. |
| C4 | ~128.2 | ~126.9 | Minor but measurable difference. |
| C5 | ~132.6 | ~126.3 | Significant difference due to proximity to the substituent. |
| C=O | ~190.7 | ~191.0 | Virtually indistinguishable. |
| -CH₃ | ~26.8 | ~26.7 | Virtually indistinguishable. |
Comparative Data: Thieno[2,3-b]thiophene vs. Thieno[3,2-b]thiophene
For fused isomers, molecular symmetry is the dominant factor. The more symmetric thieno[3,2-b]thiophene yields a simpler spectrum with only two unique signals, while the less symmetric thieno[2,3-b]thiophene shows three.
Table 3: Comparative ¹H NMR Data for Fused Isomers (CDCl₃, ppm)
| Isomer | H2/H5 | H3/H4 |
|---|---|---|
| Thieno[3,2-b]thiophene [8] | ~7.26 (d) | ~7.41 (d) |
| Thieno[2,3-b]thiophene [9] | ~7.23 (d, H2), ~7.35 (d, H5) | ~7.09 (dd, H3) |
Caption: ¹H NMR coupling differences in acetylthiophene isomers.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified thiophene isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), although referencing to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) is common practice.[5]
-
¹H Data Acquisition:
-
Use a standard single-pulse sequence.
-
Set a spectral width of ~15 ppm, centered around 5 ppm.
-
Acquire 16 to 32 scans to achieve an adequate signal-to-noise ratio.
-
Use a relaxation delay of 1-2 seconds.[5]
-
-
¹³C Data Acquisition:
-
Use a standard proton-decoupled single-pulse sequence.
-
Set a spectral width of ~220 ppm.
-
Acquire a sufficient number of scans (often several hundred or thousand) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale and integrate the signals in the ¹H spectrum.
Mass Spectrometry (MS): Differentiating by Fragmentation
While isomers possess identical molecular weights, their fragmentation patterns under high-energy conditions like Electron Ionization (EI) can be diagnostic, allowing for their confident identification, often in conjunction with a separation technique like Gas Chromatography (GC).
Expertise & Causality: Stability of Fragments is Key
Upon electron ionization, both isomers will produce a molecular ion ([M]⁺˙) of the same mass-to-charge ratio (m/z). The differentiation arises from the subsequent fragmentation. The core principle is that the relative abundance of fragment ions is governed by their thermodynamic stability. The position of the substituent on the thiophene ring directly influences the stability of the resulting cations after cleavage.[10]
For example, in acetylthiophenes, the primary fragmentation involves the alpha-cleavage of the bond between the carbonyl carbon and the thiophene ring.[10] The resulting thienoyl cation from 2-acetylthiophene is significantly more resonance-stabilized than the corresponding cation from the 3-isomer. This leads to the 2-thienoyl cation being the base peak (most abundant) in its spectrum, a clear diagnostic marker.[10][11]
Comparative Data: 2-Acetylthiophene vs. 3-Acetylthiophene
Table 4: Key Diagnostic EI-MS Fragments for Acetylthiophene Isomers (m/z and Relative Intensity)
| Fragment Ion | m/z | 2-Acetylthiophene[10] | 3-Acetylthiophene[10] | Rationale for Difference |
|---|---|---|---|---|
| [M]⁺˙ | 126 | Moderate | Moderate | Molecular ion; not a differentiator. |
| [M-CH₃]⁺ | 111 | High (Base Peak) | Moderate/Low | The 2-thienoyl cation is more stable due to resonance. |
| [CH₃CO]⁺ | 43 | Moderate | High | A competing fragmentation pathway, more favored in the 3-isomer where the thienoyl cation is less stable. |
Note: While many substituted thiophene-2-carboxylic acids can be differentiated by MS[11][12], simpler 2- and 3-substituted isomers may sometimes show very similar spectra, making differentiation challenging.[13][14]
Caption: Generalized workflow for GC-MS analysis of thiophene isomers.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the isomer mixture or purified compound in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Inlet: Use a split/splitless injector, typically at 250°C. Inject 1 µL.
-
Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at a low temperature (e.g., 60°C, hold for 2 min), then ramp at 10°C/min to a final temperature of 200-250°C to ensure elution.[10]
-
-
MS Conditions:
-
Interface: Set the transfer line temperature to ~280°C.
-
Ion Source: Use Electron Ionization (EI) at the standard 70 eV. Set the source temperature to ~230°C.[10]
-
Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 40-250 amu).
-
-
Data Analysis: Analyze the resulting chromatogram to determine retention times and examine the mass spectrum for each peak. Compare the fragmentation patterns to reference spectra or the principles outlined above.
Vibrational Spectroscopy (FT-IR): Probing Functional Groups and Fingerprints
Infrared (IR) spectroscopy provides valuable information about the functional groups present and offers subtle but consistent clues for isomer differentiation in the "fingerprint region."
Expertise & Causality: How Isomerism Affects Molecular Vibrations
The primary utility of IR spectroscopy comes from two regions:
-
Functional Group Region (>1500 cm⁻¹): This region is dominated by the stretching vibrations of specific bonds (e.g., C=O, C-H, N-H). While the frequency of a carbonyl stretch can be slightly influenced by its position (conjugation with the 2-position is often stronger, leading to a slightly lower frequency)[15], this difference can be minor.
-
Fingerprint Region (<1500 cm⁻¹): This region contains complex bending and stretching vibrations of the entire molecule, including the thiophene ring's C-C and C-S stretching and C-H bending modes. The overall pattern of peaks here is highly sensitive to the molecule's symmetry and substitution pattern.[16][17] C-H out-of-plane bending vibrations, typically found between 900-700 cm⁻¹, are particularly diagnostic of the arrangement of hydrogen atoms on the aromatic ring.[15][17]
Comparative Data: Characteristic IR Frequencies for Substituted Thiophenes
Table 5: General IR Absorption Regions for Thiophene Isomers (cm⁻¹)
| Vibration Mode | 2-Substituted | 3-Substituted | 2,5-Disubstituted | Rationale for Difference |
|---|---|---|---|---|
| Ring Stretching [18] | ~1520, ~1430, ~1350 | Similar ranges, but relative intensities may vary. | ~1230-1200 | The substitution pattern alters the dipole moment changes during vibration, affecting peak intensity and position. |
| C-H in-plane bend [17] | ~1280-1200, ~1100-1040 | ~1240-1220, ~1080-1070 | ~1050-1030 | The specific location of C-H bonds leads to characteristic bending frequencies. |
| C-H out-of-plane bend [15] | ~870-800, ~750-700 | ~830-760 | ~920-860 | Highly diagnostic region based on the number of adjacent ring hydrogens. |
| C-S Stretch [17] | ~710-680 | ~710-680 | ~710-680 | Often weak and coupled with other vibrations, but can be observed. |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (Solids):
-
KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation (Liquids): Place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). Compare the fingerprint region of the isomers to identify reproducible differences.
UV-Visible Spectroscopy: A Probe of Electronic Conjugation
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insights into the extent of its π-conjugated system. This makes it a sensitive tool for differentiating isomers where the substitution pattern alters the overall conjugation.
Expertise & Causality: Conjugation, Planarity, and Absorption Maxima (λ_max)
The absorption of UV-Vis light by thiophene derivatives typically corresponds to π → π* transitions. The energy required for this transition (and thus the λ_max) is highly dependent on the size and planarity of the conjugated system. A larger, more planar conjugated system requires less energy for the transition, resulting in a bathochromic (red) shift to a longer λ_max.[19]
A substituent at the 2-position of the thiophene ring generally allows for more effective electronic conjugation with the ring compared to a substituent at the 3-position.[20] This often leads to 2-substituted isomers having a longer λ_max than their 3-substituted counterparts. Similarly, in fused or bridged systems, isomers that can adopt a more planar conformation will exhibit a red-shifted absorption spectrum compared to more sterically hindered, non-planar isomers.[19][21]
Comparative Data: Positional Isomers of Thiophene-Based Chromophores
A study on positional isomers where two bis-thiophene moieties were connected by an ortho-, meta-, or para-phenylene bridge provides a clear example. The para-isomer, being the most planar and having the most extended conjugation, showed the most intense and red-shifted UV-Vis absorption.[19][21]
Table 6: UV-Vis Absorption Maxima for Positional Isomers in DMF
| Isomer | λ_max 1 (nm)[19] | λ_max 2 (nm)[19] | Rationale for Difference |
|---|---|---|---|
| ortho-TC | ~310 | ~330 | Steric hindrance from the ortho-linkage reduces planarity and conjugation. |
| meta-TC | ~310 | ~330 | The meta-linkage disrupts linear conjugation compared to the para-isomer. |
| para-TC | ~310 | ~330 (plus weak tail to 414 nm) | The nearly coplanar structure allows for the most effective π-conjugation, resulting in lower energy electronic transitions. |
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A Comparative Guide to the Efficacy of N-Benzyl-1-(thiophen-2-yl)methanamine and Established Monoamine Oxidase B Inhibitors
Introduction: The Critical Role of Monoamine Oxidase B in Neurodegeneration
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine, a neurotransmitter essential for motor control and various cognitive functions.[1] Situated on the outer mitochondrial membrane, MAO-B's activity can significantly impact dopamine levels in the brain.[2] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons is a central pathological feature. Consequently, inhibiting MAO-B to preserve existing dopamine concentrations has become a cornerstone of therapeutic strategies.[3] This guide provides a comparative analysis of the established MAO-B inhibitors—Selegiline, Rasagiline, and Safinamide—and outlines a comprehensive framework for evaluating the efficacy of novel compounds, exemplified by N-Benzyl-1-(thiophen-2-yl)methanamine.
Established Inhibitors: Mechanisms and Potency
The current landscape of MAO-B inhibitors is dominated by compounds that have demonstrated significant clinical efficacy. These inhibitors vary in their mechanism of action (irreversible vs. reversible) and potency.
Selegiline: A first-generation selective, irreversible inhibitor of MAO-B, Selegiline forms a covalent bond with the enzyme, leading to sustained inhibition.[4] It is utilized in the management of Parkinson's disease to improve motor function.[1]
Rasagiline: Another potent, selective, and irreversible MAO-B inhibitor, Rasagiline also acts by forming a covalent adduct with the flavin cofactor of the enzyme.[4][5] It is indicated for the treatment of Parkinson's disease, both as monotherapy and as an adjunct to levodopa.[1]
Safinamide: Differentiated by its reversible and highly selective inhibition of MAO-B, Safinamide offers a more controlled modulation of the enzyme.[6][7] Its mechanism also includes the blockade of voltage-sensitive sodium channels, contributing to a dual mode of action.[8]
The following table summarizes the in vitro potency of these established inhibitors against human MAO-B.
| Inhibitor | IC50 (nM) | Inhibition Type | Reference(s) |
| Selegiline | 11.25 - 51 | Irreversible | [9][10] |
| Rasagiline | 14 | Irreversible | [1][8] |
| Safinamide | 79 - 98 | Reversible | [1][6] |
Evaluating Novel Inhibitors: The Case of this compound
This compound is a novel compound with structural motifs that suggest potential bioactivity. Its thiophene and benzylamine components are present in various pharmacologically active molecules.[11] To ascertain its efficacy as a potential MAO-B inhibitor, a rigorous experimental evaluation is necessary.
Proposed Experimental Workflow for Efficacy Determination
The following workflow outlines the steps to characterize the inhibitory potential of a novel compound like this compound against MAO-B.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Benzyl-1-(thiophen-2-yl)methanamine
This guide provides essential, procedural instructions for the safe handling and disposal of N-Benzyl-1-(thiophen-2-yl)methanamine (CAS No. 73325-61-8). As a secondary amine, this compound requires meticulous management to ensure personnel safety, maintain laboratory integrity, and adhere to environmental regulations.[1] This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The protocols herein are designed to be self-validating systems, integrating safety and compliance into the standard workflow.
Hazard Profile and Core Safety Directive
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure—containing a benzylamine moiety—allows for a presumptive hazard assessment based on analogous compounds like Benzylamine.[2][3][4][5] The primary directive is to treat this compound as hazardous waste unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) department.
The probable hazards, extrapolated from benzylamine, necessitate stringent handling protocols.[2][3][4]
Table 1: Presumptive Hazard Profile
| Hazard Category | GHS Pictogram(s) | Hazard Statement(s) | Rationale & Implication for Disposal |
|---|---|---|---|
| Acute Toxicity | pictogram: "GHS07" (Exclamation Mark) | H302: Harmful if swallowed.H312: Harmful in contact with skin.[2][6] | Contaminated materials, including PPE and cleaning supplies, must be disposed of as hazardous waste. Avoid all direct contact. |
| Skin Corrosion | pictogram: "GHS05" (Corrosion) | H314: Causes severe skin burns and eye damage.[2][7] | The compound is likely corrosive. Waste must be stored in compatible, corrosion-resistant containers. Neutralization may be required for spills, but only if deemed safe and appropriate by EHS. |
| Aquatic Hazard | (No Pictogram) | H402: Harmful to aquatic life.[2] | Under no circumstances should this chemical or its rinsate be disposed of down the drain. [2][8][9] All waste must be collected for approved disposal to prevent environmental release. |
| Combustibility | (No Pictogram) | H227: Combustible liquid.[2][10] | Store waste away from ignition sources, heat, and strong oxidizing agents.[3][10] |
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound in any capacity—including for disposal—the following PPE is mandatory. The rationale is to create a complete barrier against the presumptive hazards of dermal contact, eye damage, and inhalation.[11][12][13]
-
Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[5][14]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and dispose of them immediately if contamination is suspected.[5][14][15]
-
Body Protection: A lab coat is required. For tasks with a higher risk of splashing, such as spill cleanup or bulk transfers, an acid-resistant apron is also necessary.[14]
-
General Laboratory Attire: Always wear long pants and closed-toe shoes in the laboratory.[14]
Standard Protocol for Routine Waste Disposal
This protocol outlines the step-by-step process for the collection and disposal of routine waste quantities of this compound generated during experimental procedures.
Step 1: Waste Classification All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, weighing paper), must be classified as hazardous chemical waste.[16]
Step 2: Container Selection Select a waste container made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass, that will not react with or be degraded by the amine.[8] The container must have a secure, screw-top cap to prevent leakage and evaporation.[8][17]
Step 3: Waste Segregation The causality behind waste segregation is the prevention of dangerous reactions. Do not mix this amine waste with incompatible materials.
-
Acids: Avoid mixing with acidic waste to prevent a potentially violent exothermic neutralization reaction.
-
Oxidizing Agents: Keep separate from strong oxidizers to mitigate fire risk.[3][10]
-
Solvent Types: If dissolved in a solvent, keep halogenated and non-halogenated solvent wastes in separate containers, as their final disposal methods and costs differ significantly.[17]
Step 4: Proper Labeling As soon as the first drop of waste is added, the container must be labeled.[16][17] An incomplete or missing label is a serious safety and compliance violation. The label must include:
-
The words "Hazardous Waste" .[8]
-
Full Chemical Name(s): "this compound" and any solvents, listed by percentage.
-
Hazard Identification: Clearly mark the associated hazards (e.g., Corrosive, Toxic).
-
Generator Information: Your name, Principal Investigator (PI), and laboratory location (building and room number).[17]
Step 5: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation.[8][16]
-
The container must be kept closed at all times except when adding waste.[8][16][17]
-
Store within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[17]
-
Do not accumulate more than 55 gallons of total hazardous waste in your SAA.[16]
Step 6: Arranging for Final Disposal Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a waste pickup.[16] Follow their specific procedures for waste transfer. Never dispose of this chemical by evaporation in a fume hood or by pouring it down the drain.[8]
Emergency Procedures for Spills
The immediate response to a spill depends critically on its scale and the associated risks. The following workflow provides a decision-making framework.
Caption: Decision workflow for responding to a chemical spill.
Protocol for Minor Spill Cleanup (<1 Liter)
-
Alert & Restrict: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: Wear the full PPE as described in Section 2.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[18]
-
Contain: Create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, sand, or commercial spill pads.[11][19][20] This prevents the spill from spreading.
-
Absorb: Apply the absorbent material to the spill, working from the outer edges inward to minimize splashing.[19][21]
-
Collect: Once the liquid is fully absorbed, carefully scoop the material into a designated hazardous waste container.[18][19]
-
Decontaminate: Wipe the spill area with a cloth soaked in soap and water.[21] All cleaning materials (gloves, cloths, absorbent pads) must be placed in the same hazardous waste container.[21]
-
Package & Dispose: Seal, label, and store the waste container in the SAA for EHS pickup.[21]
Decontamination of Glassware and Surfaces
Proper decontamination is crucial to prevent cross-contamination and accidental exposure.
-
Glassware:
-
Rinse the contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone) that is miscible with the amine and water.
-
Collect all rinsate in a properly labeled hazardous waste container. The rinsate is considered hazardous waste.
-
After the solvent rinse, the glassware can typically be washed with soap and water as usual.
-
-
Work Surfaces:
-
Protect work surfaces with disposable, plastic-backed absorbent paper before starting work.[14]
-
If contamination occurs, wipe the surface with a cloth dampened with a decontamination solution (or soap and water).
-
Dispose of the contaminated paper and cleaning cloths as solid hazardous waste.
-
By adhering to these detailed procedures, you contribute to a culture of safety, ensuring that the handling and disposal of this compound are managed with the scientific rigor they demand.
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Navigating the Uncharted: A Guide to Safely Handling N-Benzyl-1-(thiophen-2-yl)methanamine
Inferred Hazard Assessment: Understanding the "Why"
N-Benzyl-1-(thiophen-2-yl)methanamine incorporates two key structural motifs: a benzylamine core and a thiophene ring. The safety profile can be inferred from the known hazards of these components.
-
Benzylamine Moiety: Benzylamine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[3][4] They are often classified as harmful if swallowed or upon skin contact and can be destructive to mucous membranes and the upper respiratory tract.[3][4] Ingestion of similar compounds can cause severe swelling and damage to the digestive tract.[1][4]
-
Thiophene Moiety: Thiophene itself is a flammable liquid and can cause skin and eye irritation.[5]
Therefore, it is logical to assume that this compound is a corrosive compound that is harmful upon contact, inhalation, and ingestion, and may be a combustible liquid. This assessment is the cornerstone of our safety protocol; every procedural step is designed to mitigate these inferred risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The selection of each component is directly linked to the inferred hazards of corrosivity and toxicity.[6][7]
| PPE Category | Item | Specification & Rationale |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is mandatory. Nitrile provides good resistance against a range of organic chemicals. The outer glove should be removed and disposed of immediately after the procedure, while the inner glove is removed upon leaving the work area. |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required at all times.[1] Due to the inferred corrosive nature, a full-face shield must be worn over the goggles whenever handling the neat compound or concentrated solutions to protect against splashes. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully fastened. Ensure it has long sleeves and fits properly. |
| Respiratory Protection | Chemical Fume Hood | All manipulations involving this compound—weighing, transferring, and running reactions—must be conducted within a certified and properly functioning chemical fume hood.[4][7] This is the primary engineering control to prevent inhalation of vapors or aerosols. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Meticulous planning and execution are critical to minimizing exposure.[3] The following workflow is designed to create a self-validating system of safety checks and balances.
Step 1: Pre-Experiment Preparation
-
Designate a Work Area: Clearly demarcate a specific area within the chemical fume hood for the experiment.
-
Assemble Materials: Ensure all necessary glassware, reagents, and spill cleanup materials are inside the fume hood before introducing the this compound.
-
Verify Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[7]
-
Don PPE: Put on all required PPE as detailed in the table above before proceeding.
Step 2: Weighing and Transfer
-
Perform all weighing and transfers on a disposable weighing paper or in a tared container inside the fume hood .
-
Use a spatula for solid transfers. If the compound is a liquid, use a calibrated pipette or syringe.
-
Open the container slowly and away from your face.[6]
-
Close the primary container tightly immediately after dispensing the required amount.
Step 3: During the Experiment
-
Keep the fume hood sash at the lowest possible height that still allows for comfortable work.
-
Continuously monitor the reaction for any signs of unexpected events.
-
Avoid working alone in the laboratory when performing hazardous procedures.[2]
Step 4: Post-Experiment Decontamination
-
Quench the reaction safely if necessary, within the fume hood.
-
Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Properly label and store any resulting products or mixtures according to established laboratory procedures.
-
Wash hands thoroughly after removing gloves and before leaving the laboratory.[3]
Disposal Plan: Ensuring a Safe End-of-Life
Improper disposal can endanger support staff and the environment. All materials contaminated with this compound must be treated as hazardous waste.[3]
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, paper towels, silica gel) in a designated, clearly labeled hazardous waste container. The container should have a secure lid and be kept closed when not in use.
-
Liquid Waste: Collect all liquid waste containing the compound (e.g., reaction mother liquor, washings) in a separate, labeled, and sealed hazardous waste container.
-
Sharps: Contaminated needles or sharp objects must be placed in a designated sharps container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the primary associated hazards (e.g., "Corrosive," "Toxic").
-
Storage and Pickup: Store waste containers in a designated satellite accumulation area. Follow your institution's procedures for hazardous waste pickup and disposal. Do not mix incompatible waste streams.[3]
Emergency Procedures: Be Prepared for Accidents
Preparedness is paramount for mitigating the consequences of an accident.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6]
-
Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite). Collect the absorbed material and contaminated surfaces into a sealed hazardous waste container for disposal. Decontaminate the area.
-
Major Spill: Evacuate the laboratory and alert others. Close the laboratory door and contact your institution's Environmental Health and Safety (EHS) department immediately.
By adhering to these rigorous protocols, researchers can confidently and safely handle this compound, ensuring that scientific discovery and personal safety proceed hand in hand.
References
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National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
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Material Safety Data Sheet THIOPHENE. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
